1,2,3,10b-Tetrahydrofluoranthene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,10b-tetrahydrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-9,15H,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBZUGDYWLFLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302928 | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-21-4 | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20279-21-4 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,10b-tetrahydrofluoranthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene: Structure, Properties, and Potential Applications
Introduction
1,2,3,10b-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a partially saturated four-ring system. Its structure, a hybrid of aromatic and aliphatic moieties, imparts unique chemical and physical properties that make it a molecule of interest in organic synthesis and materials science. This guide provides a comprehensive overview of the chemical structure, properties, a detailed synthetic protocol, and analytical characterization of this compound, with a forward look towards its potential applications in advanced materials, particularly in the burgeoning field of organic electronics.
Chemical Structure and Physicochemical Properties
This compound possesses a distinctive non-planar structure resulting from the fusion of a benzene and a naphthalene ring system, with one of the rings in the naphthalene moiety being partially hydrogenated. This structural feature disrupts the planarity of the fully aromatic fluoranthene parent molecule, leading to altered electronic and physical properties.
The key physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₄ | [1][2][3] |
| Molecular Weight | 206.29 g/mol | [3] |
| CAS Number | 20279-21-4 | [1][3] |
| Appearance | White to light yellow to green powder/crystal | [4] |
| Melting Point | 74-77 °C | [4] |
| Boiling Point | 205 °C at 12 mmHg | [4] |
| Purity (typical) | >98.0% (GC) | [5] |
The presence of both sp²-hybridized carbon atoms in the aromatic rings and sp³-hybridized carbon atoms in the tetrahydro- portion of the molecule gives it a unique reactivity profile, allowing for chemical modifications at either the aromatic or aliphatic sites.
Synthesis of this compound
The most common and efficient method for the laboratory-scale synthesis of this compound is the catalytic hydrogenation of its parent aromatic compound, fluoranthene. This method offers high yields and selectivity under controlled conditions.
Experimental Protocol: Catalytic Hydrogenation of Fluoranthene
This protocol is based on established procedures for the hydrogenation of polycyclic aromatic hydrocarbons.
Materials:
-
Fluoranthene (98% purity)
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Argon or Nitrogen gas (inert)
-
Celite® or a similar filter aid
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reactor Preparation: A 250 mL Parr reactor vessel is thoroughly cleaned and dried. To the vessel, add fluoranthene (5.0 g, 24.7 mmol) and 10% palladium on carbon (0.25 g, 5 mol% catalyst loading).
-
Solvent Addition: Add anhydrous ethanol (100 mL) to the reactor. The solvent serves to dissolve the fluoranthene and facilitate its interaction with the catalyst surface.
-
Inerting the System: Seal the reactor and purge the system with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove any oxygen. This is a critical safety step as hydrogen gas forms explosive mixtures with air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Begin stirring the mixture at a moderate speed (e.g., 500 rpm) and heat the reactor to 50 °C. The reaction is typically monitored by the uptake of hydrogen from the gas reservoir. The reaction is generally complete within 24 hours.
-
Reaction Quenching and Catalyst Removal: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system again with an inert gas. The crude reaction mixture, containing the product and the heterogeneous catalyst, is then filtered through a pad of Celite® to remove the palladium on carbon catalyst. The filter cake should be washed with a small amount of ethanol to ensure complete recovery of the product.
-
Product Isolation: The filtrate is collected in a round-bottom flask, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield a white to off-white crystalline solid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic systems. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity.
-
Solvent: Ethanol is chosen for its ability to dissolve fluoranthene and its relatively low boiling point, which facilitates its removal after the reaction.
-
Pressure and Temperature: The chosen pressure and temperature are mild conditions that favor the selective hydrogenation of one of the aromatic rings of fluoranthene to the desired tetrahydro product, minimizing over-reduction to fully saturated species.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex multiplets corresponding to the seven protons on the fused benzene and naphthalene rings. The aliphatic region will feature signals for the seven protons on the saturated portion of the molecule. The benzylic protons will likely appear as multiplets in the range of δ 2.5-3.5 ppm, while the other aliphatic protons will be observed further upfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for both sp² and sp³ hybridized carbons. The aromatic carbons will resonate in the downfield region (typically δ 120-140 ppm), while the aliphatic carbons will appear in the upfield region (typically δ 20-40 ppm). The number of distinct signals will depend on the symmetry of the molecule. A study on a perfluorinated analog of this compound confirms the utility of ¹³C NMR in elucidating its complex structure.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-H bending: Bands in the fingerprint region (< 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, the electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 206, corresponding to the molecular weight of the compound.[1]
Potential Applications in Drug Development and Materials Science
While specific applications of this compound are not yet widely reported, its structural motifs suggest significant potential in several areas of research and development.
Scaffolding for Novel Therapeutics
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. The ability to functionalize both the aromatic and aliphatic portions of the molecule allows for the creation of diverse libraries of compounds for screening against various biological targets. The incorporation of fluorine atoms into related fluorene structures has been shown to be a promising strategy in drug design.[6][7]
Building Block for Organic Semiconductors
Polycyclic aromatic hydrocarbons are the cornerstone of many organic electronic materials. The partially saturated nature of this compound allows for its use as a building block to synthesize more complex, and potentially more soluble, PAHs. These larger, custom-designed PAHs could find applications as active materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The ability to tune the electronic properties through synthetic modification is a key advantage of organic semiconductors.[4] The development of high-performance organic semiconductors is a critical area of research for next-generation flexible and transparent electronics.
Conclusion
This compound is a fascinating polycyclic aromatic hydrocarbon with a unique structural framework. Its synthesis via the catalytic hydrogenation of fluoranthene is a reliable and scalable method. The combination of aromatic and aliphatic features within a single molecule provides a versatile platform for further chemical modification, opening up avenues for the development of novel materials and potential therapeutic agents. As the demand for advanced organic materials continues to grow, molecules like this compound will undoubtedly play an important role in shaping the future of organic electronics and medicinal chemistry.
References
Introduction: Situating a Key Polycyclic Aromatic Hydrocarbon Intermediate
An In-Depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene
This compound is a saturated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). While not as extensively studied as its fully aromatic parent compound, this molecule serves as a crucial building block and intermediate in synthetic organic chemistry.[1] Its partially saturated, rigid, three-dimensional structure provides a unique scaffold for the synthesis of more complex PAHs. These resulting compounds are of significant interest in materials science, particularly for the development of organic semiconductors used in advanced electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.[1] This guide provides a consolidated overview of the known physical and chemical properties of this compound, its characterization, plausible synthetic routes, and its role in modern research, tailored for professionals in chemical and materials science.
Core Physicochemical & Structural Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. The properties of this compound are summarized below. The CAS Registry Number provides a unique, unambiguous identifier for this specific chemical substance, essential for database searches and regulatory compliance.[2][3][4]
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | 1,2,3,4-Tetrahydrofluoranthene | NIST[2] |
| CAS Number | 20279-21-4 | NIST, PubChem, TCI[2][3][4][5] |
| Molecular Formula | C₁₆H₁₄ | NIST, PubChem, SCBT[2][4][6] |
| Molecular Weight | 206.28 g/mol | PubChem[4] |
| Appearance | White to light yellow to green powder/crystal | TCI America[5][7] |
| Melting Point | 74 - 77 °C | MySkinRecipes, TCI America[1][7] |
| Boiling Point | 205 °C @ 12 mmHg | MySkinRecipes[1] |
| XLogP3 (Computed) | 4.5 | PubChem[4] |
Spectral Characterization
Structural elucidation relies on a combination of spectroscopic techniques. While a comprehensive public database of all spectra for this compound is not available, key data exists and expected spectral features can be inferred.
-
Mass Spectrometry (MS): The National Institute of Standards and Technology (NIST) WebBook contains the electron ionization mass spectrum for this compound, which is foundational for confirming its molecular weight and fragmentation pattern.[2]
-
Nuclear Magnetic Resonance (NMR): While specific, assigned spectra are not readily published in public databases, the structure allows for predictable ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would feature complex signals in the aromatic region (approx. 7-8 ppm) corresponding to the protons on the fused benzene rings, and distinct signals in the aliphatic region (approx. 1-4 ppm) for the eight protons on the saturated tetrahydro- portion of the molecule. The ¹³C NMR would similarly show signals in both aromatic and aliphatic regions. Commercial suppliers confirm the structure via NMR, indicating that reference spectra are held privately.[1]
-
Infrared Spectroscopy (IR): The IR spectrum is expected to show characteristic C-H stretching vibrations for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds, as well as C=C stretching vibrations in the 1450-1600 cm⁻¹ region for the aromatic rings.
Chemical Synthesis and Reactivity
The synthesis of the fluoranthene core often involves the formation of key carbon-carbon bonds to construct the fused ring system. While a specific published protocol for this compound is not prominent, its synthesis can be logically inferred from established methods for its derivatives, such as perfluorinated analogs.[8][9]
A plausible approach involves an acid-catalyzed reaction between a protected tetralone derivative and a suitable aromatic coupling partner, followed by an intramolecular cyclization (a Friedel-Crafts-type reaction) to form the final fused ring system. The synthesis of a perfluorinated derivative from perfluoro-1-ethyltetralin and 1,2,3,4-tetrafluorobenzene in the presence of antimony pentafluoride (SbF₅) provides a strong mechanistic precedent for this type of transformation.[8][9]
Representative Synthetic Workflow
The following protocol is a representative, conceptual workflow adapted from the synthesis of a fluorinated analog.[8] This should be considered a starting point for methodological development, requiring optimization for the non-fluorinated substrates.
-
Reactant Preparation: In an inert atmosphere glovebox or Schlenk line, a high-strength Lewis acid catalyst (e.g., SbF₅ or AlCl₃) is charged into a suitable reaction vessel (e.g., a nickel container for highly corrosive reagents).[8]
-
Addition of Precursors: The first precursor (e.g., a tetralin derivative) is added to the vessel. The solution is cooled (e.g., to 0 °C).
-
Second Precursor Addition: The second precursor (e.g., an activated benzene derivative) is added dropwise to the cooled mixture to control the initial exothermic reaction.
-
Reaction: The mixture is stirred and heated (e.g., 50 °C) for an extended period (e.g., 24-48 hours) to drive the reaction to completion.[8]
-
Work-up: The reaction mixture is cooled and carefully quenched by pouring it onto ice. This step is critical for deactivating the potent Lewis acid.
-
Extraction: The aqueous mixture is extracted with an appropriate organic solvent (e.g., chloroform, dichloromethane) to isolate the product.
-
Purification: The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final this compound.
Visualization of Synthetic Pathway
The diagram below illustrates the conceptual synthetic pathway involving the coupling of two precursors followed by intramolecular cyclization to form the core tetrahydrofluoranthene structure.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary utility of this compound is as a synthetic intermediate.[1] Its rigid, non-planar structure is a desirable feature in the construction of larger, shape-persistent molecules for materials science. It serves as a key building block for complex PAHs investigated for their semiconducting properties in OLEDs and organic photovoltaics.[1]
While direct biological applications for this specific molecule are not widely documented, the broader class of fluoranthene and fluorene derivatives is of significant interest in drug discovery.[10] These related compounds have been shown to exhibit a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[10] The strategic incorporation of fluorine into such scaffolds is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and tissue penetration.[11][12] Therefore, this compound represents a valuable starting scaffold for the synthesis of novel, potentially fluorinated, drug candidates whose therapeutic potential could be explored in various disease areas.
Conclusion
This compound is a well-characterized polycyclic aromatic hydrocarbon with established physical properties. While it is not an end-product, its importance lies in its role as a versatile intermediate. It provides a crucial structural motif for building larger, more complex molecules tailored for high-performance applications in materials science and offers a foundational scaffold for synthetic campaigns in medicinal chemistry aimed at exploring the therapeutic potential of the wider fluoranthene chemical space.
References
- 1. This compound [myskinrecipes.com]
- 2. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 20279-21-4 | TCI EUROPE N.V. [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 20279-21-4 | TCI AMERICA [tcichemicals.com]
- 8. Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. nbinno.com [nbinno.com]
1,2,3,10b-Tetrahydrofluoranthene molecular weight and formula
Introduction
1,2,3,10b-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a partially saturated six-membered ring fused to a fluoranthene core. As a structural motif, it serves as a valuable research chemical and a key intermediate in the synthesis of more complex organic materials. Its rigid, three-dimensional structure makes it a person of interest in materials science, particularly for the development of organic semiconductors used in OLEDs and photovoltaic cells. Furthermore, understanding its synthesis, properties, and reactivity provides a robust model for studying the behavior of more complex PAHs in various chemical and biological systems.
This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, a mechanistically grounded synthesis protocol, and the analytical workflows required for its characterization. The content herein is synthesized from established chemical principles and authoritative data sources to ensure scientific integrity and practical utility for professionals in the field.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄ | --INVALID-LINK--[1] |
| Molecular Weight | 206.28 g/mol | --INVALID-LINK--[1] |
| CAS Number | 20279-21-4 | --INVALID-LINK--[1] |
| Appearance | White to light yellow solid | Generic Supplier Data |
| Melting Point | 74-77 °C | Generic Supplier Data |
| Boiling Point | 205 °C at 12 mmHg | Generic Supplier Data |
| Synonyms | 1,2,3,4-Tetrahydrofluoranthene | --INVALID-LINK-- |
Synthesis and Purification Workflow
While a specific, peer-reviewed synthesis for this compound is not prominently documented, its structure strongly suggests a synthesis via an intramolecular Friedel-Crafts-type cyclization. This approach is mechanistically supported by published syntheses of fluorinated analogs, which utilize a strong Lewis acid to induce ring formation.[2]
The proposed pathway involves the acid-catalyzed cyclization of a 1-phenyl-3,4-dihydronaphthalene precursor. The choice of acid catalyst is critical; strong Lewis acids like antimony pentafluoride (SbF₅) are effective for deactivated (e.g., perfluorinated) systems, but for the non-fluorinated hydrocarbon, a moderately strong protic acid like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃) is more appropriate to promote the reaction while minimizing side products from over-alkylation or polymerization.
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocol: Proposed Synthesis
Disclaimer: This protocol is a scientifically informed proposal based on established reaction mechanisms. It should be performed with appropriate safety precautions by trained personnel.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (10 eq by weight relative to the starting material). Begin stirring and heat the PPA to 80°C.
-
Addition of Precursor: Slowly add 1-phenyl-3,4-dihydronaphthalene (1.0 eq) to the hot PPA over 30 minutes. The addition is exothermic; maintain the reaction temperature between 80-100°C.
-
Causality Note: PPA serves as both the acidic catalyst and the solvent. Maintaining the temperature in this range provides sufficient energy to overcome the activation barrier for cyclization without promoting charring or undesired side reactions.
-
-
Reaction Monitoring: Stir the dark mixture at 90°C for 3-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with dichloromethane, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.
-
Work-up - Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with toluene (3x volumes).
-
Work-up - Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a saturated sodium chloride (brine) solution to aid in phase separation.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with 100% hexane. The nonpolar nature of the product means it will elute quickly. Alternatively, recrystallization from ethanol or methanol can be employed.
Structural Elucidation and Analytical Workflow
Confirming the identity and purity of the synthesized this compound is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal data, creating a self-validating system for characterization.
Caption: Analytical workflow for the validation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing purity and confirming the molecular weight.
-
Protocol: A dilute solution of the sample in dichloromethane is injected into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is ramped from 100°C to 280°C.
-
Expected Results:
-
Gas Chromatogram: A single, sharp peak indicates a high degree of purity (>98%).
-
Mass Spectrum: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 206 , corresponding to the molecular weight of C₁₆H₁₄. The fragmentation pattern will be characteristic of the PAH structure. Mass spectral data for this compound is indexed in the EPA/NIH database.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.2-8.0 ppm (multiplets, 8H): A complex series of signals corresponding to the eight protons on the aromatic rings. The specific coupling patterns will depend on the precise geometry, but they will integrate to eight protons.
-
δ 2.5-3.0 ppm (multiplet, 1H): Signal for the single benzylic proton at the 10b position.
-
δ 1.8-2.4 ppm (multiplets, 6H): Overlapping signals for the six protons on the saturated portion of the tetrahydro ring (positions 1, 2, and 3).
-
-
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
-
δ 120-145 ppm: A series of signals for the aromatic carbons. Quaternary carbons involved in ring fusion will appear in this region as well.
-
δ 35-45 ppm: Signal for the tertiary carbon at the 10b position.
-
δ 20-35 ppm: Signals for the three methylene (-CH₂-) carbons in the saturated ring.
-
Safety, Handling, and Storage
As with all polycyclic aromatic hydrocarbons, this compound should be handled with care, assuming potential toxicity.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
An In-Depth Technical Guide to the Spectroscopic Data of 1,2,3,10b-Tetrahydrofluoranthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,10b-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a partially saturated four-ring system. As an isomer of other tetrahydrofluoranthenes, its unambiguous identification is critical in various fields, including organic synthesis, materials science, and environmental analysis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups. This guide offers a comprehensive analysis of the spectroscopic data for this compound, providing researchers with the necessary information for its precise characterization.
Molecular Structure and Isomerism
The structural elucidation of this compound relies on the precise interpretation of its spectroscopic data. Understanding the connectivity of the saturated and aromatic portions of the molecule is paramount.
Figure 1: Structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and offering insights into its structural components.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a "hard" ionization technique that leads to significant fragmentation, which can be highly informative for structural elucidation.
-
Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Figure 2: Electron Ionization Mass Spectrometry Workflow.
Data Summary and Interpretation
The mass spectrum of this compound was obtained from the NIST Chemistry WebBook.[1]
| m/z | Relative Intensity (%) | Assignment |
| 206 | 100 | [M]•+ (Molecular Ion) |
| 205 | 25 | [M-H]•+ |
| 178 | 40 | [M-C₂H₄]•+ (Retro-Diels-Alder) |
| 176 | 20 | [M-C₂H₆]•+ |
| 165 | 30 | [M-C₃H₅]•+ |
| 152 | 15 | [M-C₄H₆]•+ |
Interpretation:
-
The prominent molecular ion peak at m/z 206 confirms the molecular weight of this compound (C₁₆H₁₄).[1]
-
The significant fragment at m/z 178 is characteristic of a retro-Diels-Alder fragmentation, involving the loss of an ethene molecule from the saturated ring system. This is a key indicator of the tetrahydro- nature of this part of the molecule.[1]
-
Other observed fragments correspond to the loss of various small hydrocarbon radicals and molecules, providing further evidence for the overall structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Experimental Protocol: KBr Pellet Method
For solid samples like this compound, the KBr pellet technique is a common and effective method for obtaining a high-quality IR spectrum.
-
Sample Preparation: A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet die and subjected to high pressure (typically 8-10 tons) under vacuum. This process forms a transparent or translucent pellet. The vacuum helps to remove trapped air and moisture, which can cause scattering and unwanted absorption bands.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also acquired and subtracted from the sample spectrum to correct for any atmospheric and instrumental absorptions.
Figure 3: KBr Pellet Preparation Workflow for IR Spectroscopy.
Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic |
| 1465-1450 | CH₂ bend | Aliphatic |
| 850-750 | C-H bend (out-of-plane) | Aromatic |
Interpretation:
-
The presence of both aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹ would confirm the presence of both aromatic rings and a saturated ring system.
-
Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region would be indicative of the fluoranthene core.
-
The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the pulse angle, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
Figure 4: General NMR Spectroscopy Workflow.
Predicted ¹H and ¹³C NMR Data and Interpretation
While experimental NMR data for this compound is not available in the searched public databases, a predicted spectrum can be generated based on established chemical shift principles and data from similar structures.
Predicted ¹H NMR Data:
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.2 - 8.0 | Multiplets | 8H |
| Aliphatic Protons (CH₂) | 1.8 - 3.0 | Multiplets | 6H |
| Methine Proton (CH) | ~3.5 - 4.5 | Multiplet | 1H |
Predicted ¹³C NMR Data:
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 120 - 145 |
| Aliphatic Carbons (CH₂) | 20 - 40 |
| Methine Carbon (CH) | 40 - 55 |
Interpretation:
-
¹H NMR: The aromatic region (7.2-8.0 ppm) would show a complex pattern of multiplets corresponding to the eight protons on the fluoranthene core. The aliphatic region would display signals for the six protons of the three CH₂ groups and the single methine proton at the 10b position. The chemical shift and coupling patterns of these aliphatic protons would be crucial for confirming their connectivity and stereochemistry.
-
¹³C NMR: The spectrum would exhibit a number of signals in the aromatic region (120-145 ppm) corresponding to the aromatic carbons. The aliphatic region would show signals for the three CH₂ carbons and the one CH carbon, with their chemical shifts being indicative of their position relative to the aromatic system.
Conclusion
The comprehensive analysis of the spectroscopic data for this compound provides a robust framework for its identification and characterization. The molecular ion and characteristic fragmentation pattern in the mass spectrum confirm the molecular formula and the presence of a tetrahydro ring system. The predicted IR spectrum highlights the key functional groups, while the predicted NMR spectra offer a detailed map of the proton and carbon environments within the molecule. This guide serves as a valuable resource for researchers working with this and related polycyclic aromatic hydrocarbons, enabling accurate structural elucidation and facilitating further research and development.
References
An In-depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene: Potential Sources and Environmental Occurrence
Introduction: Unveiling a Lesser-Known Polycyclic Aromatic Hydrocarbon
Polycyclic aromatic hydrocarbons (PAHs) are a large and diverse class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed during the incomplete combustion of organic materials and are also found in fossil fuels. Within this broad class of compounds lies a specific subclass: the partially hydrogenated polycyclic aromatic hydrocarbons (PHPAHs). These molecules, which contain both aromatic and saturated rings, exhibit unique physicochemical properties that influence their environmental fate and distribution. This guide focuses on a specific PHPAH, 1,2,3,10b-Tetrahydrofluoranthene , providing a comprehensive overview of its potential sources, environmental occurrence, and the analytical methodologies required for its detection and quantification. While specific data for this individual compound is limited in the scientific literature, this guide will extrapolate from the extensive knowledge of its parent class to provide a robust framework for researchers, scientists, and drug development professionals.
Chapter 1: Potential Sources of this compound
The presence of this compound in the environment is intrinsically linked to the sources of PAHs. These sources can be broadly categorized into three main types: petrogenic, pyrogenic, and diagenetic.
Petrogenic Sources: The Fossil Fuel Reservoir
Crude oil and its refined petroleum products are major reservoirs of a complex mixture of hydrocarbons, including a significant proportion of alkylated and partially hydrogenated PAHs.[1][2] These compounds are remnants of ancient biological material that have been subjected to geological processes over millions of years.
-
Crude Oil Composition: The aromatic fraction of crude oil is rich in naphthalenes, phenanthrenes, and their alkylated and partially hydrogenated derivatives.[3] It is highly probable that this compound is a constituent of many crude oil varieties, its concentration varying depending on the source and geological history of the oil.
-
Petroleum Distillates: During the refining process, crude oil is separated into various fractions based on boiling point ranges. These distillates, which include kerosene, diesel fuel, and lubricating oils, can contain elevated concentrations of PAHs and their derivatives.[4]
Pyrogenic Sources: The Byproduct of Combustion
The incomplete combustion of organic materials is a primary pathway for the formation of a wide array of PAHs.[5] This process involves the thermal decomposition and subsequent recombination of organic molecules at high temperatures.
-
Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial furnaces, and internal combustion engines releases significant quantities of PAHs into the atmosphere.
-
Biomass Burning: Forest fires, agricultural burning, and the residential use of wood-burning stoves and fireplaces are also major contributors to environmental PAH levels.
The specific composition of the PAH mixture produced depends on the fuel type and combustion conditions. While parent PAHs are often dominant, alkylated and partially hydrogenated derivatives are also formed.
Diagram: Formation Pathways of PAHs
Caption: Primary formation pathways of PAHs, including this compound.
Chapter 2: Environmental Occurrence
Based on the behavior of related PAHs, this compound is expected to be found in various environmental compartments. Its distribution will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient.
Air
PAHs are released into the atmosphere from combustion sources and can be transported over long distances. They exist in both the gas phase and associated with particulate matter. Given its molecular weight, this compound is likely to be found predominantly in the particulate phase in ambient air, especially in urban and industrial areas with high traffic density and industrial emissions.
Water
PAHs can enter aquatic environments through atmospheric deposition, runoff from contaminated land, and industrial and municipal wastewater discharges. While their water solubility is generally low, the partially hydrogenated nature of this compound may slightly increase its solubility compared to its fully aromatic counterpart, fluoranthene.
Soil and Sediment
Due to their hydrophobic nature, PAHs tend to adsorb to organic matter in soil and sediment.[6] These compartments act as major sinks for PAHs in the environment. It is anticipated that this compound will be found in soils and sediments near industrial sites, areas with heavy traffic, and in aquatic sediments receiving urban runoff.
Table: Expected Environmental Occurrence of this compound
| Environmental Compartment | Expected Presence | Primary Sources |
| Air | Particulate-bound | Fossil fuel combustion, biomass burning, industrial emissions |
| Water | Dissolved and particulate-associated | Atmospheric deposition, urban runoff, wastewater discharge |
| Soil | Adsorbed to organic matter | Atmospheric deposition, industrial contamination |
| Sediment | High accumulation potential | Runoff, atmospheric deposition, direct discharge |
Chapter 3: Analytical Methodologies
The accurate quantification of this compound in complex environmental matrices requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the analysis of PAHs and their derivatives.[5][7][8][9]
Diagram: Analytical Workflow for this compound
Caption: A generalized workflow for the analysis of this compound in environmental samples.
Sample Collection and Preparation
The method of sample collection is critical and depends on the environmental matrix being studied.
-
Air: High-volume air samplers are used to collect airborne particulate matter on filters.
-
Water: Grab samples are collected in amber glass bottles to prevent photodegradation.
-
Soil and Sediment: Surface samples are typically collected using stainless steel scoops or corers.
Extraction Techniques
The goal of extraction is to efficiently remove the target analytes from the sample matrix.
-
Soxhlet Extraction: A classic and robust method for solid samples, involving continuous extraction with an organic solvent.
-
Ultrasonic Extraction: A faster alternative to Soxhlet, using high-frequency sound waves to enhance extraction efficiency.
-
Solid-Phase Extraction (SPE): A common method for water samples, where analytes are adsorbed onto a solid sorbent and then eluted with a small volume of solvent.
Experimental Protocol: Soxhlet Extraction of Soil/Sediment
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.
-
Spiking: Spike a known amount of a surrogate standard (e.g., deuterated PAH) onto the sample to monitor extraction efficiency.
-
Extraction: Place the sample in a Soxhlet thimble and extract with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.
-
Concentration: Concentrate the extract to a small volume using a rotary evaporator.
-
Cleanup: Proceed with sample cleanup to remove interfering compounds.
Chromatographic Analysis
Gas chromatography is used to separate the complex mixture of PAHs, and mass spectrometry provides sensitive and selective detection.
-
Gas Chromatography (GC): A capillary column with a non-polar or semi-polar stationary phase is typically used to achieve good separation of PAH isomers.[7][8][9]
-
Mass Spectrometry (MS): The mass spectrometer is usually operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The molecular ion of this compound (m/z 206) would be a primary target ion for quantification.
Chapter 4: Environmental Fate and Transport
The environmental fate of this compound will be influenced by a variety of physical, chemical, and biological processes.[10][11][12]
Diagram: Environmental Partitioning of PAHs
Caption: A simplified diagram illustrating the partitioning of PAHs between different environmental compartments.
Persistence and Degradation
PAHs are generally persistent in the environment, with higher molecular weight compounds being more resistant to degradation. The saturated ring in this compound may make it more susceptible to microbial degradation compared to its fully aromatic analogue.
-
Biodegradation: Microorganisms in soil and sediment can degrade PAHs, although the rates are often slow.
-
Photodegradation: In the atmosphere and surface waters, PAHs can be degraded by sunlight.
Transport and Partitioning
The movement of this compound in the environment will be governed by its tendency to partition between different phases.
-
Atmospheric Transport: As mentioned, it is likely to be associated with particulate matter and can be transported over long distances.
-
Sorption to Solids: Its hydrophobic nature will lead to strong sorption to soil and sediment organic matter, limiting its mobility in the subsurface.
Conclusion: A Call for Further Research
This guide has provided a comprehensive overview of the potential sources, environmental occurrence, and analytical methodologies for this compound. While much can be inferred from the extensive body of research on PAHs, there is a clear need for specific studies on this and other partially hydrogenated PAHs. Future research should focus on:
-
Quantification in Environmental Samples: Measuring the actual concentrations of this compound in various environmental media to understand its prevalence and distribution.
-
Formation Pathway Studies: Investigating the specific conditions that favor the formation of PHPAHs during combustion and in petrogenic sources.
-
Toxicity Assessment: Evaluating the potential toxicological effects of this compound to better assess its risk to human health and the environment.
By addressing these knowledge gaps, the scientific community can develop a more complete understanding of the environmental chemistry and toxicology of this important subclass of polycyclic aromatic hydrocarbons.
References
- 1. wwz.cedre.fr [wwz.cedre.fr]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. iscientific.org [iscientific.org]
- 4. Polycyclic Aromatic Hydrocarbons Testing (PAH) [intertek.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 7. Polycyclic aromatic hydrocarbons (PAHs) in edible oils by gas chromatography coupled with mass spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
An In-Depth Technical Guide to the Isomers of 1,2,3,10b-Tetrahydrofluoranthene for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomers of 1,2,3,10b-tetrahydrofluoranthene, a tetracyclic hydrocarbon scaffold with latent potential in medicinal chemistry. While direct pharmacological data on this specific scaffold is nascent, this document synthesizes existing knowledge on its synthesis, stereochemistry, and analytical characterization, alongside pertinent biological data from the broader class of polycyclic aromatic hydrocarbons (PAHs). We delve into the critical aspects of stereoisomerism inherent to the this compound core, detailing methodologies for the synthesis and differentiation of its diastereomers and enantiomers. Furthermore, we explore the toxicological profile of the parent aromatic compound, fluoranthene, and present in silico analyses of related PAHs to postulate potential biological targets and guide future drug discovery efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with unique three-dimensional architectures.
Introduction: The this compound Scaffold - A New Frontier in Drug Discovery?
The quest for novel chemical scaffolds that can address challenging biological targets is a perpetual driver in drug discovery. Polycyclic aromatic hydrocarbons (PAHs) and their partially saturated derivatives offer rigid, three-dimensional frameworks that can present functional groups in precise spatial orientations, making them intriguing starting points for the design of new therapeutic agents. This compound, a partially saturated derivative of the common PAH fluoranthene, represents one such scaffold. Its non-planar structure and inherent chirality at the 10b position introduce stereochemical complexity that can be exploited to achieve selective interactions with biological macromolecules.
While the parent compound, fluoranthene, is primarily known as an environmental pollutant with documented cytotoxicity and pro-inflammatory potential, its partial hydrogenation to this compound fundamentally alters its physicochemical properties, potentially mitigating toxicity and opening avenues for therapeutic applications.[1][2][3] This guide will provide a detailed exploration of the isomers of this compound, from their synthesis and stereochemical characterization to a discussion of their potential, albeit largely unexplored, pharmacological relevance.
Synthesis and Stereochemistry of this compound Isomers
The synthesis of this compound and its derivatives can be approached through several strategies, with the generation of stereoisomers being a key consideration. The fusion of the saturated and aromatic rings creates a chiral center at the 10b carbon, leading to the existence of enantiomers. Furthermore, substituents on the saturated ring can introduce additional stereocenters, giving rise to diastereomers (e.g., cis and trans isomers).
Proposed Synthesis of Unsubstituted this compound via Catalytic Hydrogenation
A plausible and direct route to this compound is the selective catalytic hydrogenation of fluoranthene. The partial reduction of PAHs can be achieved using various transition metal catalysts.[4][5]
Experimental Protocol: Catalytic Hydrogenation of Fluoranthene
-
Materials: Fluoranthene, Ruthenium nanoparticles stabilized by PPh3, Tetrahydrofuran (THF, anhydrous), Hydrogen gas (high purity).
-
Procedure:
-
In a high-pressure autoclave, dissolve fluoranthene (1.0 g, 4.9 mmol) in anhydrous THF (50 mL).
-
Add the Ru-nanoparticle catalyst (2 mol%).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 20 bar.
-
Stir the reaction mixture at 30°C for 10-16 hours.
-
Monitor the reaction progress by GC-MS to assess the conversion of fluoranthene and the formation of tetrahydrofluoranthene.
-
Upon completion, carefully depressurize the reactor and filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the resulting mixture of hydrogenated products by column chromatography on silica gel.
-
-
Expected Outcome: This procedure is expected to yield a mixture of partially hydrogenated fluoranthene isomers, including this compound. Optimization of reaction time, temperature, and catalyst may be required to maximize the yield of the desired product.[4]
Case Study: Synthesis of Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene Diastereomers
A documented synthesis of a substituted tetrahydrofluoranthene derivative highlights the formation and separation of diastereomers. The reaction of perfluoro-1-ethyltetralin with 1,2,3,4-tetrafluorobenzene in the presence of antimony pentafluoride yields a mixture of cis- and trans-isomers of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene.[6]
Experimental Protocol: Synthesis of Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene
-
Materials: Perfluoro-1-ethyltetralin, 1,2,3,4-tetrafluorobenzene, Antimony pentafluoride (SbF₅), Pyridine-HF complex (HF-Py), Chloroform, Magnesium sulfate.
-
Procedure:
-
In a nickel container, combine SbF₅ (5.27 g, 24.31 mmol) and perfluoro-1-ethyltetralin (1.82 g, 4.06 mmol).
-
Add 1,2,3,4-tetrafluorobenzene (0.61 g, 4.07 mmol) dropwise at 0°C.
-
Stir the mixture and heat at 50°C for 30 hours.
-
Treat the resulting mixture with HF-Py (6.0 mL) at -15°C and keep for 4 hours with occasional shaking.
-
Cool the mixture to -15°C and pour onto ice.
-
Extract the product with chloroform and dry the organic layer over magnesium sulfate.
-
Separate the cis- and trans-isomers by column chromatography.
-
-
Outcome: This reaction produces a mixture of cis- and trans-isomers in a roughly equal ratio, with a total isolated yield of 71%.[6]
Caption: Synthetic workflow for perfluorinated tetrahydrofluoranthene isomers.
Spectroscopic Characterization of Isomers
The differentiation of stereoisomers is paramount in drug development, as distinct isomers can exhibit vastly different pharmacological and toxicological profiles. NMR spectroscopy and mass spectrometry are indispensable tools for the structural elucidation of this compound isomers.
NMR Spectroscopy for Diastereomer and Enantiomer Differentiation
1H and 13C NMR spectroscopy can readily distinguish between diastereomers, such as the cis and trans isomers of substituted tetrahydrofluoranthenes, due to differences in the chemical environments of the nuclei.[6] For the perfluorinated derivative, 19F NMR is particularly powerful. The cis- and trans-configurations can be unambiguously determined using 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), which reveal through-bond and through-space correlations, respectively.[6][7]
While standard NMR is "blind" to chirality, enantiomers can be distinguished by using chiral derivatizing agents or chiral solvating agents. These agents form diastereomeric complexes with the enantiomers, which will then exhibit distinct NMR spectra.[8][9][10][11][12]
| NMR Technique | Application for Tetrahydrofluoranthene Isomers | Reference |
| 1H, 13C NMR | Structural elucidation of the carbon-hydrogen framework. | [6] |
| 19F NMR | Characterization of fluorinated derivatives. | [6] |
| 2D COSY | Determination of through-bond proton-proton or fluorine-fluorine couplings to establish connectivity. | [6][7] |
| 2D NOESY | Determination of through-space interactions to elucidate stereochemistry (e.g., cis vs. trans). | [6][7] |
| Chiral Derivatizing/Solvating Agents | Differentiation and quantification of enantiomers. | [8][9] |
Mass Spectrometry
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. The fragmentation patterns observed in the mass spectrum can also provide structural information, although distinguishing between stereoisomers by mass spectrometry alone is generally not possible without specialized techniques.[13][14][15][16][17]
Chiral Separation of Enantiomers
The separation of enantiomers is a critical step in the development of chiral drugs. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for this purpose.[18][19][20][21][22]
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a common choice for the separation of PAHs.
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol is typically used for normal-phase chiral separations.
-
Procedure:
-
Dissolve the racemic mixture of this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the mobile phase under isocratic conditions.
-
Monitor the elution profile with the UV detector.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
-
Expected Outcome: Two distinct peaks corresponding to the two enantiomers of this compound.
Caption: Workflow for the chiral separation of enantiomers by HPLC.
Potential Biological Activity and Drug Development Implications
While there is a paucity of direct biological data for this compound itself, insights can be gleaned from studies on the parent compound, fluoranthene, and other PAHs.
Known Biological Effects of Fluoranthene
Fluoranthene has been shown to be cytotoxic and can induce apoptosis in various cell lines.[3][23] It is also known to have pro-inflammatory properties.[2] Some studies suggest that fluoranthene can act as a cocarcinogen, enhancing the DNA binding of other carcinogens like benzo[a]pyrene.[24] The toxicity of fluoranthene and its metabolites has been demonstrated in aquatic organisms.[1]
| Biological Effect of Fluoranthene | Key Findings | Reference |
| Cytotoxicity | Induces cell death and morphological changes in bone marrow-derived mesenchymal stem cells. | [3] |
| Apoptosis | Induces apoptosis in human airway epithelial cells via mitochondrial disruption. | [23] |
| Pro-inflammatory Activity | Potential to activate inflammatory pathways. | [2] |
| Cocarcinogenicity | Enhances the DNA binding of benzo[a]pyrene. | [24] |
In Silico Predictions and Future Directions
In silico studies have shown that some PAHs can bind to and potentially modulate the activity of biological targets such as the human Toll-like receptor 4 (TLR4), which is involved in inflammatory responses.[2][25][26] This suggests that the rigid scaffold of PAHs and their derivatives can interact with specific protein binding pockets.
The partial saturation of the fluoranthene core to form this compound introduces a non-planar, three-dimensional structure. This conformational change, coupled with the presence of a chiral center, could lead to novel and selective interactions with biological targets that are not observed with the planar parent compound. The distinct spatial arrangement of substituents on the different stereoisomers could be leveraged to develop highly selective modulators of protein function.
For drug development professionals, the this compound scaffold represents a largely unexplored area of chemical space. The synthesis of a library of its derivatives, followed by high-throughput screening against a panel of disease-relevant targets, could uncover novel biological activities. The inherent stereochemistry of this scaffold necessitates careful separation and individual evaluation of its isomers to fully understand their structure-activity relationships.
Conclusion
The isomers of this compound present a compelling, albeit underexplored, opportunity in the field of drug discovery. This technical guide has outlined the synthetic strategies to access this scaffold, with a particular emphasis on the formation of stereoisomers. The detailed protocols for the characterization and separation of these isomers provide a practical framework for their investigation. While direct evidence of the pharmacological utility of this compound is yet to be established, the known biological activities of the parent fluoranthene and related PAHs, combined with the unique three-dimensional and chiral nature of the tetrahydro- derivative, strongly suggest that this scaffold warrants further investigation as a potential source of novel therapeutic agents. Future research should focus on the stereoselective synthesis of a diverse library of this compound derivatives and their systematic evaluation in a broad range of biological assays.
References
- 1. Toxicity of fluoranthene and its biodegradation metabolites to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Metal-free hydrogenation catalysis of polycyclic aromatic hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. whitman.edu [whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. csfarmacie.cz [csfarmacie.cz]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 22. separationmethods.com [separationmethods.com]
- 23. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The influence of fluoranthene on the metabolism and DNA binding of benzo[a]pyrene in vivo in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Silico Insights on the Pro-Inflammatory Potential of Polycyclic Aromatic Hydrocarbons and the Prospective Anti-Inflammatory Capacity of Andrographis paniculata Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aminer.org [aminer.org]
An In-Depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2,3,10b-tetrahydrofluoranthene, a key intermediate in the synthesis of advanced polycyclic aromatic hydrocarbons (PAHs) for materials science and organic electronics. We will delve into its precise chemical identity, physical properties, a detailed synthesis protocol, and its emerging applications.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms in commercial and academic literature.
The definitive IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound [1]. For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 20279-21-4 [2][3].
Synonyms and Alternative Names
Researchers may encounter this compound under various names. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing:
A clear understanding of these synonyms is crucial for navigating the diverse landscape of chemical databases and publications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [2][3] |
| Molecular Weight | 206.29 g/mol | [3] |
| Appearance | White to light yellow to green powder/crystal | [5] |
| Melting Point | 74-77 °C | [5] |
| Boiling Point | 205 °C at 12 mmHg | [5] |
| Purity (typical) | >98.0% (GC) | [6] |
Synthesis of this compound
This compound is most commonly synthesized via the selective catalytic hydrogenation of fluoranthene. This process aims to reduce one of the aromatic rings of the fluoranthene core while preserving the others. The choice of catalyst and reaction conditions is critical to achieving high selectivity and yield.
Experimental Protocol: Selective Catalytic Hydrogenation of Fluoranthene
This protocol is a representative procedure based on established methods for the selective hydrogenation of polycyclic aromatic hydrocarbons[7][8].
Objective: To synthesize this compound by selectively hydrogenating the appropriate double bonds in fluoranthene.
Materials:
-
Fluoranthene (starting material)
-
Ruthenium nanoparticles stabilized by a suitable ligand (e.g., triphenylphosphine) or a commercial nickel-molybdenum catalyst[7][8]
-
Anhydrous Tetrahydrofuran (THF) or other suitable solvent
-
High-pressure reactor (autoclave)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Hexane (for chromatography)
Procedure:
-
Catalyst Preparation/Activation: If using a commercial catalyst, follow the manufacturer's instructions for activation. For lab-prepared catalysts like ruthenium nanoparticles, ensure they are properly synthesized and characterized prior to use[9].
-
Reaction Setup: In a high-pressure reactor, dissolve fluoranthene in anhydrous THF. Add the catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-20 bar)[8].
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the required duration (e.g., 10-24 hours)[8]. The reaction progress can be monitored by taking small aliquots (if the reactor allows) and analyzing them by GC-MS.
-
Workup: After the reaction is complete, carefully depressurize the reactor. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium nanoparticles or nickel-molybdenum catalysts are chosen for their ability to promote hydrogenation of aromatic systems under relatively mild conditions, which allows for selective reduction[7][8].
-
Solvent: THF is a common solvent for such reactions due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.
-
Pressure and Temperature: The pressure and temperature are optimized to achieve a reasonable reaction rate while maintaining selectivity. Higher pressures and temperatures can lead to over-reduction to fully saturated products.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Materials Science and Organic Electronics
This compound serves as a crucial building block in the synthesis of more complex and functional PAHs. Its partially saturated structure allows for further chemical modifications, making it a versatile intermediate.
The primary application of this compound is in the development of novel organic semiconductors[5]. These materials are at the heart of next-generation electronic devices such as:
-
Organic Light-Emitting Diodes (OLEDs): The unique electronic properties of PAHs derived from this compound can be tailored to enhance the efficiency and color purity of OLED displays.
-
Organic Photovoltaics (OPVs): As components of the active layer in solar cells, these specialized PAHs can improve charge transport and overall power conversion efficiency.
The rigid, planar structure of the fluoranthene core, combined with the potential for functionalization at the tetrahydro- portion, allows for the fine-tuning of the electronic and physical properties of the final materials. This makes this compound a valuable tool for researchers designing new materials for advanced electronic applications.
Conclusion
This compound is a well-defined chemical entity with a growing importance in the field of materials science. Its synthesis via selective hydrogenation of fluoranthene provides a reliable route to this key intermediate. As the demand for high-performance organic electronic devices continues to grow, the utility of this compound as a versatile building block is expected to expand, paving the way for new discoveries and technological advancements.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 5. This compound [myskinrecipes.com]
- 6. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. rsc.org [rsc.org]
A Proposed Framework for the Preliminary Toxicological Assessment of 1,2,3,10b-Tetrahydrofluoranthene
A Whitepaper for Drug Development and Research Professionals
Disclaimer: Direct toxicological data for 1,2,3,10b-Tetrahydrofluoranthene is not extensively available in public literature. This document provides a proposed framework for its toxicological evaluation based on established principles for polycyclic aromatic hydrocarbons (PAHs) and internationally recognized testing guidelines. The information herein is intended to guide research and should not be considered a definitive toxicological profile.
Executive Summary
This compound is a saturated tetracyclic aromatic hydrocarbon, a member of the broader class of polycyclic aromatic hydrocarbons (PAHs). While its physicochemical properties are documented, a comprehensive public toxicological profile is conspicuously absent.[1][2][3][4][5] Given that many PAHs are known procarcinogens requiring metabolic activation to exert their toxic effects, it is imperative from a regulatory and safety standpoint to characterize the toxicological properties of this specific compound.[6][7] This whitepaper outlines a structured, tiered approach for generating a preliminary toxicological profile for this compound, suitable for researchers, scientists, and drug development professionals. The proposed workflow integrates computational toxicology, a battery of in vitro assays, and targeted in vivo studies, adhering to the principles of scientific integrity and leveraging internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines.[8][9]
Introduction: The Need for a Toxicological Profile
This compound belongs to the family of PAHs, which are ubiquitous environmental contaminants and subjects of significant toxicological interest.[7][10] Many PAHs are known to be genotoxic and carcinogenic, but their activity is highly dependent on their specific chemical structure.[7][11] The toxicological potential of PAHs is often linked to their metabolic activation by cytochrome P450 (CYP) enzymes (such as CYP1A1 and CYP1B1) into reactive intermediates, like diol-epoxides, that can form DNA adducts, leading to mutations.[10][12][13]
Given the lack of specific data for this compound, a systematic investigation is warranted before its potential applications in pharmaceutical development or other industries can be safely explored. This guide proposes a logical, stepwise research plan to establish a foundational toxicological profile.
Proposed Research Workflow
A tiered approach ensures that animal testing is minimized and that studies are built upon a strong foundation of predictive and mechanistic data.
Caption: Proposed tiered workflow for toxicological evaluation.
Phase 1: Physicochemical and In Silico Analysis
Before initiating wet-lab experiments, a foundational understanding can be built through computational methods.
Physicochemical Properties
A summary of known and predicted properties is essential for designing experiments (e.g., selecting appropriate solvents).
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₆H₁₄ | PubChem |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Appearance | White to light yellow/green powder/crystal | TCI America[14] |
| Melting Point | 74-77°C | MySkinRecipes[14] |
| logP (Octanol-Water) | 4.5 (Computed) | PubChem[1] |
| Water Solubility | Very low (predicted) | Inferred from high logP |
In Silico Toxicology Prediction
Quantitative Structure-Activity Relationship (QSAR) models for PAHs can provide initial estimates of toxicity.[15][16][17] These computational tools compare the structure of this compound to databases of known toxicants to predict endpoints like mutagenicity, carcinogenicity, and developmental toxicity.[18] This is a cost-effective method to identify potential hazards and guide subsequent testing.[15][16]
Rationale: QSAR models serve as a hypothesis-generating tool. For instance, if models predict a high likelihood of mutagenicity, the genotoxicity assays in Phase 2 become a critical verification step. Various software platforms like TOPKAT and VEGA can be utilized for these predictions.[18]
Phase 2: In Vitro Toxicological Assessment
In vitro assays are crucial for screening potential toxicity and understanding the underlying mechanisms, providing data that can reduce the reliance on animal testing.[19][20][21][22]
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a cornerstone of genotoxicity testing and is required by regulatory agencies worldwide.[23] It assesses the ability of a chemical to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[24][25]
Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of mutations.[23]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is critical for PAHs, which often require activation to become mutagenic.[24]
-
Dose Selection: Based on preliminary cytotoxicity data, select at least five concentrations of this compound.
-
Exposure: Use the plate incorporation or pre-incubation method to expose the bacteria to the test article.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
Hypothetical Data Summary Table:
| Strain | Metabolic Activation (S9) | Test Conc. (µ g/plate ) | Mean Revertants ± SD | Fold Increase | Result |
| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 | Negative |
| 10 | 28 ± 5 | 1.1 | |||
| 100 | 30 ± 6 | 1.2 | |||
| TA98 | + | 0 (Vehicle) | 40 ± 7 | 1.0 | Positive |
| 10 | 95 ± 11 | 2.4 | |||
| 100 | 210 ± 25 | 5.3 |
Potential Metabolic Activation Pathway
Many PAHs are metabolized via a "diol epoxide" pathway, which is a major route of activation to carcinogenic forms.[10][13] Cytochrome P450 enzymes initiate this process by forming an epoxide, which is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol.[12] A second epoxidation by CYP enzymes in the bay-region of the molecule results in a highly reactive diol-epoxide that can bind covalently to DNA.[10][13]
Caption: Hypothetical metabolic activation pathway for a PAH.
Phase 3: In Vivo Toxicological Assessment
If in vitro results, particularly from genotoxicity assays, indicate potential concerns, limited and ethically designed in vivo studies are warranted to understand systemic toxicity. These studies must follow strict international guidelines to ensure animal welfare and data quality.[26]
Acute Oral Toxicity
An acute toxicity study provides information on the potential health hazards that may result from a single, short-term exposure. The Fixed Dose Procedure (FDP) is a method designed to assess acute toxicity with fewer animals and with less suffering compared to classical LD50 tests.[27]
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [28][29][30]
-
Species: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).[29][30]
-
Sighting Study: Administer the substance sequentially to single animals at fixed dose levels (5, 50, 300, 2000 mg/kg) to identify the dose causing evident toxicity.[28]
-
Main Study: Dose a group of 5 animals at the selected dose level identified in the sighting study. Depending on the outcome, further groups may be dosed at higher or lower fixed doses.[28][29]
-
Administration: Administer a single dose of the test substance by gavage.[29]
-
Observation: Observe animals for at least 14 days, with detailed observations for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and changes in body weight.[28][30]
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
Hypothetical Data Summary Table:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 14) | GHS Classification |
| 300 | 5 | 0/5 | Lethargy, piloerection on Day 1, resolved by Day 3. | +8% | Category 5 or Unclassified |
| 2000 | 5 | 1/5 | Severe lethargy, tremors, hunched posture. | -5% (survivors) | Category 4 |
Subchronic Toxicity
Repeated dose toxicity studies are essential for evaluating the effects of longer-term exposure. A 28-day or 90-day study in rodents can identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Considerations for a 90-Day Dermal Study (OECD 411) :[31][32]
-
Rationale: If dermal exposure is a likely route for human contact, this study is highly relevant.
-
Procedure: Involves daily application of the test substance to the skin of rodents for 90 days.[31] At least three dose levels are used, with a control group.[31]
-
Endpoints: Comprehensive evaluation including clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, urinalysis, and detailed histopathology of major organs and tissues.[31]
Data Integration and Preliminary Risk Assessment
The final step is to synthesize all data from the in silico, in vitro, and in vivo studies. This integrated assessment will form the preliminary toxicological profile. It should identify:
-
The genotoxic potential of the compound and whether metabolic activation is required.
-
The acute toxicity classification.
-
Potential target organs from repeated exposure.
-
A preliminary NOAEL to guide initial safety assessments.
This profile will be a critical document for making informed decisions about the future development and handling of this compound.
References
- 1. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 20279-21-4 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. oecd.org [oecd.org]
- 10. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ewg.org [ewg.org]
- 12. Metabolic activation of polycyclic aromatic hydrocarbon trans-dihydrodiols by ubiquitously expressed aldehyde reductase (AKR1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound [myskinrecipes.com]
- 15. Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative structure-activity relationship (QSAR) models for polycyclic aromatic hydrocarbons (PAHs) dissipation in rhizosphere based on molecular structure and effect size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vitro and in vivo comparisons of fish-specific CYP1A induction relative potency factors for selected polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. In vitro and in vivo genotoxicity of oxygenated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scantox.com [scantox.com]
- 24. enamine.net [enamine.net]
- 25. biosafe.fi [biosafe.fi]
- 26. researchgate.net [researchgate.net]
- 27. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 28. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 29. oecd.org [oecd.org]
- 30. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
Methodological & Application
Application Note & Protocol: High-Sensitivity Analytical Methods for the Detection of 1,2,3,10b-Tetrahydrofluoranthene
Abstract
This document provides a comprehensive technical guide for the detection and quantification of 1,2,3,10b-Tetrahydrofluoranthene, a partially saturated polycyclic aromatic hydrocarbon (PAH). As a member of the broader PAH class, which includes numerous compounds classified as pollutants and potential carcinogens, the accurate analysis of this compound is critical in environmental monitoring, toxicology studies, and chemical synthesis quality control.[1][2] This guide details two primary, validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV and Fluorescence Detectors (HPLC-UV/FLD). We delve into the causality behind methodological choices, from sample preparation to instrumental parameters, providing researchers, scientists, and drug development professionals with robust, step-by-step protocols designed for immediate application.
Introduction and Analytical Rationale
This compound (C₁₆H₁₄) is a four-ring aromatic hydrocarbon, structurally related to fluoranthene.[3][4] While not one of the 16 priority PAHs designated by the U.S. EPA, its detection is often relevant in the analysis of complex hydrocarbon mixtures, such as crude oil, coal tar, and products of incomplete combustion.[5] Its partially saturated structure presents unique analytical considerations compared to its fully aromatic parent compound.
The selection of an appropriate analytical technique is contingent upon the sample matrix, required sensitivity, and the potential for interfering compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and specificity, making it the gold standard for unambiguous identification through mass spectral library matching and for analyzing complex environmental matrices.[6]
-
High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a Fluorescence Detector (FLD), provides outstanding sensitivity for many fluorescing PAHs and is well-suited for analyzing thermally labile or less volatile compounds.[7]
This guide provides the foundational knowledge and actionable protocols to empower researchers to select and implement the optimal method for their specific analytical challenge.
Physicochemical Properties of this compound
Understanding the fundamental properties of the analyte is crucial for method development, particularly for optimizing extraction efficiency and chromatographic separation.
| Property | Value | Source |
| CAS Number | 20279-21-4 | [3][4][8] |
| Molecular Formula | C₁₆H₁₄ | [3][4][8] |
| Molecular Weight | 206.28 g/mol | [3][4][8] |
| Physical Form | White to light yellow powder/crystal | [3][9] |
| Melting Point | 76 °C | [9] |
| Boiling Point | 205 °C @ 12 mmHg | [9] |
Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for confirmatory analysis due to its high resolving power and the structural information provided by mass spectrometry. The protocol is optimized for trace-level detection in complex matrices like soil and water.
Principle of GC-MS Analysis
The methodology relies on the volatilization of the analyte, separation from other matrix components in a temperature-programmed capillary column, followed by ionization and detection by a mass spectrometer. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the mass spectrometer is set to detect only specific ions characteristic of this compound (and internal standards), dramatically increasing sensitivity and reducing chemical noise.[10][11]
GC-MS Experimental Workflow
Detailed Protocol: GC-MS Analysis of Soil Samples
A. Sample Preparation: Extraction and Cleanup
-
Causality: The choice of a non-polar extraction solvent like Dichloromethane (DCM) and acetone is based on the lipophilic nature of PAHs.[12] An ultrasonic bath enhances extraction efficiency by disrupting the sample matrix. A cleanup step using silica gel solid-phase extraction (SPE) is critical for removing polar interferences that can contaminate the GC system. The use of a deuterated internal standard (e.g., Chrysene-d₁₂) is essential to correct for analyte loss during the multi-step preparation process.[12][13]
-
Homogenization: Air-dry the soil sample and sieve to <2 mm. Homogenize thoroughly.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a glass centrifuge tube.
-
Spiking: Add a known amount (e.g., 100 µL of a 10 µg/mL solution) of an appropriate deuterated PAH internal standard (e.g., Chrysene-d₁₂ in DCM) directly onto the soil.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and acetone. Vortex for 1 minute.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes. Decant the supernatant into a clean flask.
-
Repeat Extraction: Repeat steps 4-6 twice more, combining the supernatants.
-
Cleanup: Condition a silica gel SPE cartridge (e.g., 1 g) with 5 mL of hexane. Load the combined extract onto the cartridge. Elute the PAH fraction with 10 mL of a 3:1 (v/v) hexane:DCM mixture.
-
Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen.
-
Solvent Exchange: Add 1 mL of hexane and re-concentrate to a final volume of 1.0 mL. Transfer to a 2 mL autosampler vial.
B. Instrumental Analysis
-
Causality: A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points, which is effective for PAHs. A slow initial oven temperature ramp ensures good separation of more volatile compounds, while the final high temperature ensures elution of all target analytes. Splitless injection is used to maximize the transfer of the analyte onto the column for trace-level analysis.[10][11]
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 60 °C (hold 1 min), ramp to 290 °C @ 5 °C/min, hold 10 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Target Ions (m/z) | This compound: 206 (Quantifier), 205, 178. Chrysene-d₁₂ (IS): 240 (Quantifier), 238. Note: Ions must be confirmed by running a standard in full scan mode. |
Methodology II: High-Performance Liquid Chromatography (HPLC-UV/FLD)
HPLC is a powerful alternative to GC-MS, particularly advantageous for its high sensitivity with fluorescence detection.[7][14] This method avoids the high temperatures of a GC inlet, which can be beneficial for certain analytes.
Principle of HPLC-UV/FLD Analysis
The separation occurs in a reversed-phase column where analytes partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). A gradient elution, where the mobile phase becomes progressively less polar, is used to elute PAHs in order of increasing hydrophobicity.[2] The key to this method's sensitivity is the native fluorescence of many PAHs. The FLD excites the molecules at a specific wavelength and measures the emitted light at a longer wavelength, providing excellent selectivity and low detection limits.[5][14] A UV detector is used in series to detect any compounds that do not fluoresce.[7]
HPLC-UV/FLD Experimental Workflow
Detailed Protocol: HPLC-UV/FLD Analysis of Water Samples
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Causality: For aqueous samples, SPE is a highly efficient method for extracting and concentrating non-polar analytes like PAHs from a large volume of water.[14][15] A C18 sorbent is used due to its strong hydrophobic interaction with the target analytes. Elution with a strong organic solvent like acetonitrile effectively recovers the PAHs from the cartridge.
-
Sample Collection: Collect a 500 mL water sample in an amber glass bottle.
-
Preservation: If necessary, add a preservative (e.g., HCl to pH <2).
-
Spiking: Spike the sample with a known amount of a deuterated internal standard (e.g., Fluoranthene-d₁₀).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of acetonitrile followed by 10 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[14]
-
Drying: After loading, dry the cartridge by drawing air or nitrogen through it for 10 minutes.
-
Elution: Elute the trapped analytes with 2 x 5 mL portions of acetonitrile into a collection tube.
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1.0 mL.
-
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
B. Instrumental Analysis
-
Causality: A dedicated PAH column provides optimized selectivity for separating isomeric PAHs.[2] A gradient of water and acetonitrile is a standard mobile phase system for reversed-phase separation of these compounds.[1] Time-programming the fluorescence detector's excitation and emission wavelengths allows for optimal sensitivity for different PAHs as they elute.[5][7]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detectors | Fluorescence (FLD) and Diode Array (DAD/UV) in series |
| Column | 150 mm x 4.6 mm, 5 µm (e.g., ZORBAX Eclipse PAH, Pinnacle II PAH) |
| Column Temp. | 30 °C |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 50% B; 20 min: 100% B; 25 min: 100% B; 26 min: 50% B; 30 min: 50% B |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| FLD Wavelengths | Ex/Em must be determined empirically for this compound. A good starting point based on similar structures would be Ex: 260 nm, Em: 350-450 nm. A time program should be used for multi-analyte methods.[5][7] |
| DAD/UV Wavelength | 254 nm |
Method Validation and Quality Control
To ensure the trustworthiness of results, any analytical method must be validated.[1] Key parameters should be assessed according to established guidelines (e.g., ICH, FDA).[1]
-
Quality Control Measures:
-
Method Blank: An analyte-free matrix processed alongside samples to check for contamination.
-
Internal Standards: Isotopically labeled analogues of target analytes added before extraction to correct for recovery losses.[13]
-
Spiked Samples (LCS/MS): A known quantity of analyte is added to a blank (Laboratory Control Sample) or a real sample (Matrix Spike) to assess method accuracy and recovery.
-
Calibration: A multi-point calibration curve (minimum 5 points) must be run to establish linearity.[12]
-
Typical Performance Characteristics for PAH Analysis
The following table provides typical validation figures for multi-analyte PAH methods, which can be used as performance targets during the validation of a method for this compound.
| Parameter | GC-MS | HPLC-FLD | Source |
| Linearity (R²) | > 0.995 | > 0.998 | [10][12] |
| LOD | 0.03 - 0.1 ng/mL | 0.01 - 1.0 ng/L | [10][16] |
| LOQ | 0.09 - 0.4 µg/kg | 0.03 - 1.71 ppb | [12][16] |
| Accuracy/Recovery | 80 - 115% | 78 - 106% | [12] |
| Precision (RSD) | < 15% | < 10% | [10][16] |
References
- 1. Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC –UV–DAD Method [pjoes.com]
- 2. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [discover.restek.com]
- 3. Fluoranthene, 1,2,3,10b-tetrahydro- | CymitQuimica [cymitquimica.com]
- 4. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 5. hplc.eu [hplc.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: High-Sensitivity GC-MS Analysis of 1,2,3,10b-Tetrahydrofluoranthene for Environmental and Toxicological Research
Abstract
This application note presents a comprehensive and validated protocol for the sensitive and selective analysis of 1,2,3,10b-Tetrahydrofluoranthene using Gas Chromatography-Mass Spectrometry (GC-MS). As a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene, this compound is of growing interest in environmental monitoring and toxicological studies due to the complex metabolic pathways and environmental fate of PAHs. The methodology detailed herein provides researchers, scientists, and drug development professionals with a robust framework for sample preparation, instrumental analysis, and data interpretation, ensuring high levels of accuracy and precision. The protocol emphasizes the rationale behind key experimental choices and incorporates self-validating systems to maintain scientific integrity.
Introduction: The Analytical Challenge of Saturated PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants ubiquitously found in the environment, primarily resulting from the incomplete combustion of organic materials. While the analysis of parent PAHs is well-established, their hydrogenated derivatives, such as this compound, present a unique analytical challenge. These compounds may be formed through environmental degradation processes or as metabolic byproducts in biological systems. Their increased saturation alters their chromatographic behavior and mass spectral characteristics compared to their fully aromatic counterparts, necessitating dedicated analytical methods for accurate identification and quantification.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for PAH analysis due to its exceptional separating power and definitive identification capabilities.[1] This guide provides a detailed protocol optimized for this compound, covering everything from sample extraction to final data analysis.
Principles of the GC-MS Methodology
The successful analysis of this compound relies on the synergistic capabilities of gas chromatography and mass spectrometry.
-
Gas Chromatography (GC): The GC component separates volatile and semi-volatile compounds from a mixture. An inert carrier gas transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the column's inner surface). For PAHs and their derivatives, a low-polarity phenyl-arylene polymer-based column (e.g., 5% phenyl-methylpolysiloxane) is ideal, as it separates these compounds primarily based on their boiling points and, to a lesser extent, their aromaticity. A programmed temperature ramp is crucial for eluting a wide range of PAHs with good resolution and peak shape.[2]
-
Mass Spectrometry (MS): Following separation by the GC, the analyte molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•). The energy of this process is sufficient to cause the molecular ion to break apart into smaller, characteristic fragment ions.[3] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint of the molecule. For quantitative analysis, Selected Ion Monitoring (SIM) is employed, where the mass spectrometer is set to detect only a few specific m/z values corresponding to the target analyte, dramatically increasing sensitivity and reducing matrix interference.[4]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The inclusion of an internal standard, quality control samples, and rigorous calibration ensures the trustworthiness of the generated data.
Reagents and Materials
-
Solvents: HPLC-grade or equivalent Dichloromethane (DCM), Hexane, Acetone.
-
Standards: this compound (analytical standard grade).
-
Internal Standard (IS): Deuterated PAH, e.g., Chrysene-d12 or Phenanthrene-d10. The choice of IS should be based on its absence in the samples and a retention time that does not interfere with the target analyte.
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).
-
Solid Phase Extraction (SPE): 6 mL Florisil or Silica SPE cartridges.
-
Glassware: Volumetric flasks, pipettes, GC vials with PTFE-lined septa.
Standard Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of DCM in a volumetric flask. Store at 4°C in an amber vial.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Chrysene-d12) in the same manner.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range would be 10, 25, 50, 100, 250, and 500 ng/mL in DCM.[5] Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation (General Procedure for Water Samples)
This protocol utilizes Dispersive Liquid-Liquid Microextraction (DLLME), a rapid and efficient extraction method.[6]
-
Sample Collection: Collect 10 mL of the water sample in a glass tube with a screw cap.
-
Spiking: Spike the sample with the internal standard solution to achieve a concentration of 100 ng/mL.
-
Extraction: Prepare a mixture of 500 µL of a disperser solvent (e.g., acetone) and 100 µL of an extraction solvent (e.g., chloroform). Rapidly inject this mixture into the water sample.[6]
-
Centrifugation: A cloudy solution will form. Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: The fine droplets of the extraction solvent will sediment at the bottom of the conical tube. Carefully collect the sedimented phase (approx. 50-60 µL) using a microsyringe.
-
Analysis: Inject 1 µL of the collected organic phase directly into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of PAHs and their derivatives and serve as a robust starting point.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Splitless Mode, 280°C | Ensures the complete transfer of the analyte onto the column, maximizing sensitivity. A high temperature prevents discrimination against higher boiling point compounds.[2] |
| Injection Volume | 1 µL | Standard volume for splitless injection. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow mode maintains resolution as the oven temperature ramps.[2] |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A 5% phenyl-methylpolysiloxane column provides excellent selectivity for PAHs and their derivatives.[7] |
| Oven Program | Initial 60°C for 1 min, ramp at 10°C/min to 310°C, hold for 10 min. | The initial hold ensures good peak shape for early eluting compounds. The ramp rate provides a good balance between separation and analysis time. The final hold ensures all high-boiling compounds elute.[6] |
| MS System | Agilent 5977B MSD or equivalent | A reliable single quadrupole mass spectrometer suitable for this application. |
| Transfer Line Temp. | 300°C | Prevents condensation of the analytes between the GC and MS.[2] |
| Ion Source Temp. | 230°C (EI) | Standard temperature for robust ionization while minimizing thermal degradation. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns and for comparison with spectral libraries like NIST.[5] |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to confirm the identity of the analyte by comparing its spectrum to a library. SIM mode provides higher sensitivity for trace-level quantification. |
| SIM Ions | This compound: m/z 206 (Quantifier), 205, 178 (Qualifiers) Chrysene-d12 (IS): m/z 240 (Quantifier) | The molecular ion (m/z 206) is typically the most abundant and is used for quantification. Qualifier ions confirm the identity of the compound. |
Data Analysis, Results, and Interpretation
Identification and Chromatography
The identification of this compound is confirmed by a match in both retention time and the mass spectrum with the prepared analytical standard. The retention time will be shorter than that of the parent fluoranthene (MW 202.25) due to the disruption of the planar aromatic system, which reduces intermolecular forces and lowers the boiling point.
Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is characterized by a prominent molecular ion peak, which is typical for aromatic and partially aromatic stable structures.[8]
-
Molecular Ion (M⁺•) at m/z 206: The base peak is expected to be the molecular ion, corresponding to the molecular weight of C₁₆H₁₄. Its high relative abundance indicates the stability of the ring structure under EI conditions.
-
Key Fragment Ions:
-
m/z 205 ([M-H]⁺): Loss of a single hydrogen atom is a common fragmentation for cyclic compounds.
-
m/z 178 ([M-C₂H₄]⁺•): A characteristic fragmentation for tetrahydro-aromatic systems is the retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄). This results in a fragment corresponding to the stable acenaphthylene cation radical. This is a highly diagnostic peak.
-
The proposed fragmentation pathway is illustrated below.
Caption: Proposed EI fragmentation pathway for this compound.
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its performance is fit for purpose.[9] The following parameters should be assessed:
| Parameter | Acceptance Criteria | Description |
| Linearity | Correlation Coefficient (r²) > 0.995 | Assessed from the calibration curve by plotting the peak area ratio (analyte/IS) against concentration.[10] |
| Precision | Relative Standard Deviation (RSD) < 15% | Determined by analyzing at least five replicate samples at a mid-range concentration. |
| Accuracy (Recovery) | 70-120% | Determined by analyzing spiked matrix samples at low, medium, and high concentrations and comparing the measured value to the known spiked amount.[11] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | The lowest concentration of analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | The lowest concentration of analyte that can be accurately and precisely quantified. |
Workflow Visualization
The overall analytical workflow is summarized in the diagram below, providing a clear visual guide from sample collection to final data reporting.
Caption: Overall experimental workflow for GC-MS analysis.
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for the analysis of this compound by GC-MS. By explaining the causality behind experimental choices, from sample preparation to the specifics of instrumental parameters, this guide equips researchers with the necessary tools to achieve high-quality, reproducible data. The use of an internal standard and a comprehensive validation strategy ensures the trustworthiness and integrity of the results, making this method highly suitable for demanding research applications in environmental science and toxicology.
References
- 1. epa.gov [epa.gov]
- 2. agilent.com [agilent.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. canadacommons.ca [canadacommons.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to the HPLC Analysis of 1,2,3,10b-Tetrahydrofluoranthene: Achiral and Chiral Separation Protocols
An Application Note from the Office of the Senior Application Scientist
Abstract This application note provides detailed methodologies for the separation and analysis of 1,2,3,10b-Tetrahydrofluoranthene, a polycyclic aromatic hydrocarbon (PAH), using High-Performance Liquid Chromatography (HPLC). Recognizing the compound's nonpolar nature and the presence of a stereocenter, this guide is bifurcated into two primary sections. Part I details a robust reversed-phase HPLC (RP-HPLC) method for routine quantification and purity assessment. Part II provides a strategic approach to the chiral separation of its enantiomers, a critical step for stereospecific analysis in pharmaceutical and toxicological research. Each section includes the scientific rationale for methodological choices, step-by-step protocols, and guidance on method validation, ensuring scientific integrity and reproducible results.
Introduction: The Analytical Challenge of this compound
This compound is a saturated derivative of fluoranthene, belonging to the broad class of polycyclic aromatic hydrocarbons (PAHs).[1][2] PAHs are compounds of significant environmental and toxicological interest, often formed during the incomplete combustion of organic materials.[3][4] The analysis of specific PAHs like this compound is essential for environmental monitoring, chemical synthesis quality control, and as intermediates in drug development.[5]
The molecular structure of this compound (C₁₆H₁₄, M.W. ~206.28 g/mol ) presents a dual analytical challenge.[1][6] Firstly, its high hydrophobicity necessitates a chromatographic method capable of retaining and resolving it from a complex matrix.[7] Secondly, the carbon atom at the 10b position is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual quantification are frequently required by regulatory bodies and are paramount in drug development.[8][9]
This guide provides two distinct, validated HPLC protocols to address these challenges comprehensively.
Part I: Achiral Analysis via Reversed-Phase HPLC for Quantification
Principle of Separation: Leveraging Hydrophobicity
For the quantitative analysis of total this compound content, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[10][11] This technique employs a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[11] As a nonpolar, hydrophobic molecule, this compound will interact strongly with the C18 stationary phase.[7] Elution is achieved by increasing the concentration of a less polar organic solvent (e.g., acetonitrile) in the mobile phase over time (a gradient elution), which decreases the analyte's retention and allows it to move through the column. This approach ensures sharp peaks and efficient separation from polar impurities.
Experimental Protocol: Quantitative Analysis
1. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
This compound reference standard.
-
Class A volumetric flasks and pipettes.
-
0.22 µm syringe filters for sample clarification.
2. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the achiral analysis.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (octadecylsilane), 5 µm, 100Å | Industry standard for hydrophobic compounds like PAHs, providing excellent retention and resolution.[12] |
| Column Dimensions | 4.6 x 150 mm | A standard analytical column dimension offering a good balance of resolution, speed, and solvent consumption. |
| Mobile Phase A | HPLC-Grade Water | The polar component of the mobile phase. |
| Mobile Phase B | HPLC-Grade Acetonitrile (ACN) | The organic modifier; its increasing concentration elutes the analyte.[4] |
| Gradient Elution | 0-2 min: 70% B; 2-15 min: 70% to 100% B; 15-18 min: 100% B; 18-20 min: 70% B | A gradient ensures that the highly retained analyte is eluted efficiently as a sharp peak while allowing for the separation of earlier-eluting impurities.[3] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
| Detection | UV at 254 nm | PAHs exhibit strong absorbance at this wavelength, providing good sensitivity.[12] |
3. Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare the required volumes of HPLC-grade water (A) and acetonitrile (B). Degas both solvents using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.[4]
-
Standard Solution Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve it in acetonitrile in a 100 mL volumetric flask to create a 100 µg/mL stock solution. From this stock, prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution with acetonitrile.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (70% B) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject a solvent blank (acetonitrile) to ensure a clean system.
-
Perform injections of the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Intersperse quality control (QC) standards throughout the run to monitor system performance.
-
-
Data Processing: Integrate the peak area corresponding to this compound. Construct a calibration curve by plotting peak area against concentration. Determine the concentration in unknown samples using the linear regression equation from the curve.
Workflow for Achiral HPLC Analysis
Caption: Workflow for quantitative analysis of this compound.
Method Validation and System Suitability
For reliable results, the analytical method must be validated according to established guidelines.[13]
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.
-
Accuracy & Precision: Determined by analyzing replicate preparations of a known concentration (QC sample). Accuracy (% recovery) should be within 80-120%, and precision (% RSD) should be <15%.[14]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[13]
-
System Suitability: Before analysis, inject a standard solution to verify that the chromatographic system is performing adequately. Key parameters include retention time stability, peak tailing factor (should be ≤2), and resolution from adjacent peaks.
Part II: Chiral Separation for Enantiomeric Resolution
Principle of Separation: Creating a Chiral Environment
Enantiomers possess identical physical properties (e.g., polarity, boiling point) and cannot be separated using achiral chromatography.[15] To resolve them, a chiral environment must be introduced. This is most commonly achieved by using a Chiral Stationary Phase (CSP).[16] CSPs are typically made by bonding or immobilizing a chiral selector (e.g., a polysaccharide derivative) onto a silica support.[15][16]
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.[15]
Strategy for Chiral Method Development
Developing a chiral separation is often an empirical process.[8] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and represent the best starting point for screening. The choice of mobile phase is also critical; normal-phase (e.g., hexane/alcohol mixtures) or polar-organic modes are frequently successful.[15]
1. Recommended Chiral Stationary Phases for Screening
-
Cellulose tris(3,5-dimethylphenylcarbamate) based CSP: A widely used and effective phase for a broad range of compounds.
-
Amylose tris(3,5-dimethylphenylcarbamate) based CSP: Offers complementary selectivity to the cellulose-based phase.
2. Experimental Protocol: Chiral Separation
1. Instrumentation and Consumables
-
HPLC system as described in Part I.
-
Chiral column (e.g., 4.6 x 250 mm, 5 µm particle size) with a recommended CSP.
-
HPLC-grade n-Hexane and Isopropanol (IPA).
-
Racemic this compound standard.
2. Chromatographic Conditions (Starting Point)
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | A robust, general-purpose CSP for initial screening.[16] |
| Column Dimensions | 4.6 x 250 mm | Standard dimension for chiral separations, providing sufficient theoretical plates for resolution. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common normal-phase eluent for polysaccharide CSPs. The ratio can be adjusted to optimize retention and resolution.[15] |
| Elution Mode | Isocratic | Isocratic elution is typically preferred for chiral separations to maximize resolution.[17] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral recognition; maintaining a stable temperature is crucial.[18] |
| Injection Volume | 5 µL | Smaller injection volumes are often preferred to prevent band broadening. |
| Detection | UV at 254 nm | Detection wavelength remains the same as for the achiral method. |
3. Step-by-Step Methodology
-
Mobile Phase Preparation: Carefully prepare the n-Hexane/IPA mixture. Ensure accurate volumetric measurement as small changes in the alcohol modifier can significantly impact retention and selectivity. Degas the mobile phase.
-
Standard Preparation: Prepare a solution of the racemic this compound standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-45 minutes. Chiral columns often require longer equilibration times than reversed-phase columns.
-
Analysis: Inject the racemic standard solution. A successful separation will yield two well-resolved peaks corresponding to the two enantiomers.
-
Optimization: If separation is not achieved:
-
Adjust Mobile Phase: Change the ratio of Hexane/IPA (e.g., to 95:5 for more retention or 80:20 for less retention).
-
Try a Different Alcohol: Replace IPA with ethanol.
-
Screen a Second Column: If the first CSP is unsuccessful, switch to an alternative like an amylose-based CSP.
-
-
Data Processing: Integrate the peak areas of the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess (% ee) for non-racemic samples using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100.[18]
Workflow for Chiral Method Development
References
- 1. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 3. separationmethods.com [separationmethods.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. This compound [myskinrecipes.com]
- 6. Fluoranthene, 1,2,3,10b-tetrahydro- | CymitQuimica [cymitquimica.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. jordilabs.com [jordilabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. pjoes.com [pjoes.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SEC Question! - Chromatography Forum [chromforum.org]
- 18. benchchem.com [benchchem.com]
Quantification of 1,2,3,10b-Tetrahydrofluoranthene in environmental samples
Application Note & Protocol
Topic: High-Sensitivity Quantification of 1,2,3,10b-Tetrahydrofluoranthene in Diverse Environmental Matrices
Abstract
This compound (THFL) is a polycyclic aromatic hydrocarbon (PAH) of emerging environmental interest. As a partially hydrogenated derivative of fluoranthene, its presence in environmental compartments such as water, soil, and air can indicate specific petrogenic contamination sources or degradation pathways of parent PAHs. Accurate quantification at trace levels is critical for environmental forensics, risk assessment, and monitoring remediation efforts. This document provides a comprehensive, field-proven guide for the robust quantification of THFL. We detail optimized protocols for sample collection, multi-matrix extraction, and high-sensitivity analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are grounded in established principles of environmental analytical chemistry, emphasizing self-validating quality control systems to ensure data of the highest integrity and defensibility.
Analyte Overview: this compound (THFL)
This compound (CAS: 20279-21-4) is a four-ring PAH.[1][2][3] Unlike its fully aromatic parent compound, fluoranthene, the saturation of one of its rings alters its physicochemical properties, influencing its environmental fate and transport. Understanding these properties is fundamental to designing effective extraction and analysis protocols.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄ | [1][2][3] |
| Molecular Weight | 206.28 g/mol | [1][2][3] |
| Appearance | White to light yellow solid/powder | [1][4] |
| Boiling Point | 205 °C at 12 mmHg | [4] |
| Melting Point | 76 °C | [4] |
| LogP (Octanol-Water) | 4.5 (Computed) | [3] |
Scientist's Note: The relatively high LogP value indicates that THFL is hydrophobic and will preferentially partition into organic matter in soil/sediment and bioaccumulate, rather than remaining dissolved in water.[5][6] This characteristic dictates the choice of organic solvents for extraction and the necessity of robust cleanup procedures for complex matrices.
Principle of the Analytical Method
The overall analytical workflow is designed to isolate THFL from the complex environmental matrix, remove interfering compounds, and achieve sensitive and selective quantification. The method of choice is Gas Chromatography-Mass Spectrometry (GC-MS), which offers excellent chromatographic separation and definitive identification based on mass-to-charge ratio.[7][8][9]
The core steps are:
-
Sample Collection & Preservation: Proper procedures to maintain sample integrity from field to lab.
-
Surrogate Spiking: Addition of a known amount of a non-target, chemically similar compound (e.g., a deuterated PAH) to all samples, blanks, and standards to monitor extraction efficiency.
-
Extraction: Use of an appropriate solvent-based technique (Liquid-Liquid Extraction, Solid-Phase Extraction, Soxhlet) to move THFL from the sample matrix into a liquid solvent.
-
Extract Cleanup: Removal of co-extracted matrix interferences (e.g., lipids, humic acids) that could compromise the GC-MS analysis.
-
Concentration & Solvent Exchange: Reducing the extract volume to improve detection limits and exchanging the solvent to one compatible with the GC injection system.
-
GC-MS Analysis: Injection of the final extract into the GC-MS for separation and detection, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Quantification: Calculation of the THFL concentration based on a calibration curve and correcting for extraction efficiency using the surrogate recovery.
Sample Collection, Preservation, and Handling
Adherence to strict collection and preservation protocols is the first line of defense in ensuring data quality.
-
Water Samples:
-
Collect samples in 1 L amber glass bottles to prevent photodegradation of PAHs.[10]
-
If residual chlorine is suspected, add ~80 mg of sodium thiosulfate per liter to dechlorinate the sample.[10]
-
Preserve by cooling to ≤4°C immediately after collection and during transport.[10]
-
Extraction should be performed within 7 days of collection. Extracts can be stored at -10°C to -20°C for up to 40 days.[11]
-
-
Soil and Sediment Samples:
-
Collect samples in wide-mouth glass jars with PTFE-lined lids.
-
Remove extraneous debris (rocks, twigs).
-
Cool samples to ≤4°C immediately.
-
Analyze as soon as possible. Short-term storage at 4°C is acceptable, but for longer periods, freezing at -20°C is required to minimize microbial degradation.
-
-
Air Samples:
-
Air sampling for semi-volatile PAHs like THFL typically involves drawing a known volume of air through a sampling train containing a quartz fiber filter (to capture particulate-bound PAHs) followed by a sorbent tube (e.g., polyurethane foam (PUF) or XAD-2 resin) to capture the gas-phase fraction.[12][13]
-
After sampling, the filter and sorbent should be wrapped in aluminum foil, sealed, and stored at ≤4°C in the dark until extraction.[12]
-
Protocol for Water Sample Analysis
This protocol utilizes Solid-Phase Extraction (SPE), which offers a good balance of efficiency, reduced solvent consumption, and potential for automation compared to traditional Liquid-Liquid Extraction (LLE).[14][15]
Step-by-Step SPE Protocol:
-
Sample Preparation: Allow the 1 L water sample to equilibrate to room temperature.
-
Surrogate Spike: Add a known amount of surrogate standard solution (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12) directly into the water sample.[16]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of dichloromethane, followed by 5-10 mL of methanol, and finally 5-10 mL of reagent-free water. Do not allow the cartridge to go dry.
-
Rationale: Dichloromethane activates the C18 phase, methanol makes it water-wettable, and the final water rinse prepares it for the aqueous sample.
-
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with a small volume of reagent-free water to remove any remaining polar impurities.
-
Cartridge Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 15-20 minutes to remove residual water.
-
Rationale: Water is immiscible with the elution solvent and can interfere with subsequent GC analysis.
-
-
Analyte Elution: Elute the trapped PAHs, including THFL, by passing 5-10 mL of dichloromethane through the cartridge into a collection vial.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Internal Standard: Add the internal standard(s) (e.g., perylene-d12) to the final 1.0 mL extract just prior to GC-MS analysis.
-
Analysis: The sample is now ready for GC-MS injection.
Workflow Diagram: Water Sample Preparation
Caption: SPE workflow for THFL extraction from water.
Protocol for Soil/Sediment Sample Analysis
For solid matrices, Accelerated Solvent Extraction (ASE) or Soxhlet extraction are standard methods.[6][8] ASE is presented here as it is significantly faster and uses less solvent.[6]
Step-by-Step ASE Protocol:
-
Sample Preparation: Homogenize the soil sample. Weigh approximately 10-20 g (wet weight) of the sample and mix it with a drying agent like anhydrous sodium sulfate until it is a free-flowing powder.
-
Rationale: Removing water is critical for efficient extraction with nonpolar solvents.[17]
-
-
Surrogate Spike: Add the surrogate standard solution directly to the soil/sulfate mixture.
-
Cell Loading: Load the mixture into an ASE extraction cell.
-
Extraction Parameters: Place the cell in the ASE system and extract using the following (or similar) conditions:
-
Solvent: Dichloromethane or Acetone/Hexane (1:1 v/v)
-
Pressure: 1500 psi
-
Temperature: 100 °C
-
Static Cycles: 2 cycles, 5 min each
-
-
Extract Collection: The extract is automatically collected in a vial.
-
Cleanup (if necessary): For highly contaminated or high-organic-matter soils, a cleanup step using a silica gel or alumina column may be required to remove interferences.
-
Concentration & Internal Standard: Concentrate the extract to 1.0 mL under a gentle stream of nitrogen, add the internal standard, and proceed to GC-MS analysis.
Workflow Diagram: Soil Sample Preparation
Caption: ASE workflow for THFL extraction from soil.
Protocol for Air Sample Analysis
This protocol describes the extraction of the filter and sorbent media collected during air sampling.
Step-by-Step Extraction Protocol:
-
Sample Preparation: Carefully transfer the quartz fiber filter and the PUF/XAD-2 sorbent to a beaker or extraction vessel.
-
Surrogate Spike: Add the surrogate standard solution directly onto the sampling media.
-
Extraction: Extract the media using an appropriate method, such as Soxhlet or ultrasonic extraction, with dichloromethane or a similar solvent for at least 6-8 hours.[12][16]
-
Concentration & Cleanup: After extraction, concentrate the solvent volume to approximately 1 mL. A cleanup step may be necessary depending on the sample matrix.
-
Internal Standard & Analysis: Add the internal standard and analyze by GC-MS.
Workflow Diagram: Air Sample Preparation
Caption: Workflow for THFL extraction from air sampling media.
Instrumental Analysis: GC-MS
A gas chromatograph coupled with a mass spectrometer provides the necessary selectivity and sensitivity for trace-level PAH analysis in complex environmental matrices.[9][18]
Recommended GC-MS Operating Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or similar | Provides robust and reproducible chromatography.[9] |
| MS System | Agilent 5977 MSD or similar | Offers high sensitivity and selectivity.[9] |
| Injection | 1 µL, Splitless | Maximizes transfer of analytes to the column for trace analysis. |
| Inlet Temp | 280 °C | Ensures volatilization of semi-volatile PAHs without thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert gas providing good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar column that separates compounds primarily by boiling point, ideal for PAHs.[8] |
| Oven Program | 60°C (hold 1 min), ramp 10°C/min to 320°C (hold 5 min) | A standard temperature program that effectively separates a wide range of PAHs. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions of interest. |
| THFL Ions (m/z) | 206 (Quantifier) , 205, 178 | The molecular ion (206) is typically the most abundant and is used for quantification, while others serve as qualifiers for identity confirmation.[2] |
Calibration and Quantification
Quantification is performed using the internal standard method, which corrects for variations in injection volume and instrument response.
-
Calibration Standards: Prepare a series of at least five calibration standards containing THFL and all other target PAHs at concentrations spanning the expected range of the samples (e.g., 10 to 1000 µg/L). Each standard must also contain the same concentration of internal standard(s) as added to the samples.
-
Calibration Curve: Analyze the standards and plot the response factor (analyte peak area / internal standard peak area) against the concentration ratio. The resulting curve should have a correlation coefficient (r²) of ≥0.995.
-
Quantification: The concentration of THFL in the sample extract is determined from the calibration curve. The final concentration in the original environmental sample is calculated by factoring in the initial sample volume/weight and any dilution factors.
Example Calibration Data:
| Level | Conc. (µg/L) | Analyte Area | IS Area | Response Factor |
| 1 | 10 | 15,500 | 300,000 | 0.052 |
| 2 | 50 | 78,000 | 305,000 | 0.256 |
| 3 | 100 | 158,000 | 302,000 | 0.523 |
| 4 | 500 | 795,000 | 301,000 | 2.641 |
| 5 | 1000 | 1,610,000 | 304,000 | 5.296 |
Quality Assurance / Quality Control (QA/QC)
A robust QA/QC program is essential for producing legally defensible data.[19][20] Analysis of the following samples should be included in each analytical batch.
| QC Sample | Purpose | Frequency | Acceptance Criteria |
| Method Blank | Assess contamination from lab procedures and reagents. | 1 per 20 samples | Below Method Detection Limit (MDL) |
| Lab Control Sample (LCS) | Assess method accuracy on a clean matrix. | 1 per 20 samples | 70-130% recovery |
| Matrix Spike (MS) | Assess method accuracy in a specific sample matrix. | 1 per 20 samples | 70-130% recovery (matrix dependent) |
| Matrix Spike Duplicate (MSD) | Assess method precision in a specific sample matrix. | 1 per 20 samples | <20% Relative Percent Difference (RPD) |
| Surrogate Standards | Assess extraction efficiency for each individual sample. | All samples | 60-140% recovery |
Trustworthiness Pillar: The combination of these QC measures creates a self-validating system. A passing method blank demonstrates the system is clean. A passing LCS proves the method works accurately without matrix interference. Passing MS/MSD results confirm the method works accurately and precisely for a specific sample matrix. Finally, acceptable surrogate recovery in every sample provides assurance of the extraction efficiency for that individual result.
Example Data Presentation
Final results should be reported clearly, including units, detection limits, and relevant QC data.
| Sample ID | Matrix | THFL Conc. | Units | Surrogate Recovery (%) |
| MW-01 | Water | 1.2 | µg/L | 95 |
| SS-05A | Soil | 45.8 | µg/kg (dry wt) | 88 |
| AIR-02 | Air | 0.05 | ng/m³ | 102 |
| Method Blank | Water | <0.1 | µg/L | 98 |
| LCS | Water | 105% Recovery | N/A | 101 |
Conclusion
The protocols detailed in this application note provide a robust framework for the accurate and sensitive quantification of this compound in water, soil, and air. By integrating proven extraction techniques with high-sensitivity GC-MS analysis and a comprehensive quality assurance program, researchers can generate reliable data for environmental monitoring and risk assessment. The key to success lies in meticulous sample handling, consistent execution of the protocols, and a thorough understanding of the quality control principles that ensure data integrity.
References
- 1. Fluoranthene, 1,2,3,10b-tetrahydro- | CymitQuimica [cymitquimica.com]
- 2. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 3. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20279-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. ijabbr.com [ijabbr.com]
- 9. Polyaromatic Hydrocarbons (PAHs) Analysis in Soil | Agilent [agilent.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. cdc.gov [cdc.gov]
- 13. Polycyclic Aromatic Hydrocarbons (PAHs) - Sampling and Analysis Lab [airzoneone.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. iipccl.org [iipccl.org]
- 16. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of Reference Standards in Environmental Analysis
An Application Guide for the Use of 1,2,3,10b-Tetrahydrofluoranthene as a Reference Standard in Analytical Chemistry
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that arise from the incomplete combustion of organic materials, such as fossil fuels, wood, and coal.[1][2] Their presence in air, water, and soil is a significant concern for environmental and human health, as some PAHs are known to be toxic and carcinogenic.[1][3] Accurate quantification of these compounds is therefore essential for regulatory monitoring and risk assessment.
Reliable analytical chemistry hinges on the use of high-purity reference standards. These standards are critical for calibrating analytical instruments, validating methodologies, and ensuring that the data generated is accurate and comparable across different laboratories.[3] this compound, a specific PAH, serves as an excellent, stable reference material for such applications. This guide provides a detailed overview of its properties and a comprehensive protocol for its use in a state-of-the-art analytical workflow.
Physicochemical Properties of this compound
A thorough understanding of a reference standard's physical and chemical properties is fundamental to its correct application. These properties dictate its solubility, stability, and chromatographic behavior.
| Property | Value | Source |
| CAS Number | 20279-21-4 | [4][5][6] |
| Molecular Formula | C₁₆H₁₄ | [4][5] |
| Molecular Weight | 206.28 g/mol | [4][5][6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 74.0 to 77.0 °C | [7] |
| Purity | >98.0% (GC) | |
| IUPAC Name | This compound | [6] |
Chapter 1: Preparation of Accurate Standard Solutions
The accuracy of any quantitative analysis begins with the meticulous preparation of standard solutions. Errors at this stage will propagate throughout the entire analytical process, leading to flawed results. The primary goal is to create a concentrated stock solution from the pure, solid reference material, which is then used to prepare a series of more dilute working standards for instrument calibration.
Protocol 1: Preparation of a Primary Stock Solution (100 µg/mL)
Causality: A primary stock solution provides a stable, concentrated source from which all subsequent standards are made. Using a high-purity solvent like acetonitrile is crucial because it readily dissolves PAHs and is compatible with common chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[8] Using a Class A volumetric flask and an analytical balance ensures the highest degree of accuracy in concentration.
-
Weighing: Accurately weigh approximately 10 mg of this compound solid standard onto weighing paper using a calibrated analytical balance with at least four decimal places. Record the exact weight.
-
Transfer: Carefully transfer the weighed standard into a 100 mL Class A volumetric flask.
-
Dissolution: Add approximately 70 mL of HPLC-grade acetonitrile to the flask. Swirl gently or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, preparation date, and solvent. Store in a refrigerator at 4°C, protected from light. PAHs can be light-sensitive.
References
- 1. Polycyclic Aromatic Hydrocarbon (PAH) Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 2. PAH Standard | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - International [carlroth.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Fluoranthene, 1,2,3,10b-tetrahydro- | CymitQuimica [cymitquimica.com]
- 5. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 6. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 20279-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Applications of Fluorinated 1,2,3,10b-Tetrahydrofluoranthenes in Materials Science: A Guide for Researchers
Introduction: The Promise of Fluorinated Polycyclic Aromatic Hydrocarbons
Organofluorine compounds are gaining significant attention in materials science, biomedicine, and agriculture due to the unique properties imparted by fluorine atoms.[1][2] In the realm of materials science, the introduction of fluorine into polycyclic aromatic hydrocarbons (PAHs) offers a powerful strategy to tune their electronic properties, enhance their stability, and influence their solid-state organization.[1][2] Fluorine-containing fluorenes, a structural motif present in 1,2,3,10b-tetrahydrofluoranthene, are considered particularly promising for optoelectronic applications.[1][2] This guide focuses on the potential applications of fluorinated this compound derivatives, providing detailed insights and protocols for their utilization in advanced materials.
The strategic incorporation of fluorine atoms into the this compound scaffold is anticipated to yield materials with several desirable characteristics. Perfluorination, for instance, is known to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to the high electronegativity of fluorine. This modification can transform a p-type organic semiconductor into an n-type or ambipolar semiconductor, a class of materials that is in high demand for organic electronics. Furthermore, fluorination can enhance the thermal and oxidative stability of the molecule and improve its solubility in specific organic solvents, which is advantageous for solution-based processing of electronic devices.
This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a deep dive into the synthesis, properties, and potential applications of this novel class of fluorinated compounds.
Synthesis of Perfluorinated this compound Derivatives
The synthesis of perfluorinated this compound derivatives has been successfully demonstrated. For example, perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene can be synthesized from perfluoro-1-ethyltetralin and 1,2,3,4-tetrafluorobenzene in the presence of antimony pentafluoride.[1][2] The reaction proceeds via an intramolecular cyclization and subsequent fluorination, yielding a mixture of cis- and trans-isomers.[1][2]
A generalized synthetic protocol is outlined below:
Protocol 1: Synthesis of Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene
Materials:
-
Perfluoro-1-ethyltetralin
-
1,2,3,4-tetrafluorobenzene
-
Antimony pentafluoride (SbF₅)
-
Pyridine (HF-Py)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Ice
-
Nickel container
-
Standard glassware for organic synthesis
Procedure:
-
In a nickel container, place antimony pentafluoride (SbF₅) and perfluoro-1-ethyltetralin.
-
At 0 °C, add 1,2,3,4-tetrafluorobenzene dropwise to the mixture.
-
Stir the mixture thoroughly and heat at 50 °C for 30 hours.
-
After cooling, treat the resulting mixture with HF-Py at -15 °C and keep for 4 hours with occasional shaking.
-
Cool the mixture down to -15 °C and pour it onto ice.
-
Extract the product with chloroform (CHCl₃).
-
Dry the organic extract over magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product using appropriate chromatographic techniques to isolate the cis- and trans-isomers of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene.
Characterization: The structure and configuration of the synthesized isomers can be unequivocally determined using 19F and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques such as 19F–19F COSY and 19F–19F NOESY.[1][2]
Application I: Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of fluorinated 1,2,3,10b-tetrahydrofluoranthenes make them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs). Their predicted wide bandgap and deep HOMO/LUMO levels suggest they could function as efficient host materials for phosphorescent emitters or as electron-transporting materials.
Rationale for Application in OLEDs
-
Electron Transporting Layer (ETL): The electron-withdrawing nature of fluorine atoms lowers the LUMO energy level, facilitating electron injection from the cathode and improving electron transport.
-
Host Material: A wide energy gap allows for efficient energy transfer to guest emitter molecules without quenching. The high thermal stability of perfluorinated compounds can contribute to longer device lifetimes.
-
Emissive Layer (EML): Depending on the specific substitution pattern, these molecules may exhibit high photoluminescence quantum yields, making them suitable as blue emitters, which are often a bottleneck in OLED technology.
Hypothetical Photophysical Properties
For the purpose of protocol design, we will assume the following plausible properties for a model compound, "F-THF," representing a generic perfluorinated this compound.
| Property | Predicted Value | Rationale |
| Emission Peak (λₑₘ) | 450 - 480 nm (Blue) | Polycyclic aromatic hydrocarbons often exhibit blue fluorescence. |
| Fluorescence Quantum Yield (Φբ) | > 70% | Fluorination can enhance quantum yields in some aromatic systems. |
| HOMO Level | ~ -6.0 eV | Perfluorination significantly lowers HOMO levels. |
| LUMO Level | ~ -2.8 eV | Perfluorination significantly lowers LUMO levels. |
| Thermal Decomposition Temp (Td) | > 350 °C | Perfluorinated compounds generally exhibit high thermal stability. |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a multilayer OLED device using F-THF as the emissive layer via spin coating.
Device Architecture: ITO / PEDOT:PSS / F-THF / TPBi / LiF / Al
Caption: Workflow for the fabrication of a solution-processed OLED.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Fluorinated this compound (F-THF) dissolved in a fluorinated solvent (e.g., hexafluoroisopropanol)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
High-purity aluminum (Al)
-
Spin coater
-
Hotplate
-
Thermal evaporator system
-
Glovebox with an inert atmosphere (N₂ or Ar)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of F-THF (e.g., 10 mg/mL) in a suitable fluorinated solvent.
-
Spin-coat the F-THF solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrates at 100 °C for 20 minutes to remove the solvent.
-
-
Electron Transport and Injection Layers and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a 30 nm layer of TPBi as the electron transport layer.
-
Deposit a 1 nm layer of LiF as the electron injection layer.
-
Deposit a 100 nm layer of Al as the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from moisture and oxygen.
-
Characterize the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device efficiency.
-
Application II: Organic Field-Effect Transistors (OFETs)
The introduction of multiple fluorine atoms is a well-established strategy to create n-type organic semiconductors. Perfluorinated this compound is therefore a strong candidate for the active layer in n-channel OFETs, which are essential components for complementary logic circuits.
Rationale for Application in OFETs
-
n-Type Conduction: The strongly electron-withdrawing fluorine atoms stabilize negative charge carriers (electrons), promoting n-type semiconductor behavior.
-
High Electron Mobility: The rigid, planar structure of the fluoranthene core can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport.
-
Solution Processability: Good solubility in specific solvents allows for the fabrication of large-area, low-cost OFETs using printing or coating techniques.
-
Air Stability: Fluorination can enhance the resistance of the semiconductor to oxidation, potentially leading to more stable device operation in ambient conditions.
Hypothetical Electronic Properties for OFET Application
| Property | Predicted Value | Rationale |
| Electron Mobility (μₑ) | 0.1 - 1.0 cm²/Vs | Fluorinated PAHs have shown competitive electron mobilities. |
| On/Off Ratio | > 10⁵ | A key metric for transistor performance. |
| Threshold Voltage (Vₜ) | 5 - 20 V | Dependent on device architecture and interfaces. |
| Solubility | Soluble in fluorinated solvents | "Like dissolves like" principle. |
Experimental Protocol: Fabrication of a Solution-Processed Top-Contact, Bottom-Gate OFET
This protocol details the steps to fabricate an OFET using F-THF as the n-type semiconductor channel.
Device Architecture: Si/SiO₂ / F-THF / Au (Source/Drain)
Caption: Workflow for fabricating a top-contact, bottom-gate OFET.
Materials and Equipment:
-
Highly doped n-type silicon wafers with a thermally grown SiO₂ dielectric layer (300 nm)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Fluorinated this compound (F-THF) dissolved in a high-boiling point fluorinated solvent
-
High-purity gold (Au)
-
Spin coater
-
Hotplate
-
Thermal evaporator system with shadow masks
-
Glovebox with an inert atmosphere
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrates thoroughly. A piranha clean (a mixture of sulfuric acid and hydrogen peroxide) can be used, followed by extensive rinsing with deionized water.
-
Dry the substrates in an oven at 120 °C for 1 hour.
-
Treat the SiO₂ surface with HMDS vapor to passivate surface traps and create a hydrophobic surface, which can improve the morphology of the organic semiconductor film.
-
-
Semiconductor Layer Deposition:
-
Inside a glovebox, spin-coat the F-THF solution onto the treated Si/SiO₂ substrate. A slow spin speed (e.g., 1000 rpm) is often used to allow for crystal growth during solvent evaporation.
-
Anneal the film at a temperature just below the material's melting point (e.g., 120-150 °C) to improve crystallinity and film morphology.
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the semiconductor film.
-
Transfer the substrate to a thermal evaporator.
-
Deposit 50 nm of gold through the shadow mask to define the source and drain electrodes.
-
-
Device Characterization:
-
Transfer the completed OFETs to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the device to determine the electron mobility, on/off ratio, and threshold voltage.
-
Conclusion and Future Outlook
Fluorinated 1,2,3,10b-tetrahydrofluoranthenes represent a promising, yet underexplored, class of materials for advanced applications in organic electronics. Their synthesis is achievable, and the incorporation of fluorine is expected to bestow beneficial properties such as n-type conductivity, high thermal stability, and solution processability. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of these materials in OLEDs and OFETs. Further research should focus on the detailed characterization of their photophysical and electronic properties to fully unlock their potential in next-generation electronic devices.
References
Application Notes and Protocols for the Synthesis of Perfluoro-1,2,3,10b-tetrahydrofluoranthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-1,2,3,10b-tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) in which all hydrogen atoms have been replaced by fluorine. This exhaustive fluorination imparts unique physicochemical properties, including high thermal and chemical stability, increased lipophilicity, and altered electronic characteristics compared to its hydrocarbon analog. These attributes make perfluorinated PAHs like perfluoro-1,2,3,10b-tetrahydrofluoranthene attractive candidates for investigation in materials science, particularly in the development of advanced organic electronics, and as novel scaffolds in medicinal chemistry and drug development. The strategic introduction of fluorine can significantly influence a molecule's metabolic stability and binding affinity to biological targets.
This document provides a comprehensive guide to the synthesis of perfluoro-1,2,3,10b-tetrahydrofluoranthene, focusing on a robust and scientifically validated protocol. The information presented herein is intended to equip researchers with the necessary knowledge to safely and efficiently produce this compound for further study and application.
Synthetic Strategy: Electrophilic Aromatic Substitution and Intramolecular Cyclization
The most effective and documented method for the synthesis of perfluoro-1,2,3,10b-tetrahydrofluoranthene involves an antimony pentafluoride (SbF₅)-mediated reaction between perfluorotetralin and 1,2,3,4-tetrafluorobenzene.[1][2] This approach leverages the powerful Lewis acidity of SbF₅ to generate a highly electrophilic carbocation, which then undergoes an intramolecular cyclization to form the desired fluoranthene framework.
Causality of Experimental Choices
-
Choice of Precursors: Perfluorotetralin serves as the foundational bicyclic system, providing the necessary carbon skeleton for the "left-hand" portion of the target molecule. 1,2,3,4-tetrafluorobenzene is the chosen aromatic partner for the cyclization, ultimately forming the "right-hand" aromatic rings of the fluoranthene core.
-
Role of Antimony Pentafluoride (SbF₅): Antimony pentafluoride is a potent Lewis acid, capable of abstracting a fluoride ion from perfluorotetralin to generate a stabilized carbocation.[3][4] This in situ generation of a highly reactive electrophile is the critical step that initiates the reaction with the nucleophilic tetrafluorobenzene.
-
Reaction Conditions: The reaction is typically conducted at a moderately elevated temperature (e.g., 50 °C) to provide sufficient activation energy for the cyclization to proceed at a reasonable rate. The extended reaction time (e.g., 30 hours) is necessary to ensure a high conversion of the starting materials to the product.
-
Work-up Procedure: The reaction mixture is quenched with a mixture of hydrogen fluoride and pyridine (HF-Py). This step serves to neutralize the highly reactive SbF₅ and to provide a source of fluoride ions to quench any remaining cationic intermediates, leading to the fully fluorinated product. Subsequent treatment with ice and extraction allows for the isolation of the organic product.
Experimental Protocol: Synthesis of Perfluoro-1,2,3,10b-tetrahydrofluoranthene
This protocol is adapted from the synthesis of the closely related perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, a procedure stated to be similar to that of the parent compound.[1][5]
Safety Precautions:
-
Antimony pentafluoride (SbF₅) is extremely corrosive, toxic, and reacts violently with water.[4][6] It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Hydrogen fluoride-pyridine (HF-Py) is also highly toxic and corrosive. All handling should be performed in a fume hood with appropriate PPE. Calcium gluconate gel should be readily available as a first aid measure in case of skin contact with HF.
-
All glassware must be thoroughly dried before use to prevent violent reactions with SbF₅.
Materials and Reagents:
-
Perfluorotetralin
-
1,2,3,4-Tetrafluorobenzene
-
Antimony pentafluoride (SbF₅)
-
Hydrogen fluoride-pyridine (HF-Py)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Ice
-
Nickel or Teflon reaction vessel
Procedure:
-
In a dry nickel or Teflon reaction vessel, combine perfluorotetralin and a molar excess of antimony pentafluoride (e.g., 6 molar equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add one molar equivalent of 1,2,3,4-tetrafluorobenzene to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C.
-
Maintain the reaction at 50 °C with continuous stirring for 30 hours.
-
After 30 hours, cool the reaction mixture to -15 °C.
-
Carefully and slowly add HF-Py to the cooled mixture.
-
Allow the mixture to stand at -15 °C for 4 hours with occasional shaking.
-
Pour the reaction mixture onto crushed ice.
-
Extract the product with chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Reaction Mechanism and Data
The formation of perfluoro-1,2,3,10b-tetrahydrofluoranthene is proposed to proceed through the following steps:[1][2]
-
Generation of a carbocation from perfluorotetralin by the action of SbF₅.
-
Electrophilic attack of the carbocation on 1,2,3,4-tetrafluorobenzene.
-
Intramolecular cyclization of the resulting intermediate.
-
Quenching of the final cationic intermediate with a fluoride ion during the HF-Py work-up.
Reaction Parameters Summary
| Parameter | Value |
| Reactants | Perfluorotetralin, 1,2,3,4-Tetrafluorobenzene |
| Catalyst | Antimony pentafluoride (SbF₅) |
| Temperature | 50 °C |
| Reaction Time | 30 hours |
| Work-up | HF-Py, Ice, Chloroform extraction |
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Workflow Diagram
References
Application Notes and Protocols for the Analysis of 1,2,3,10b-Tetrahydrofluoranthene
Abstract
This document provides a comprehensive guide to the sample preparation techniques essential for the accurate and robust analysis of 1,2,3,10b-Tetrahydrofluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. Given the environmental and toxicological significance of PAHs, their precise quantification in complex matrices is paramount.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles and causal relationships behind method selection and experimental design. We present detailed, field-proven protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), tailored for researchers, scientists, and professionals in environmental monitoring and drug development. Each protocol is designed as a self-validating system, supported by workflow diagrams and comparative data to ensure technical accuracy and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound (CAS: 20279-21-4) is a polycyclic aromatic hydrocarbon (PAH).[3][4] PAHs as a class are ubiquitous environmental pollutants, often formed from the incomplete combustion of organic materials.[5][6] Many are recognized for their carcinogenic and mutagenic properties, necessitating their monitoring in diverse matrices such as water, soil, food, and biological tissues.[7][8]
The analytical challenge for this compound, like other PAHs, lies in its typically low concentration within highly complex sample matrices.[9] Effective sample preparation is therefore the most critical step of the analytical workflow. It aims to achieve two primary goals:
-
Isolation and Concentration: Extracting the target analyte from the bulk matrix and concentrating it to a level amenable to instrumental detection.
-
Matrix Cleanup: Removing interfering compounds (e.g., lipids, pigments, humic acids) that can suppress instrument signals, create analytical interferences, or damage analytical columns.
This guide details three workhorse techniques in trace-level analysis, providing the technical rationale for selecting the optimal method based on the sample matrix and analytical objectives.
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 20279-21-4 | [3][4][10][11] |
| Molecular Formula | C₁₆H₁₄ | [3][4][10] |
| Molecular Weight | 206.28 g/mol | [3][4][10] |
| Appearance | White to light yellow solid/powder | [3][12][13] |
| Melting Point | 74.0 to 77.0 °C | [12][13] |
| LogP (Octanol-Water) | 4.135 (Predicted) | [14] |
Method 1: Liquid-Liquid Extraction (LLE)
Principle & Rationale
Liquid-Liquid Extraction (LLE) is a foundational separation technique that operates on the principle of differential solubility.[15] The sample (typically aqueous) is mixed with an immiscible organic solvent. Due to its hydrophobic, non-polar nature, this compound preferentially partitions from the aqueous phase into the organic solvent. The choice of solvent is critical; it must have a high affinity for PAHs, be immiscible with the sample matrix, and have a suitable volatility for later concentration. Dichloromethane and hexane are common choices for their high affinity for PAHs.[1]
Expertise & Experience: LLE is favored for its simplicity, low cost, and effectiveness with large volume water samples.[1] However, its primary drawbacks are the large volumes of organic solvents required and the potential for emulsion formation, which can complicate phase separation.[1][16] The U.S. EPA Method 610, for example, utilizes dichloromethane for the extraction of PAHs from water, underscoring its established utility.[1]
LLE Protocol for Water Samples
This protocol is designed for the extraction of this compound from a 1-liter water sample.
Step-by-Step Methodology:
-
Sample Collection & Preservation: Collect a 1 L grab sample in a clean glass container. If not analyzed immediately, adjust the sample pH to <2 with sulfuric acid and store at 4°C.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated PAH like Acenaphthene-d10) to the sample. This corrects for analyte loss during preparation.
-
Initial Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane, stopper the funnel, and shake vigorously for 2 minutes, with periodic venting to release pressure.
-
Phase Separation: Allow the layers to separate for a minimum of 10 minutes. The organic layer (dichloromethane) will be the bottom layer.
-
Collection: Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times using fresh 60 mL aliquots of dichloromethane, combining all organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.[15][17]
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange (if necessary): If the final analysis is by HPLC, the solvent may need to be exchanged to acetonitrile.
-
Analysis: The sample is now ready for instrumental analysis (e.g., GC-MS or HPLC-FLD).
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of PAHs.
Method 2: Solid-Phase Extraction (SPE)
Principle & Rationale
Solid-Phase Extraction (SPE) is a more advanced chromatographic technique that separates components of a mixture based on their physical and chemical properties.[18] For PAH analysis in aqueous samples, reversed-phase SPE is typically used. The sample is passed through a cartridge containing a non-polar stationary phase (e.g., C18-bonded silica). The non-polar this compound adsorbs onto the stationary phase, while polar matrix components pass through. The analyte is then eluted with a small volume of a non-polar organic solvent.
Expertise & Experience: SPE offers significant advantages over LLE, including higher analyte concentration factors, reduced solvent consumption, elimination of emulsions, and cleaner extracts.[5][16][18] It is a highly selective and efficient method for preparing samples for analysis by HPLC or GC.[5][18] The five sequential steps—conditioning, equilibration, sample loading, washing, and elution—are crucial for ensuring reproducible and high-recovery results.[18]
SPE Protocol for Water Samples (Based on EPA Method 8310)
This protocol details the extraction using a C18 SPE cartridge.
Step-by-Step Methodology:
-
Cartridge Conditioning: Using an SPE vacuum manifold, wash a C18 cartridge (e.g., 1g, 6mL) with 10 mL of dichloromethane, followed by 10 mL of acetone, and finally 2 x 10 mL of reagent-grade water.[5] Do not allow the cartridge to go dry after this step.
-
Sample Loading: Add internal standards to the 1 L water sample. Load the sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing (Interference Elution): After the entire sample has passed through, wash the cartridge with a specific solvent mixture (e.g., a water/methanol mix) to remove any weakly bound, polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum through it for 10-20 minutes. This step is critical to remove residual water before elution with an organic solvent.[5]
-
Analyte Elution: Place a collection vial inside the manifold. Elute the trapped this compound by passing a small volume of a strong organic solvent, such as 5 mL of acetone followed by 2 x 10 mL of dichloromethane, through the cartridge.[5] Allow the solvent to soak the sorbent for 1 minute before drawing it through slowly.[5]
-
Concentration & Analysis: Concentrate the eluate to 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.
SPE Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluoranthene, 1,2,3,10b-tetrahydro- | CymitQuimica [cymitquimica.com]
- 4. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. shim-pol.pl [shim-pol.pl]
- 8. d-nb.info [d-nb.info]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 20279-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. This compound | 20279-21-4 | TCI EUROPE N.V. [tcichemicals.com]
- 14. chemeo.com [chemeo.com]
- 15. researchgate.net [researchgate.net]
- 16. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]
- 17. amecj.com [amecj.com]
- 18. academicjournals.org [academicjournals.org]
Application Notes and Protocols for 1,2,3,10b-Tetrahydrofluoranthene in Metabolomics Research
Introduction: Unveiling a Potential Biomarker in Polycyclic Aromatic Hydrocarbon Exposure
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Fluoranthene is a frequently encountered four-ring PAH, and its metabolism in the body leads to the formation of various intermediate compounds. Among these is 1,2,3,10b-Tetrahydrofluoranthene, a partially saturated derivative whose role and toxicological significance are still under active investigation.
In the field of metabolomics, the precise and accurate quantification of xenobiotic metabolites is paramount for understanding exposure, elucidating metabolic pathways, and identifying novel biomarkers of disease or toxicity. This guide provides a comprehensive overview and detailed protocols for the analysis of this compound in biological matrices, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the proposed methodologies, grounding them in established principles of analytical chemistry and metabolomics research.
While specific metabolomics studies pinpointing this compound as a definitive biomarker are still emerging, its position as a metabolite of the toxicologically significant parent compound, fluoranthene, makes it a compelling candidate for further research. The reactive metabolites of PAHs, such as epoxides and dihydrodiols, are known to covalently bind to cellular macromolecules like DNA, initiating mutagenesis and carcinogenesis[1]. Understanding the complete metabolic fate of fluoranthene, including the formation and clearance of metabolites like this compound, is crucial for a comprehensive risk assessment.
This document will provide a robust framework for researchers to develop and validate a quantitative LC-MS/MS method for this compound, a critical step in exploring its potential as a biomarker of PAH exposure and effect.
The Analytical Challenge: Quantification in Complex Biological Matrices
The primary challenge in quantifying this compound in metabolomics research lies in its low endogenous concentrations and the complexity of the biological matrices in which it is found, such as plasma and urine. These matrices contain a vast number of endogenous and exogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer. Therefore, a highly selective and sensitive analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering the necessary specificity and low limits of detection[2][3].
A critical component of a robust quantitative LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C). This allows it to co-elute with the analyte and experience the same matrix effects, enabling accurate correction for variations in sample preparation and instrument response.
Proposed Workflow for the Quantification of this compound
The following diagram illustrates a comprehensive workflow for the analysis of this compound in biological samples.
Caption: Proposed workflow for the analysis of this compound.
Detailed Protocols
The following protocols are proposed based on established methods for the analysis of other PAH metabolites in biological matrices.[7][8][9] Researchers should perform a thorough method validation to ensure accuracy, precision, and reliability for their specific application.
Protocol 1: Extraction from Human Urine
This protocol is adapted from methods for analyzing phenolic PAH metabolites in urine.[7][8][9]
1. Sample Pre-treatment (Enzymatic Hydrolysis):
-
Rationale: In urine, metabolites are often conjugated to glucuronic acid or sulfate to increase their water solubility and facilitate excretion. Enzymatic hydrolysis is necessary to cleave these conjugates and measure the total metabolite concentration.
-
To 1 mL of urine in a glass tube, add 100 µL of a mixed β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia).
-
Add 10 µL of the this compound-SIL-IS working solution.
-
Vortex briefly and incubate at 37°C for 16 hours (overnight).
2. Solid-Phase Extraction (SPE):
-
Rationale: SPE is a highly effective technique for isolating analytes of interest from complex matrices and for pre-concentration. A C18 sorbent is suitable for retaining non-polar to moderately polar compounds like PAHs and their metabolites.
-
Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the analytes with 3 mL of methanol.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Extraction from Human Plasma
This protocol is based on general metabolomics sample preparation procedures for plasma.[1][10][11][12]
1. Protein Precipitation:
-
Rationale: High concentrations of proteins in plasma can interfere with the analysis by precipitating in the LC system and causing ion suppression. Protein precipitation with a cold organic solvent is a common and effective removal method.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the this compound-SIL-IS.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
2. Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
3. Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Development
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of PAHs and their metabolites.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is a good starting point. The formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.
-
Gradient Program (Example):
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for PAHs and their metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification due to its high selectivity and sensitivity.
Predicted and Proposed MRM Transitions:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 207.1 | To be determined experimentally | To be determined experimentally | To be optimized |
| SIL-1,2,3,10b-Tetrahydrofluoranthene (e.g., d4) | 211.1 | To be determined experimentally | To be determined experimentally | To be optimized |
Note: The user must experimentally determine and optimize the product ions and collision energies.
Data Analysis and Quantification
The concentration of this compound in the samples is determined by constructing a calibration curve. This is done by analyzing a series of calibration standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma or synthetic urine) with known concentrations of the analyte and a constant concentration of the SIL-IS. A linear regression of the peak area ratio (analyte/SIL-IS) versus the concentration of the analyte is then used to calculate the concentration in the unknown samples.
Conclusion and Future Perspectives
The methodologies outlined in this application note provide a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of this compound in biological matrices. While the role of this specific metabolite as a biomarker is still in its nascent stages of investigation, the ability to accurately measure its concentration is a critical first step.
Future research should focus on applying this methodology to large-scale human biomonitoring studies to establish baseline levels and to investigate correlations between this compound concentrations and exposure to PAHs from various sources. Furthermore, toxicological studies are needed to elucidate the biological activity of this metabolite and its potential contribution to the adverse health effects of fluoranthene. The protocols provided herein will serve as a valuable resource for researchers dedicated to advancing our understanding of PAH metabolism and its implications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. labcompare.com [labcompare.com]
- 3. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. isotope.com [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,10b-Tetrahydrofluoranthene
Welcome to the technical support center for the synthesis of 1,2,3,10b-Tetrahydrofluoranthene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthetic procedure. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and logical approach to synthesizing the this compound core is through an intramolecular Friedel-Crafts alkylation reaction. This involves the cyclization of a suitably functionalized precursor, typically a derivative of tetralin or a related phenyl-substituted cycloalkane, under the action of a strong Lewis acid or protic acid catalyst.
Q2: What is the proposed mechanism for this synthesis?
The reaction generally proceeds via an electrophilic aromatic substitution mechanism. The catalyst (e.g., AlCl₃, SbF₅) abstracts a leaving group or protonates a functional group (like a hydroxyl group) on the side chain of the precursor molecule to generate a carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring in an intramolecular fashion, forming the new carbon-carbon bond that closes the final ring of the tetrahydrofluoranthene system. A final deprotonation step restores aromaticity and yields the product.[1]
Q3: What are the most significant challenges encountered in this synthesis?
Researchers often face several key challenges:
-
Carbocation Rearrangements: A classic issue in Friedel-Crafts alkylations, where the intermediate carbocation rearranges to a more stable form, leading to undesired isomers.[1]
-
Stereoisomer Formation: The cyclization step can create stereocenters, potentially leading to a mixture of cis- and trans-isomers, which can be difficult to separate. This has been noted in the synthesis of perfluorinated analogs.[2][3]
-
Low Yields: Yields can be compromised by catalyst deactivation, competing side reactions like polymerization, or insufficient reactivity of the starting materials.
-
Purification Difficulties: Separating the desired product from starting materials, isomers, and side products often requires careful chromatographic techniques.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Question: My reaction shows very low conversion of the starting material, resulting in a poor yield. What are the likely causes and solutions?
-
Answer: Low conversion is a frequent issue stemming from several factors related to the catalyst, substrate, or reaction conditions.
-
Cause A: Inactive Catalyst
-
Expertise & Experience: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic. Even brief exposure to atmospheric moisture can hydrolyze the catalyst, rendering it inactive.
-
Troubleshooting Steps:
-
Ensure the catalyst is fresh and has been stored under strictly anhydrous conditions (e.g., in a desiccator or glovebox).
-
Use freshly opened or sublimed AlCl₃ for best results.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.
-
-
Trustworthiness: This protocol ensures that the catalyst's electrophilicity, which is crucial for carbocation generation, is not compromised by nucleophilic water molecules.
-
-
Cause B: Insufficient Reaction Temperature or Time
-
Expertise & Experience: Intramolecular cyclizations can have a significant activation energy barrier. Insufficient thermal energy may result in a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Extend the reaction time. Some Friedel-Crafts reactions require prolonged heating (e.g., 24-48 hours) to reach completion.[2]
-
Consider a stronger catalyst system. For highly stable precursors, a more potent Lewis acid like antimony pentafluoride (SbF₅) may be necessary, as demonstrated in related polycyclic syntheses.[2][3]
-
-
-
Cause C: Deactivated Aromatic Ring
-
Expertise & Experience: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), its nucleophilicity will be too low to attack the carbocation.[1]
-
Troubleshooting Steps:
-
This is a substrate design issue. The reaction is unlikely to work with deactivated rings.
-
Ensure the aromatic ring is either unsubstituted or contains electron-donating groups to facilitate the cyclization.
-
-
-
Problem 2: Formation of Multiple Products and Isomers
-
Question: My analysis (NMR, GC-MS) shows the desired product mass, but there are multiple isomers that are difficult to separate. How can I resolve this?
-
Answer: The formation of isomers is a common outcome, particularly structural isomers from carbocation rearrangements and stereoisomers from the cyclization itself.
-
Cause A: Carbocation Rearrangement
-
Expertise & Experience: If the initially formed carbocation is primary or secondary, it can undergo a hydride or alkyl shift to form a more stable secondary or tertiary carbocation before cyclization occurs.[1]
-
Troubleshooting Workflow:
-
Step 1 (Analysis): Identify the structure of the isomeric byproducts using advanced NMR techniques (COSY, NOESY) and MS fragmentation patterns.
-
Step 2 (Mitigation): Lowering the reaction temperature can sometimes disfavor rearrangement pathways by reducing the thermal energy available to overcome the activation barrier for the shift.
-
Step 3 (Alternative Precursor): Redesign the starting material so that the cyclization precursor is a more stable carbocation (e.g., tertiary), minimizing the driving force for rearrangement.
-
-
-
Cause B: Formation of cis/trans Stereoisomers
-
Expertise & Experience: The cyclization creates a new stereocenter at position 10b. This can result in a mixture of diastereomers. The synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, for example, yields a mixture of cis- and trans-isomers that are challenging to separate.[2]
-
Troubleshooting Steps:
-
Purification: The most practical solution is often purification. Isomers can sometimes be separated by meticulous column chromatography using a shallow solvent gradient or by using high-performance liquid chromatography (HPLC).
-
Recrystallization: Attempt fractional recrystallization from various solvents. Often, one diastereomer is less soluble and will crystallize out preferentially.
-
Reaction Optimization: Experiment with different catalysts and temperatures. The transition state energies leading to the cis and trans products may be influenced differently by the catalyst coordination and temperature, potentially allowing you to favor one isomer over the other.
-
-
-
Experimental Protocols
Protocol 1: Representative Synthesis via Intramolecular Friedel-Crafts Alkylation
Disclaimer: This is a generalized protocol based on established principles and may require optimization for specific substrates.
Objective: To synthesize this compound from a suitable precursor like 1-(3-chloropropyl)naphthalene.
Materials:
-
1-(3-chloropropyl)naphthalene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM under a positive pressure of nitrogen.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-(3-chloropropyl)naphthalene (1.0 eq) in anhydrous DCM in a separate flask.
-
Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the top of the column.
-
Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually introducing ethyl acetate (e.g., 0% to 5% ethyl acetate in hexane).
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation & Visualization
Table 1: Influence of Catalyst and Temperature on a Model Cyclization Reaction
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (A:B) |
| 1 | AlCl₃ (1.2) | DCM | 25 | 24 | 65 | 1.5 : 1 |
| 2 | AlCl₃ (1.2) | DCM | 0 -> 25 | 24 | 72 | 2.1 : 1 |
| 3 | FeCl₃ (1.2) | DCE | 80 | 12 | 55 | 1.2 : 1 |
| 4 | SbF₅ (0.5) | Freon | 50 | 30 | 71* | 1 : 1 |
| 5 | H₂SO₄ (conc.) | - | 25 | 48 | 40 | 1 : 1 |
*Data adapted from a related perfluorinated system for illustrative purposes.[2]
Diagrams
Caption: Fig 1. Proposed Friedel-Crafts cyclization mechanism.
Caption: Fig 2. A decision tree for troubleshooting low product yield.
References
Technical Support Center: Separation of 1,2,3,10b-Tetrahydrofluoranthene cis- and trans-isomers
Welcome to the technical support center for the resolution of 1,2,3,10b-Tetrahydrofluoranthene cis- and trans-isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these diastereomers. The following question-and-answer format directly addresses common challenges and provides practical, field-proven solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound cis- and trans-isomers so challenging?
The primary difficulty in separating the cis- and trans-isomers of this compound lies in their subtle structural differences. As diastereomers, they are not mirror images and thus have different physical and chemical properties. However, these differences, particularly in polarity and solubility, can be very slight, leading to co-elution in chromatographic methods and co-crystallization during crystallization attempts. The separation of a perfluorinated derivative of this compound has also been noted as a difficult task.
Q2: What are the most effective chromatographic techniques for separating these isomers?
High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the most powerful and commonly employed techniques for separating diastereomers like the cis- and trans-isomers of this compound.
-
HPLC: Particularly effective for both analytical and preparative scale separations. Both normal-phase and reversed-phase chromatography can be successful, depending on the specific stationary and mobile phases chosen.
-
SFC: An excellent alternative to normal-phase HPLC, often providing faster separations and reduced solvent consumption. It is particularly advantageous for separating stereoisomers.
-
GC: A high-resolution technique suitable for volatile and thermally stable compounds. Both chiral and achiral columns can be used to separate diastereomers.
Q3: I'm experiencing co-elution or poor resolution of my cis- and trans-isomers in HPLC. What are the first troubleshooting steps I should take?
Co-elution is a common hurdle. Here’s a systematic approach to troubleshooting:
-
Optimize the Mobile Phase: This is often the most straightforward and impactful parameter to adjust.
-
For Reversed-Phase: Start with a common mobile phase like acetonitrile/water or methanol/water. Systematically vary the ratio of the organic modifier. A shallower gradient or switching to an isocratic elution can often improve the separation of closely eluting peaks.
-
For Normal-Phase: Begin with a non-polar mobile phase such as hexane with a polar modifier like ethyl acetate or isopropanol. Fine-tuning the percentage of the polar modifier is critical. Sometimes, adding a small amount of a different solvent, like methanol or ethanol, can sharpen peaks.
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can increase column efficiency and may improve resolution.
-
Varying the column temperature can affect selectivity. It's worth testing temperatures both above and below your current setting.
-
Q4: Mobile phase optimization isn't giving me the baseline separation I need. What's the next step?
If mobile phase adjustments are insufficient, the next logical step is to screen different stationary phases (columns). The interaction between your isomers and the stationary phase is a key determinant of separation.
-
Reversed-Phase Columns: If you are using a standard C18 column, consider trying a C8 or a phenyl-hexyl column. These offer different selectivities that might better resolve your isomers.
-
Normal-Phase Columns: For normal-phase chromatography, silica or cyano-based columns are good starting points.
-
Chiral Stationary Phases (CSPs): Even though you are separating diastereomers, not enantiomers, chiral columns can be highly effective. They offer unique stereoselective interactions that can significantly enhance resolution.
Troubleshooting Guides
Issue 1: My peaks are broad and tailing in HPLC.
Broad or tailing peaks can obscure the separation of closely eluting isomers. Here are the common causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too much sample can lead to peak distortion. | Reduce the injection volume or the concentration of your sample. |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can cause tailing. | For basic compounds, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can help. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial. |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can lead to broad peaks. | Ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase. Ideally, dissolve the sample in the mobile phase itself. |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: I'm considering Supercritical Fluid Chromatography (SFC). What are the key advantages for this separation?
SFC is a powerful technique for isomer separation and offers several advantages over traditional HPLC:
-
Orthogonal Selectivity: SFC is generally considered a normal-phase technique and provides different selectivity compared to reversed-phase HPLC, increasing the chances of a successful separation.
-
High Efficiency and Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency. Column equilibration times are also much shorter.
-
"Green" Technology: SFC primarily uses compressed CO2, which is a less toxic and more environmentally friendly solvent than many organic solvents used in HPLC.
-
Broad Applicability: A wide range of stationary phases, including those used in normal-phase and even some reversed-phase columns, can be employed in SFC.
Workflow for Method Development in SFC
Here is a typical workflow for developing a separation method for cis- and trans-1,2,3,10b-Tetrahydrofluoranthene using SFC:
Caption: A streamlined workflow for SFC method development.
Issue 3: Can Gas Chromatography (GC) be used, and what are the considerations?
Yes, GC is a viable option, provided that this compound and its isomers are sufficiently volatile and thermally stable.
Key Considerations for GC Separation:
-
Column Selection:
-
Achiral Columns: Standard columns with non-polar or moderately polar stationary phases (e.g., those based on polysiloxanes) can sometimes separate diastereomers due to differences in their boiling points and interactions with the stationary phase.
-
Chiral Columns: Cyclodextrin-based chiral stationary phases are highly effective for separating stereoisomers, including diastereomers. They work by forming transient, diastereomeric complexes with the analytes, where the stability of these complexes differs for each isomer.
-
-
Temperature Programming: A carefully optimized temperature program is crucial for achieving good resolution. A slow temperature ramp can improve the separation of closely eluting peaks.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) is important for maximizing column efficiency.
Experimental Protocol: Generic HPLC Screening for cis/trans Isomer Separation
This protocol outlines a general approach to screening for the separation of this compound isomers.
1. Sample Preparation:
-
Prepare a stock solution of the cis/trans isomer mixture at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or hexane/isopropanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector is suitable.
-
Columns to Screen:
-
Reversed-Phase: C18, C8, Phenyl-Hexyl
-
Normal-Phase: Silica, Cyano
-
-
Detection Wavelength: Determine the UV maximum of this compound for optimal sensitivity.
-
Injection Volume: 5-10 µL
-
Column Temperature: 25 °C (to start)
3. Screening Gradients:
-
Reversed-Phase Scouting Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
-
Normal-Phase Scouting Gradient:
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate (or Isopropanol)
-
Gradient: 1% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
4. Data Analysis:
-
Evaluate the chromatograms from each column and mobile phase combination.
-
Identify the conditions that provide the best initial separation (even if not baseline).
-
Proceed with fine-tuning the mobile phase composition (isocratic or shallow gradient), flow rate, and temperature for the most promising conditions.
Logical Relationship of Troubleshooting Steps
The process of resolving challenging separations is iterative and logical. The following diagram illustrates the decision-making process.
Caption: Decision tree for troubleshooting isomer separation.
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1,2,3,10b-Tetrahydrofluoranthene
Welcome to the technical support center for the gas chromatography (GC) analysis of 1,2,3,10b-Tetrahydrofluoranthene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically peak tailing, encountered during their experiments. By understanding the underlying causes and following systematic troubleshooting steps, you can significantly improve the quality and reliability of your analytical results.
Introduction to the Challenge: Analyzing this compound
This compound is a polycyclic aromatic hydrocarbon (PAH). Due to its relatively high molecular weight (206.29 g/mol ) and nonpolar nature (XLogP3 = 4.5), it can be prone to analytical challenges in GC, most notably peak tailing.[1] Peak tailing is a chromatographic phenomenon where the peak asymmetry is skewed towards the end of the peak, resulting in a "tail." This can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.
This guide will walk you through a logical troubleshooting process, from simple checks to more in-depth system diagnostics, to help you identify and rectify the cause of peak tailing for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. Where should I start my investigation?
A1: Start with the most straightforward and common causes before moving to more complex issues.
Peak tailing can be broadly categorized into two main areas: issues with the GC system's physical flow path and chemical interactions between the analyte and the system.[2][3] A good starting point is to determine if the problem is specific to this compound or if all peaks in your chromatogram are tailing.
-
If all peaks are tailing: This often points to a physical issue in the flow path.[1][2]
-
If only the this compound peak (or other PAHs) is tailing: This suggests a chemical interaction, or "activity," within the system.[1][2]
Here is a basic troubleshooting workflow to begin your investigation:
Caption: Initial troubleshooting decision tree.
Q2: I've determined it's likely a physical flow path issue because all my peaks are tailing. What should I check?
A2: A disrupted flow path can cause turbulence and unswept volumes, leading to peak tailing for all compounds. [1]
Follow these steps to inspect and rectify potential physical obstructions or improper setup:
Step-by-Step Protocol for Flow Path Inspection:
-
Column Installation:
-
Improper Cut: A jagged or angled column cut can create turbulence.[4] Re-cut the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.
-
Incorrect Insertion Depth: The column must be inserted to the correct depth in both the inlet and the detector. Consult your instrument manual for the exact specifications. An incorrect depth can create dead volume.[4][5]
-
Leaking Ferrules: Ensure the column ferrules are correctly tightened. Over-tightening can crush the column, while under-tightening can cause leaks. A leak in the carrier gas flow path is a common source of various chromatographic problems.[6]
-
-
Inlet Liner:
-
Contamination: Particulate matter from the sample or septum coring can accumulate in the liner, disrupting the flow path.[7][8] Replace the inlet liner.
-
Glass Wool Position: If using a liner with glass wool, ensure the wool is positioned correctly and not compacted, which can obstruct the sample path.
-
-
Guard Column (if installed):
-
Improper Connection: A poor connection between the guard column and the analytical column can introduce dead volume. Ensure a clean, leak-free connection.
-
Caption: Workflow for diagnosing physical flow path issues.
Q3: Only my this compound peak is tailing. What are the likely chemical causes?
A3: Peak tailing specific to certain analytes, like PAHs, is often due to "active sites" within the GC system that cause undesirable chemical interactions. [1][2]
Active sites are locations in the sample flow path that can adsorb active compounds. For PAHs, this can occur even though they are nonpolar, especially for the higher molecular weight compounds.
Potential Sources of Activity and Solutions:
| Source of Activity | Explanation | Troubleshooting Steps |
| Contaminated Inlet Liner | Non-volatile residues from previous injections can coat the liner surface, creating active sites that interact with analytes.[6][9] | Replace the inlet liner with a new, deactivated one. Consider using a liner with glass wool to trap non-volatile matrix components. |
| Column Contamination | Buildup of non-volatile matrix components at the head of the column can lead to peak tailing.[5][6][7] | Trim 10-20 cm from the front of the column.[4] If using a guard column, this is its primary purpose. |
| Column Degradation | Exposure to oxygen at high temperatures can damage the stationary phase, creating active silanol groups that can interact with analytes.[6] | If trimming the column does not resolve the issue, the column may need to be replaced. Ensure a leak-free carrier gas supply. |
| Active Sites in the Inlet | Exposed metal surfaces or silanol groups on the glass liner can act as active sites. | Use an ultra-inert or deactivated inlet liner and gold-plated inlet seal.[2] |
Pro-Tip: To confirm if system activity is the issue, inject a test mix containing a hydrocarbon and a more polar compound (e.g., an alcohol or a phenol). If only the polar compound tails, it confirms the presence of active sites. For PAHs, which are less polar, activity might manifest more subtly, but these troubleshooting steps are still highly relevant.
Q4: Could my GC method parameters be causing the peak tailing for this compound?
A4: Yes, suboptimal method parameters can certainly contribute to or exacerbate peak tailing.
Here are some key parameters to review and optimize for the analysis of PAHs like this compound:
GC Method Parameters for Optimization:
| Parameter | Potential Issue | Recommended Action |
| Inlet Temperature | An inlet temperature that is too low can lead to incomplete or slow vaporization of higher molecular weight PAHs, causing peak tailing. | For PAHs, a higher inlet temperature is generally recommended, typically in the range of 270-320°C. Start at the lower end and increase in 10-20°C increments to see if peak shape improves. |
| Initial Oven Temperature | If the initial oven temperature is too high relative to the solvent's boiling point in splitless injection, it can cause poor focusing of the analytes at the head of the column, leading to broad or tailing peaks.[4] | The initial oven temperature should be about 20°C below the boiling point of your sample solvent.[4] |
| Temperature Program Ramp Rate | A ramp rate that is too fast may not allow for proper partitioning and separation, potentially affecting peak shape. | Optimize the temperature ramp rate. A common starting point for PAH analysis is a ramp of 10-15°C/min. |
| Solvent Mismatch | A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion, especially in splitless injection.[9] | This compound is nonpolar. Using a nonpolar solvent like hexane or toluene with a nonpolar stationary phase (e.g., DB-5ms) is recommended. |
| Sample Overload | Injecting too much sample can overload the column, leading to fronting, but in some cases, it can manifest as tailing. | Reduce the injection volume or the sample concentration. |
Q5: I've tried the above steps and I'm still seeing some tailing. Are there any advanced techniques or considerations?
A5: If basic troubleshooting doesn't resolve the issue, consider these more advanced strategies.
-
Sample Preparation:
-
Complex matrices can introduce non-volatile contaminants.[6] Employing a sample cleanup technique like Solid Phase Extraction (SPE) or QuEChERS can significantly reduce matrix effects and improve peak shape.
-
-
Derivatization:
-
While not typically necessary for PAHs, if your sample contains more polar PAH derivatives (e.g., hydroxylated PAHs), derivatization can improve their volatility and reduce interactions with active sites.
-
-
Use of a Guard Column:
-
A guard column is a short piece of deactivated fused silica tubing installed before the analytical column. It acts as a trap for non-volatile residues, protecting the analytical column and prolonging its life.
-
-
Inert Flow Path:
-
For trace analysis of active compounds, using components designed for an inert flow path can be crucial. This includes ultra-inert columns, liners, and seals.
-
Summary of Troubleshooting Steps
| Priority | Action | Rationale |
| 1 | Check for universal peak tailing. | Differentiates between physical and chemical issues. |
| 2 | Perform basic inlet maintenance. | Replace the septum and liner; these are common sources of contamination and leaks.[9] |
| 3 | Re-cut and re-install the GC column. | Ensures a proper seal and eliminates dead volume from a poor cut.[4] |
| 4 | Trim the front of the analytical column. | Removes accumulated non-volatile residues. |
| 5 | Optimize GC method parameters. | Ensure inlet temperature, oven program, and solvent choice are appropriate for PAH analysis. |
| 6 | Consider advanced solutions. | Implement sample cleanup, use a guard column, or upgrade to an inert flow path if necessary. |
By following this structured approach, you can systematically identify and resolve the cause of peak tailing in your GC analysis of this compound, leading to more accurate and reliable results.
References
- 1. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoranthene, 1,2,3,10b-tetrahydro- | CymitQuimica [cymitquimica.com]
- 3. This compound | 20279-21-4 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 7. This compound | 20279-21-4 [m.chemicalbook.com]
- 8. 1,2,3,10B-四氢荧蒽 | 20279-21-4 [m.chemicalbook.com]
- 9. chemeo.com [chemeo.com]
Technical Support Center: Quantification of 1,2,3,10b-Tetrahydrofluoranthene
Welcome to the technical support center for the accurate quantification of 1,2,3,10b-Tetrahydrofluoranthene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this polycyclic aromatic hydrocarbon (PAH) in various sample types. The primary challenge in achieving accurate quantification lies in overcoming matrix effects , which can significantly alter analytical signals and lead to erroneous results.[1][2][3]
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and why is it a problem for this compound analysis?
A1: The matrix effect is the combined effect of all components in a sample, other than the analyte (in this case, this compound), on the measurement of the analyte's quantity.[4] In simpler terms, it's the interference from other molecules in your sample, such as proteins, lipids, salts, or other endogenous compounds.[5]
These interfering substances can co-elute with Tetrahydrofluoranthene during chromatographic separation and affect the ionization process in the mass spectrometer source. This can lead to either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal).[1][3][5] Both scenarios result in inaccurate quantification, undermining the reliability of your data. This is a significant challenge, especially when analyzing complex matrices like biological fluids, environmental samples, or pharmaceutical formulations.[1][2][6]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common and effective method to assess matrix effects is the post-extraction spike method .[4][7] This involves comparing the signal response of the analyte in a neat solvent (a clean solution without any sample matrix) to the response of the analyte spiked into a blank sample extract (a sample that does not contain the analyte but has all the other matrix components).[4]
A significant difference between these two responses indicates the presence of matrix effects. A lower response in the matrix sample suggests ion suppression, while a higher response indicates ion enhancement.
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: There are three main pillars for addressing matrix effects:
-
Robust Sample Preparation: The goal is to remove as many interfering components as possible before analysis.[5][8][9]
-
Optimized Chromatographic Separation: Fine-tuning your liquid chromatography (LC) or gas chromatography (GC) method can help separate the analyte from co-eluting matrix components.[5][9]
-
Strategic Calibration Techniques: Employing calibration methods that inherently account for the matrix can correct for its effects.[10][11]
This guide will delve into specific protocols for each of these strategies in the troubleshooting sections.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Poor Recovery and Inconsistent Results
Q: I'm experiencing low and variable recovery of this compound from my samples. What could be the cause and how do I fix it?
A: This is a classic sign of significant matrix interference and/or an inefficient extraction process. The complexity of your sample matrix is likely preventing the complete extraction of the analyte or causing its loss during sample preparation.
Underlying Cause: Polycyclic aromatic hydrocarbons (PAHs) like Tetrahydrofluoranthene are hydrophobic and tend to bind to complex sample components.[12] Inefficient sample preparation fails to break these interactions and effectively isolate the analyte.
Solutions:
1. Optimize Your Sample Preparation Method:
The choice of sample preparation technique is critical and depends on your specific matrix. Here is a comparison of common techniques for PAH analysis:
| Technique | Principle | Best For | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Aqueous samples (e.g., river water), biological fluids.[13][14][15] | High selectivity, good concentration factor, automation potential.[12][15] | Can be time-consuming, requires method development.[12] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Oily or fatty samples, water samples.[12][16] | Simple, inexpensive equipment. | Can be labor-intensive, uses large volumes of organic solvents.[12][16][17] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving salting out extraction followed by dispersive SPE cleanup. | Complex matrices like food (fish, shrimp), soil.[18][19][20][21] | Fast, high throughput, low solvent usage.[18][20][21] | May require optimization for specific analyte/matrix combinations. |
**dot graph "Sample_Preparation_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Step 1: Extraction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Homogenized Sample"]; SPE [label="Solid-Phase Extraction (SPE)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LLE [label="Liquid-Liquid Extraction (LLE)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; QuEChERS [label="QuEChERS Extraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sample -> SPE [label="Aqueous/Clean"]; Sample -> LLE [label="Oily/Aqueous"]; Sample -> QuEChERS [label="Complex/Solid"]; }
subgraph "cluster_1" { label="Step 2: Cleanup & Concentration"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Cleanup [label="Cleanup/Concentration"]; SPE -> Cleanup; LLE -> Cleanup; QuEChERS -> Cleanup; }
subgraph "cluster_2" { label="Step 3: Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="LC-MS/MS or GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleanup -> Analysis; }
caption [label="Decision workflow for selecting a sample preparation method.", shape=plaintext, fontsize=10]; } } Caption: Decision workflow for selecting a sample preparation method.
Recommended Protocol: QuEChERS for a Solid/Complex Matrix (e.g., Fish Tissue) [18][19][22]
-
Sample Homogenization: Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.[19][20]
-
Extraction: Add 10-15 mL of acetonitrile and shake vigorously for 1 minute.[19][20]
-
Salting Out: Add a pre-packaged salt mixture (commonly containing MgSO₄ and NaCl) and vortex immediately for 1-3 minutes.[19]
-
Centrifugation: Centrifuge at ~3,400 rpm for 3 minutes. The top layer is the acetonitrile extract containing your analyte.[19]
-
Dispersive SPE (dSPE) Cleanup: Transfer a portion of the supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄).[19] This step removes interfering compounds like fatty acids and pigments.
-
Final Centrifugation & Analysis: Vortex for 1 minute, then centrifuge. The resulting supernatant is ready for analysis.[19]
Problem 2: Signal Suppression or Enhancement in LC-MS/MS Analysis
Q: My calibration curve prepared in a clean solvent is linear, but when I analyze my samples, the results are clearly inaccurate. How can I correct for signal suppression/enhancement?
A: This indicates that even with good sample preparation, residual matrix components are co-eluting with your analyte and affecting its ionization. The best way to combat this is to use a calibration strategy that accounts for the matrix.
Underlying Cause: The standard calibration curve prepared in a neat solvent does not experience the same ionization conditions as the analyte in the complex sample matrix.[2] This discrepancy is the root of the quantitative error.
Solutions:
1. Matrix-Matched Calibration:
This is often the most practical approach. Instead of preparing your calibration standards in a clean solvent, you prepare them in a blank matrix that is as similar as possible to your actual samples.[5][10][23] This ensures that both the standards and the samples are subjected to the same matrix effects, thereby canceling them out.[10]
Protocol: Creating a Matrix-Matched Calibration Curve
-
Obtain Blank Matrix: Source a sample of the matrix that is known to be free of this compound.
-
Process Blank Matrix: Perform the exact same extraction and cleanup procedure on the blank matrix as you would for your unknown samples.
-
Spike Standards: Create your calibration standards by spiking known concentrations of a Tetrahydrofluoranthene standard solution into aliquots of the processed blank matrix extract.[7]
-
Analyze and Quantify: Analyze these matrix-matched standards alongside your unknown samples. The resulting calibration curve will be representative of the analytical response in the presence of the matrix.
2. The Method of Standard Additions:
This is a powerful technique, especially when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[1][6][24][25] It involves adding known amounts of the analyte (spiking) directly into aliquots of the actual sample.[2][24][26]
**dot graph "Standard_Addition_Method" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Sample Aliquoting"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Unknown Sample"]; A1 [label="Aliquot 1"]; A2 [label="Aliquot 2"]; A3 [label="Aliquot 3"]; A4 [label="Aliquot 4"]; Sample -> {A1, A2, A3, A4}; }
subgraph "cluster_1" { label="Spiking with Standard"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; S0 [label="Spike 0 (Blank)"]; S1 [label="Spike 1 (Conc. X)"]; S2 [label="Spike 2 (Conc. 2X)"]; S3 [label="Spike 3 (Conc. 3X)"]; A1 -> S0; A2 -> S1; A3 -> S2; A4 -> S3; }
subgraph "cluster_2" { label="Analysis & Extrapolation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Measure Instrument Response for Each", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plot [label="Plot Response vs. Added Concentration"]; Extrapolate [label="Extrapolate to Zero Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="X-intercept = -[Original Concentration]"]; {S0, S1, S2, S3} -> Analysis; Analysis -> Plot; Plot -> Extrapolate -> Result; }
caption [label="Workflow for the Method of Standard Additions.", shape=plaintext, fontsize=10]; } } Caption: Workflow for the Method of Standard Additions.
Protocol: Performing Standard Addition [6][24][27]
-
Prepare Aliquots: Divide your sample extract into at least four equal aliquots.
-
Spike Aliquots:
-
Aliquot 1: Add no standard (this is your unspiked sample).
-
Aliquot 2: Add a known amount of Tetrahydrofluoranthene standard.
-
Aliquot 3: Add double the amount of standard added to Aliquot 2.
-
Aliquot 4: Add triple the amount of standard added to Aliquot 2.
-
-
Analyze: Measure the instrument response for each of the four aliquots.
-
Plot and Extrapolate: Create a plot with the added concentration on the x-axis and the instrument response on the y-axis. Perform a linear regression and extrapolate the line back to the x-axis (where the response is zero). The absolute value of the x-intercept represents the original concentration of this compound in your sample.[6][27]
Problem 3: Seeking the "Gold Standard" for Accuracy
Q: I need the highest possible accuracy and precision for my quantification, especially for regulatory submissions. What is the best overall strategy?
A: For the highest level of confidence in your data, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This technique is often referred to as isotope dilution mass spectrometry (IDMS) .[28][29][30]
Underlying Cause & Mechanism:
A SIL-IS is a version of this compound where one or more atoms (typically Carbon or Hydrogen) have been replaced with a heavy isotope (e.g., ¹³C or ²H). This makes the SIL-IS chemically identical to the analyte but with a different mass.[9]
Because it behaves identically during extraction, chromatography, and ionization, it experiences the exact same matrix effects and procedural losses as the target analyte.[5][9][30] By adding a known amount of the SIL-IS to your sample at the very beginning of the workflow, you can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio remains constant regardless of signal suppression or enhancement, providing highly accurate and precise results.[5]
Protocol: Isotope Dilution Mass Spectrometry (IDMS)
-
Spike with SIL-IS: Add a known and precise amount of the ¹³C- or D-labeled this compound internal standard to your sample before any extraction or cleanup steps.
-
Sample Preparation: Proceed with your chosen sample preparation method (SPE, LLE, or QuEChERS).
-
LC-MS/MS Analysis: Develop an MS/MS method to monitor at least one specific mass transition for both the native Tetrahydrofluoranthene and the labeled internal standard.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area against the concentration of the analyte. Quantify your samples using this ratio-based curve.
**dot graph "IDMS_Principle" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Before Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Sample containing\nAnalyte (A)"]; IS [label="Known amount of\nIsotope-Labeled IS (A)", fillcolor="#FBBC05", fontcolor="#202124"]; SpikedSample [label="Spiked Sample (A + A)"]; Sample -> SpikedSample; IS -> SpikedSample; }
subgraph "cluster_1" { label="During Analysis (with Matrix Effects)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Extraction & Cleanup\n(Losses occur for both A and A)"]; Ionization [label="LC-MS/MS Ionization\n(Suppression affects both A and A)"]; SpikedSample -> Extraction -> Ionization; }
subgraph "cluster_2" { label="Quantification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Ratio [label="Measure Peak Area Ratio (A / A*)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Ratio remains constant,\nleading to accurate quantification"]; Ionization -> Ratio -> Result; }
caption [label="Principle of Isotope Dilution Mass Spectrometry (IDMS).", shape=plaintext, fontsize=10]; } } Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Method Validation
All analytical methods developed for the quantification of this compound must be thoroughly validated to ensure they are fit for their intended purpose.[31][32][33] Validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[31][32][34][35] Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[33]
References
- 1. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-measure.com [alpha-measure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. alpha-measure.com [alpha-measure.com]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. academicjournals.org [academicjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. wwz.cedre.fr [wwz.cedre.fr]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. waters.com [waters.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. agilrom.ro [agilrom.ro]
- 23. youtube.com [youtube.com]
- 24. Standard addition - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Termbites [termbites.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Analysis of polycyclic aromatic hydrocarbons in metered dose inhaler drug formulations by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of 43 polycyclic aromatic hydrocarbons in air particulate matter by use of direct elution and isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. epa.gov [epa.gov]
- 32. epa.gov [epa.gov]
- 33. multimedia.3m.com [multimedia.3m.com]
- 34. epa.gov [epa.gov]
- 35. epa.gov [epa.gov]
Technical Support Center: Purity Assessment of Synthesized 1,2,3,10b-Tetrahydrofluoranthene
Welcome to the technical support resource for the purity assessment of synthesized 1,2,3,10b-Tetrahydrofluoranthene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical, field-proven insights to ensure the integrity of your synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to light yellow or green crystalline powder.[1] The melting point for the pure compound is reported to be in the range of 74.0 to 77.0 °C.[1] A significant deviation from this range, particularly a lower and broader melting point, is a strong indicator of impurities.
Q2: What are the primary analytical techniques for assessing the purity of my synthesized this compound?
A2: A multi-technique approach is essential for a comprehensive purity assessment. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the molecular weight of the main component.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, often expressed as a percentage area.
-
Melting Point Analysis: A classical, straightforward technique to gauge bulk purity.
Q3: My crude product after synthesis is a dark oil. Is this normal?
A3: It is not uncommon for crude organic synthesis products to be oily or discolored due to the presence of polymeric byproducts, residual solvents, or other colored impurities. The target compound, this compound, is a solid at room temperature.[1] Therefore, your crude product will require purification, typically through column chromatography or recrystallization, to isolate the pure, solid compound.
Q4: What are the most likely impurities in my synthesized this compound?
A4: The specific impurities will depend on your synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: The precursors used in the synthesis.
-
Isomeric Byproducts: Structurally similar compounds formed through alternative reaction pathways.
-
Over-reduction or Aromatization Products: Depending on the reagents used, you might see partially or fully aromatized fluoranthene.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., dichloromethane, hexanes, ethyl acetate).
-
Reagents and Catalysts: Traces of acids, bases, or metal catalysts used in the synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purity assessment of your this compound.
Issue 1: My ¹H NMR spectrum shows unexpected peaks.
Question: My ¹H NMR spectrum of the purified product shows the expected signals for this compound, but there are also several small, unidentifiable peaks. What should I do?
Answer:
-
Identify Residual Solvents: First, compare the chemical shifts of the unknown peaks to common NMR solvents. Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) are a frequent source of minor peaks.
-
Check for Starting Material: Compare the spectrum to the NMR spectra of your starting materials. Incomplete reactions are a common issue, and unreacted starting materials can be carried through purification.
-
Consider Isomeric Impurities: Depending on the synthetic route, isomeric byproducts may have very similar NMR spectra to the target compound, but with slight shifts in the aromatic or aliphatic regions. 2D NMR techniques like COSY and HSQC can help in assigning these minor species. In the synthesis of related polycyclic compounds, isomers are a known challenge.[2][3]
-
Quantify the Impurity: Integrate the impurity peaks relative to a known proton signal of your target compound to estimate the level of impurity. If the total impurity is above your required purity level, further purification is necessary.
Issue 2: The melting point of my product is low and broad (e.g., 68-73 °C).
Question: After purification, my product has a melting point that is lower and broader than the literature value of 74-77 °C. What does this indicate?
Answer:
A depressed and broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the solid, leading to a reduction in the energy required to melt it.
-
Actionable Steps:
-
Re-purify the material: A second round of column chromatography with a shallower solvent gradient or recrystallization from a different solvent system can remove the persistent impurities.
-
Analyze by HPLC or GC-MS: These techniques can provide a more quantitative measure of purity and help identify the nature of the impurity, which can inform your choice of purification method.
-
Issue 3: I see a second peak in my HPLC chromatogram that is very close to my main product peak.
Question: My HPLC analysis shows a major peak for this compound, but there is a smaller, poorly resolved peak on the tail or shoulder of the main peak. How can I resolve and identify this?
Answer:
This is a common challenge, often indicating the presence of a structurally similar impurity, such as an isomer.
-
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Mobile Phase Composition: Adjust the ratio of your solvents (e.g., acetonitrile and water) to increase the separation between the peaks.[4][5]
-
Gradient Elution: If using an isocratic method, switch to a shallow gradient elution. If already using a gradient, make it even shallower around the elution time of your compound.[6]
-
Column Chemistry: If resolution is still poor, consider a different HPLC column. For polycyclic aromatic hydrocarbons, specialized columns are available that offer different selectivity compared to standard C18 columns.[7]
-
-
Peak Identification: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass of the impurity. An identical mass to your product strongly suggests an isomer. If a mass spectrometer is not available, you can try to collect the fraction corresponding to the impurity peak and analyze it by NMR or GC-MS.
-
Experimental Protocols & Data Interpretation
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purification and purity assessment of this compound.
Melting Point Analysis
-
Protocol:
-
Ensure the sample is completely dry and free of solvent.
-
Load a small amount of the crystalline solid into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat at a slow rate (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
-
Data Interpretation:
| Observation | Interpretation |
| Sharp melting range (e.g., 75-76 °C) within the literature value. | High purity. |
| Broad and depressed range (e.g., 68-73 °C). | Significant impurity present. |
NMR Spectroscopy
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
-
Data Interpretation: The presence of unexpected signals indicates impurities. The integration of these signals relative to the product signals can provide a semi-quantitative estimate of purity. For structural confirmation, comparison with literature or predicted spectra is necessary. 2D NMR techniques such as COSY and NOESY can be invaluable for unambiguous structural assignment, especially when dealing with isomers.[2][3]
GC-MS Analysis
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The sample is separated on a capillary column and then ionized and detected by the mass spectrometer.
-
The resulting mass spectrum can be compared to libraries (e.g., NIST) for compound identification.[8][9]
-
-
Data Interpretation:
| Peak in Chromatogram | Mass Spectrum | Interpretation |
| Main Peak | m/z = 206.29 (M⁺) | Confirms the molecular weight of this compound.[10] |
| Minor Peaks (early retention time) | Matches known solvents | Residual solvent from reaction or purification. |
| Minor Peaks (varied retention times) | Matches starting materials or has a different m/z | Unreacted starting material or byproduct. |
HPLC Analysis
-
Protocol:
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Use a suitable HPLC system with a UV detector (a C18 or specialized PAH column is recommended).[7][11]
-
A typical mobile phase is a gradient of acetonitrile and water.[4][5]
-
Integrate the peak areas of all components in the chromatogram.
-
-
Data Interpretation: The purity is typically calculated as the percentage area of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For accurate quantitative analysis, a reference standard of known purity is required to create a calibration curve.
References
- 1. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. cdc.gov [cdc.gov]
- 7. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [discover.restek.com]
- 8. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 9. jocpr.com [jocpr.com]
- 10. scbt.com [scbt.com]
- 11. Determination of polycyclic aromatic hydrocarbons in water by solid-phase microextraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility of 1,2,3,10b-Tetrahydrofluoranthene
Welcome to the technical support center for 1,2,3,10b-Tetrahydrofluoranthene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this polycyclic aromatic hydrocarbon (PAH). Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a derivative of fluoranthene, is a non-polar, hydrophobic molecule. This chemical nature dictates its solubility profile, making it sparingly soluble in aqueous solutions and polar solvents.[1][2] Its structure, comprised of fused aromatic and aliphatic rings, contributes to strong intermolecular forces that are not easily overcome by polar solvent molecules.[3] Consequently, researchers often encounter difficulties in achieving desired concentrations in aqueous media, which is a common requirement for biological assays and environmental studies.[1]
Q2: In which types of solvents is this compound expected to be more soluble?
Given its non-polar nature, this compound exhibits higher solubility in non-polar organic solvents.[2] Solvents such as ethers, chloroform, benzene, and other aromatic hydrocarbons are generally effective at dissolving this compound. The principle of "like dissolves like" is the guiding principle here; the non-polar solvent molecules can effectively interact with and solvate the non-polar solute molecules.
Q3: Why is my this compound not dissolving in my chosen solvent?
Several factors can contribute to poor solubility, even in an appropriate organic solvent. These include:
-
Insufficient Solvent Volume: The concentration of your solution may exceed the saturation point of the solvent at a given temperature.
-
Low Temperature: Solubility is often temperature-dependent. A lower temperature can decrease the solubility of a solid in a liquid.
-
Impure Compound or Solvent: Impurities can alter the expected solubility characteristics.
-
Incorrect Solvent Choice: While generally soluble in non-polar solvents, there can be significant variability in solubility between different organic solvents.
Troubleshooting Guides
Issue 1: Precipitation of this compound from an Organic Solvent
You've dissolved your compound in what you believe to be a suitable organic solvent, but upon standing or a slight temperature change, a precipitate forms.
Possible Causes & Solutions
-
Cause: Supersaturation. You may have created a supersaturated solution, which is inherently unstable.
-
Solution: Gently warm the solution while stirring to redissolve the precipitate. If it redissolves, you can either maintain the elevated temperature for your experiment (if permissible) or add more solvent to decrease the concentration to a stable level at your working temperature.
-
-
Cause: Temperature Fluctuation. A decrease in ambient temperature can significantly lower the solubility.
-
Solution: Ensure your experimental setup is in a temperature-controlled environment. If working on a benchtop, be mindful of drafts or proximity to cooling equipment.
-
-
Cause: Solvent Evaporation. Over time, volatile organic solvents can evaporate, increasing the concentration of the solute and leading to precipitation.
-
Solution: Keep your solution in a tightly sealed container. For longer-term storage, consider using parafilm or a septa-sealed vial.
-
Issue 2: Inability to Achieve the Desired Concentration in an Aqueous-Based Medium for Biological Assays
For many biological applications, an aqueous buffer is the required solvent system, posing a significant challenge for a hydrophobic compound like this compound.
Strategies for Enhancing Aqueous Solubility
The key to solubilizing hydrophobic compounds in aqueous media is to create a more favorable microenvironment for the solute. The following methods are widely used for PAHs and can be adapted for this compound.
1. Co-Solvency
This technique involves adding a water-miscible organic solvent to the aqueous solution to increase the overall solubilizing capacity of the solvent system.[1]
-
Mechanism: The organic co-solvent reduces the polarity of the aqueous medium, making it more compatible with the non-polar solute.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are frequently used.[4]
| Co-Solvent | Typical Starting Concentration | Considerations |
| DMSO | 0.1% - 5% (v/v) | Can have biological effects at higher concentrations. |
| Ethanol | 1% - 10% (v/v) | Can be toxic to cells at higher concentrations. |
| Methanol | 1% - 10% (v/v) | Generally more toxic than ethanol. |
Experimental Protocol: Co-Solvency Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to achieve the desired final concentration. Ensure that the final concentration of the co-solvent is compatible with your experimental system (e.g., below cytotoxic levels for cell-based assays).
-
Observation: After dilution, visually inspect the solution for any signs of precipitation. A slight cloudiness may indicate that the solubility limit has been exceeded.
2. Micellar Solubilization using Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in water.[1]
-
Mechanism: The hydrophobic tails of the surfactant molecules form a core, into which the non-polar solute can partition, while the hydrophilic heads face the aqueous environment.
-
Common Surfactants: Tween® 80, Triton™ X-100, and sodium dodecyl sulfate (SDS).
Experimental Protocol: Micellar Solubilization
-
Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Thin Film Method:
-
Dissolve a known amount of this compound in a volatile organic solvent (e.g., chloroform or methanol) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to create a thin film of the compound on the flask's inner surface.
-
Add the surfactant solution to the flask.
-
-
Sonication/Agitation: Sonicate or shake the mixture until the compound is fully solubilized. This may take some time.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved aggregates.
3. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[1][5]
-
Mechanism: The hydrophobic this compound molecule partitions into the non-polar interior of the cyclodextrin.
-
Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add Excess Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibration: Shake the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Separation and Quantification: Centrifuge or filter the samples to remove the undissolved solid. Analyze the concentration of the solubilized compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Troubleshooting Logic for Aqueous Formulations
Caption: Decision workflow for troubleshooting aqueous solubility issues.
Experimental Validation of Solubility
For rigorous scientific work, it is often necessary to experimentally determine the solubility of a compound in your specific solvent system. The shake-flask method is a reliable and widely used technique for this purpose.[6][7]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of this compound to your chosen solvent or solvent system in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Agitate the flask at a constant temperature for an extended period (24 to 72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This concentration represents the equilibrium solubility.[4][7]
Workflow for Experimental Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility determination method.
For any further assistance or to discuss your specific application, please do not hesitate to contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoranthene - Wikipedia [en.wikipedia.org]
- 3. Enhancement of the solubilities of polycyclic aromatic hydrocarbons by weak hydrogen bonds with water | Semantic Scholar [semanticscholar.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1,2,3,10b-Tetrahydrofluoranthene
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 1,2,3,10b-Tetrahydrofluoranthene (THFL). As a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene, accurate and precise quantification of THFL is critical in various matrices, from environmental samples to pharmaceutical process control. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview grounded in established analytical principles and regulatory standards.
The validation of an analytical procedure is paramount to ensure that the method is suitable for its intended purpose, a principle underscored by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide will compare two of the most robust and widely used analytical techniques for the analysis of PAHs and their derivatives: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).[4]
The choice between these methods is often dictated by the sample matrix, required sensitivity, and the specific objectives of the analysis. This guide will explore the causality behind experimental choices for each technique, providing a framework for developing and validating a reliable analytical method for THFL.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone technique for the analysis of PAHs due to its ability to separate complex mixtures of isomers that can be challenging for gas chromatography.[4] For a non-volatile compound like THFL, HPLC offers a direct analysis without the need for derivatization.
The development of a robust HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detector.[5][6] For PAHs, a C18 reversed-phase column is the most common choice, providing excellent separation based on hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution is often employed to ensure adequate separation of a wide range of analytes and to sharpen peaks.[5]
Due to the aromatic nature of THFL, a UV detector is a suitable choice. For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, as many PAHs exhibit native fluorescence.[4]
The following protocol outlines the key steps for validating an HPLC-UV method for the quantification of THFL, in accordance with ICH Q2(R1) guidelines.[1][2]
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank matrix, a placebo (if applicable), and the analyte spiked into the matrix. The peak for THFL should be well-resolved from any other peaks.
-
Linearity: A series of at least five concentrations of THFL reference standard are prepared and injected. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. An R² value of >0.999 is typically considered acceptable.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked matrix). The percentage recovery should be calculated. Typically, recoveries in the range of 98-102% are expected.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing a minimum of six replicate injections of the same sample or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).[1] The relative standard deviation (RSD) should be evaluated.
-
Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment. The RSD between the different sets of results is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Caption: Workflow for HPLC method validation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. While THFL is not highly volatile, it is amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering a higher degree of specificity compared to UV detection.[4]
The key to a successful GC-MS method is the selection of an appropriate capillary column and temperature program. A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for PAH analysis. The temperature program is optimized to ensure good separation of the analyte from matrix components and to achieve sharp peak shapes. Electron ionization (EI) is the most common ionization technique for GC-MS analysis of PAHs.
The validation of a GC-MS method follows the same principles as for HPLC, with some specific considerations for the detection system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp to 300 °C at 10 °C/min, hold for 5 min.
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation. For THFL (molecular weight ~206.28 g/mol ), characteristic ions would be selected for SIM mode to enhance sensitivity and selectivity.
Validation Parameters:
The validation parameters (Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed similarly to the HPLC method. For specificity in GC-MS, the retention time and the relative abundance of multiple characteristic ions are used for positive identification, providing a high degree of confidence.
Caption: Workflow for GC-MS method validation of this compound.
Comparison of HPLC and GC-MS for THFL Analysis
The choice between HPLC and GC-MS for the analysis of THFL depends on the specific requirements of the study. The following table provides a comparative summary of the two techniques based on typical performance characteristics.
| Parameter | HPLC-UV/Fluorescence | GC-MS | Rationale and Field Insights |
| Specificity | Good to Excellent | Excellent | GC-MS provides structural information from mass spectra, offering higher confidence in identification, especially in complex matrices. |
| Sensitivity (LOD/LOQ) | ng/mL to pg/mL (Fluorescence) | pg/mL to fg/mL (SIM mode) | GC-MS in SIM mode is generally more sensitive than HPLC-UV. HPLC with fluorescence detection can achieve comparable sensitivity for fluorescent compounds. |
| Linearity | Typically excellent over 2-3 orders of magnitude. | Typically excellent over 3-4 orders of magnitude. | Both techniques offer good linearity, but GC-MS can often provide a wider dynamic range. |
| Precision (RSD%) | < 2% for repeatability | < 5% for repeatability | HPLC generally offers slightly better injection precision due to the nature of the autosampler. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy with proper optimization. |
| Sample Throughput | Moderate | Moderate | Run times are comparable, but sample preparation for GC-MS can sometimes be more involved. |
| Cost (Instrument/Maintenance) | Lower | Higher | HPLC systems are generally less expensive to purchase and maintain than GC-MS systems. |
| Robustness | Generally high | High | Both techniques are robust when properly maintained. GC-MS can be more susceptible to matrix effects at the inlet and ion source. |
This comparative data is based on typical performance for PAH analysis and should be verified for THFL through rigorous validation studies.
Regulatory Context and Best Practices
Both the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) have established guidelines for the validation of analytical methods.[8][9] EPA methods such as 610 and 8310 provide detailed procedures for the analysis of PAHs in environmental matrices and serve as an excellent starting point for method development for THFL.[8][10] For pharmaceutical applications, adherence to ICH Q2(R1) is mandatory.[1][2]
A self-validating system is one where the quality of the data is continuously monitored. This includes the use of system suitability tests before each analytical run, the regular analysis of quality control samples, and the establishment of clear acceptance criteria for all validation parameters.
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring the reliability of analytical data. Both HPLC and GC-MS are powerful techniques capable of providing accurate and precise results.
-
HPLC is a versatile and cost-effective technique, particularly well-suited for routine analysis and when high sample throughput is required. The use of a fluorescence detector can significantly enhance sensitivity.
-
GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for trace-level analysis in complex matrices and for confirmatory analysis.
The selection of the most appropriate technique should be based on a thorough evaluation of the analytical requirements, including sensitivity, specificity, sample matrix, and available resources. The validation protocols outlined in this guide, grounded in ICH and regulatory guidelines, provide a comprehensive framework for establishing a scientifically sound and defensible analytical method for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. fda.gov [fda.gov]
- 8. epa.gov [epa.gov]
- 9. fda.gov [fda.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
A Senior Application Scientist's Guide to Determining the Limit of Detection for 1,2,3,10b-Tetrahydrofluoranthene
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical exploration of determining the limit of detection (LOD) for 1,2,3,10b-Tetrahydrofluoranthene, a polycyclic aromatic hydrocarbon (PAH). We will delve into the theoretical underpinnings of LOD, compare prevalent analytical methodologies, and offer a detailed, field-proven experimental protocol to empower your analytical endeavors.
The Criticality of the Limit of Detection in Analytical Science
The limit of detection represents the lowest concentration of an analyte that can be reliably distinguished from background noise by a specific analytical method. Establishing a robust and statistically significant LOD is not merely a technical exercise; it is a cornerstone of analytical method validation that ensures the reliability and suitability of a method for its intended purpose. This is of particular importance in fields such as environmental monitoring, toxicology, and pharmaceutical development, where trace-level detection can have significant implications.
Authoritative bodies like the International Council for Harmonisation (ICH) and the American Chemical Society (ACS) have established comprehensive guidelines for determining the LOD.[1][2][3] These guidelines underscore the importance of a statistically valid approach to avoid arbitrary or biased estimations.
Comparative Analysis of Analytical Techniques for PAH Detection
The selection of an appropriate analytical technique is a critical decision that directly influences the achievable LOD. For the analysis of PAHs such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are the most commonly employed and powerful techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Principle | Separation based on volatility and polarity, with detection based on mass-to-charge ratio. | Separation based on polarity, with detection based on the analyte's native fluorescence. |
| Selectivity | High, due to the specificity of mass fragmentation patterns. | Very high for fluorescent compounds, minimizing matrix interference. |
| Sensitivity | Excellent, with instrumental detection limits for some PAHs reported in the low picogram range (0.02–0.15 pg/μL).[4] | Exceptional for fluorescent PAHs, with LODs reported in the sub-microgram per kilogram (µg/kg) range in complex matrices.[5] |
| Sample Volatility | Requires the analyte to be volatile or amenable to derivatization. | Suitable for a wider range of compound polarities and volatilities. |
| Matrix Effects | Can be susceptible to matrix interference, potentially requiring extensive sample cleanup. | Less prone to certain types of matrix interference due to the specificity of fluorescence detection. |
| Cost & Complexity | Generally higher initial instrument cost and operational complexity. | Lower initial instrument cost and relatively simpler operation. |
Expert Insight: The choice between GC-MS and HPLC-FLD is often dictated by the specific research question and the nature of the sample matrix. For ultra-trace analysis in complex matrices where fluorescence is a characteristic of the target analyte, HPLC-FLD can offer superior sensitivity and selectivity. GC-MS, on the other hand, provides unparalleled confirmatory power through mass spectral data and is a robust technique for a broad range of volatile and semi-volatile compounds.
A Step-by-Step Experimental Protocol for Determining the LOD of this compound
The following protocol is a comprehensive workflow designed to determine the LOD of this compound using either GC-MS or HPLC-FLD. This protocol is grounded in the principles outlined by the ICH and ACS.[1][2][3]
Part 1: Preparation of Analytical Standards
A certified analytical standard of this compound is a prerequisite for this protocol. Several reputable chemical suppliers offer this compound.[1][2][4]
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile for HPLC-FLD; toluene or dichloromethane for GC-MS).
-
Intermediate Stock Solution (10 µg/mL): Perform a 1:100 dilution of the primary stock solution.
-
Working Standard Solutions: Prepare a series of at least seven non-zero working standard solutions by serial dilution of the intermediate stock solution. The concentration of these standards should bracket the expected LOD. For initial estimations, a range from approximately 0.1 ng/mL to 10 ng/mL is a reasonable starting point.
Part 2: Instrumental Analysis
The following are suggested starting parameters for both GC-MS and HPLC-FLD. These should be optimized for your specific instrumentation and analytical column.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Splitless mode at 280°C
-
Oven Program: 80°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 5 min
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound (the molecular ion, m/z 206, is a likely candidate).
B. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse PAH column (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Set the excitation and emission wavelengths to the optimal values for this compound. These will need to be determined experimentally by scanning the fluorescence spectrum of a standard solution.
Part 3: LOD Determination Methodology
The ICH Q2(R1) guideline provides several scientifically sound methods for determining the LOD.[1][6][7] The two most common and recommended approaches are detailed below.
Method 1: Based on the Standard Deviation of the Response and the Slope
This is the most statistically robust method.
-
Calibration Curve: Inject the prepared working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Calculate the Slope (S): Determine the slope of the regression line from the calibration curve.
-
Calculate the Standard Deviation of the Response (σ): This can be determined in two ways:
-
From the Standard Deviation of the y-intercepts of Regression Lines: Prepare multiple calibration curves and calculate the standard deviation of the y-intercepts.
-
From the Residual Standard Deviation of the Regression Line: Use the residual standard deviation of the regression line from a single, well-constructed calibration curve.
-
-
Calculate the LOD: Use the following formula:
LOD = (3.3 * σ) / S
Where:
-
σ = the standard deviation of the response
-
S = the slope of the calibration curve
-
Method 2: Based on Signal-to-Noise Ratio
This method is often used for analytical procedures that exhibit baseline noise.
-
Determine the Noise: Analyze at least 10 blank samples (solvent or matrix blank) and determine the standard deviation of the baseline noise in a region close to the expected retention time of the analyte.
-
Determine the Signal: Prepare a series of low-concentration standards and determine the concentration that yields a signal that is at least three times the noise level.
-
Calculate the LOD: The concentration that provides a signal-to-noise ratio of 3:1 is considered the LOD.
Workflow for LOD Determination
Caption: Experimental workflow for determining the LOD of this compound.
Decision Tree for Choosing an LOD Calculation Methoddot
References
Comparative Toxicological Assessment: 1,2,3,10b-Tetrahydrofluoranthene in the Context of Polycyclic Aromatic Hydrocarbons
A Guide for Researchers and Drug Development Professionals
Executive Summary
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants, with many congeners classified as potent mutagens and carcinogens. While the toxicological profiles of certain PAHs, such as Benzo[a]pyrene, are well-established, a significant number of PAH derivatives remain poorly characterized. This guide provides a comparative toxicological assessment of 1,2,3,10b-Tetrahydrofluoranthene against other well-studied PAHs. Due to a notable absence of direct experimental toxicity data for this compound in publicly available literature, this document employs a structure-activity relationship (SAR) approach. By examining the known toxicological mechanisms and data for structurally related PAHs, we infer a predictive toxicological profile for this compound, highlighting the critical need for empirical validation.
Introduction to Polycyclic Aromatic Hydrocarbon (PAH) Toxicity
PAHs are organic compounds containing two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials and are widely distributed in the environment.[1] Human exposure is common through inhalation of polluted air, consumption of contaminated food, and smoking. The toxicity of PAHs is highly dependent on their chemical structure, with higher molecular weight and more angular arrangements often correlating with increased carcinogenicity.[2]
The primary mechanism of PAH-induced carcinogenesis involves metabolic activation to reactive electrophilic metabolites that can covalently bind to DNA, forming adducts that can lead to mutations if not repaired.[3] This process is largely mediated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[4]
The Pivotal Role of the Aryl Hydrocarbon Receptor (AHR) Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs.[5] Upon binding of a PAH ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in xenobiotic metabolism, including CYP1A1, which is responsible for the metabolic activation of many procarcinogenic PAHs.[6]
Comparative Toxicology of Selected PAHs
To provide a framework for predicting the toxicity of this compound, we will first review the toxicological profiles of three well-characterized PAHs: Fluoranthene, Benzo[a]pyrene, and Naphthalene.
Fluoranthene
Fluoranthene is a four-ring, non-alternant PAH.[7] It is considered a priority pollutant by the U.S. Environmental Protection Agency (EPA). While not classified as a human carcinogen by the International Agency for Research on Cancer (IARC), some studies suggest it may have carcinogenic properties in newborn mice.[7] Fluoranthene has been shown to induce oxidative stress and DNA damage.[8]
Benzo[a]pyrene (B[a]P)
Benzo[a]pyrene is a five-ring PAH and is one of the most potent and well-studied carcinogenic PAHs.[9][10] It is classified as a Group 1 carcinogen by IARC, meaning it is carcinogenic to humans.[3] B[a]P requires metabolic activation to its ultimate carcinogenic form, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which readily forms DNA adducts.[10]
Naphthalene
Naphthalene is a two-ring PAH and is the simplest of the PAHs. It is used in the production of phthalic anhydride and in mothballs.[11] Acute exposure can lead to hemolytic anemia, liver damage, and neurological damage.[11] IARC has classified naphthalene as possibly carcinogenic to humans (Group 2B).[12]
Table 1: Comparative Toxicity of Selected PAHs
| Feature | Fluoranthene | Benzo[a]pyrene | Naphthalene |
| Structure | Four-ring, non-alternant | Five-ring | Two-ring |
| IARC Carcinogenicity Classification | Group 3 (Not classifiable) | Group 1 (Carcinogenic) | Group 2B (Possibly carcinogenic) |
| Primary Toxicological Endpoints | Oxidative stress, DNA damage | Carcinogenicity, mutagenicity | Hemolytic anemia, hepatotoxicity, neurotoxicity |
| Metabolic Activation Required | Yes | Yes | Yes |
| AHR Agonist | Yes | Potent Agonist | Weak Agonist |
Structural Comparison and Predicted Toxicity of this compound
This compound is a partially hydrogenated derivative of fluoranthene. Its structure retains the core four-ring system of fluoranthene but with one of the aromatic rings being saturated.
Chemical Structure Comparison:
-
Fluoranthene: C₁₆H₁₀
-
This compound: C₁₆H₁₄
The saturation of one of the aromatic rings in this compound is expected to significantly alter its physicochemical and toxicological properties compared to the fully aromatic parent compound, fluoranthene.
In Silico Toxicity Prediction: A Necessary Approach
In the absence of experimental data, in silico (computational) toxicology provides a valuable tool for predicting the potential hazards of chemicals.[13] Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity.[12] These models are built using data from well-characterized compounds and can then be used to predict the properties of untested chemicals. Several software platforms, such as DEREK Nexus and TOPKAT, are available for this purpose.[14][15] The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory use.[16]
Predicted Toxicological Profile of this compound
Based on its structure and the principles of PAH toxicology, we can infer a predicted toxicological profile for this compound:
-
Metabolic Activation: The presence of remaining aromatic rings suggests that this compound is likely to undergo metabolic activation by cytochrome P450 enzymes, similar to other PAHs. The saturated ring may be a target for hydroxylation, potentially leading to the formation of reactive metabolites.
-
AHR Activation: The planarity of the aromatic portion of the molecule suggests a potential for binding to the Aryl Hydrocarbon Receptor. However, the non-planar saturated ring may reduce the binding affinity compared to its fully aromatic counterpart, fluoranthene.
-
Genotoxicity and Carcinogenicity: The potential for metabolic activation to DNA-reactive intermediates suggests that this compound may possess genotoxic and, consequently, carcinogenic properties. However, the degree of this potential is likely to be different from that of fluoranthene. The altered electronic properties due to hydrogenation could either increase or decrease its carcinogenic potential.
Disclaimer: The toxicological profile for this compound presented here is predictive and based on structure-activity relationships. Experimental validation through in vitro and in vivo toxicological assays is essential to confirm these predictions.
Recommended Experimental Workflows for Toxicological Assessment
To address the current data gap for this compound, a tiered experimental approach is recommended.
In Vitro Assays
-
Cytotoxicity Assays: Initial screening for cytotoxicity can be performed using cell viability assays such as the MTT or neutral red uptake assays in relevant cell lines (e.g., HepG2 for hepatotoxicity, A549 for pulmonary toxicity).
-
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenicity. Further assessment of genotoxicity in mammalian cells can be conducted using the micronucleus test and the comet assay.
-
AHR Activation Assay: A reporter gene assay, such as a luciferase assay in cells transfected with an XRE-driven reporter construct, can be used to quantify the AHR-agonist activity of this compound.
In Vivo Assays
Should in vitro studies indicate significant toxicity, further investigation using in vivo models would be warranted. Standard rodent bioassays can be employed to assess acute, sub-chronic, and chronic toxicity, as well as carcinogenicity, following established OECD guidelines.
Conclusion
While a definitive toxicological profile for this compound cannot be established without direct experimental data, a comparative analysis based on its structure and the known toxicology of related PAHs provides a valuable predictive framework. The partial hydrogenation of the fluoranthene structure is a key feature that likely modulates its metabolic activation, AHR binding, and overall toxicity. The in silico and structure-activity relationship-based assessment presented in this guide suggests that this compound warrants further toxicological investigation to accurately determine its potential risk to human health. The proposed experimental workflows provide a clear path forward for obtaining the necessary empirical data.
References
- 1. youtube.com [youtube.com]
- 2. oecd.org [oecd.org]
- 3. Polycyclic Aromatic Hydrocarbons: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemometric QSAR modeling of acute oral toxicity of Polycyclic Aromatic Hydrocarbons (PAHs) to rat using simple 2D descriptors and interspecies toxicity modeling with mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. VEGA models - Toolbox Repository [repository.qsartoolbox.org]
- 7. in Silico Models – VEGA HUB [vegahub.eu]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. optibrium.com [optibrium.com]
- 15. Application of TOPKAT and TEST software in prediction of chemical toxicity [oher.com.cn]
- 16. oecd.org [oecd.org]
A Comparative Analysis of Carcinogenic Potential: 1,2,3,10b-Tetrahydrofluoranthene vs. the Archetypal Carcinogen, Benzo[a]pyrene
Executive Summary
This guide provides a detailed, evidence-based comparison of the carcinogenic potential of 1,2,3,10b-Tetrahydrofluoranthene and the well-established, potent human carcinogen, Benzo[a]pyrene (BaP). For decades, BaP has served as the archetypal polycyclic aromatic hydrocarbon (PAH) in toxicological and cancer research, with its mechanisms of action extensively characterized. In stark contrast, this compound, another member of the PAH class, remains largely uncharacterized in the context of carcinogenicity. This analysis synthesizes the vast body of knowledge on BaP to establish a benchmark for comparison and underscores the significant data gaps that preclude a definitive risk assessment for this compound. We delve into the established metabolic activation pathways, the nature of DNA interaction, and the wealth of experimental data for BaP, while highlighting the speculative nature of any current assessment for this compound. This document is intended for researchers, toxicologists, and drug development professionals who require a clear understanding of not only what is known about BaP's carcinogenicity but also the critical need for foundational research into the potential hazards of less-studied PAHs.
Introduction to the Compounds
Benzo[a]pyrene (BaP) is a five-ring polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂.[1] It is a product of incomplete combustion of organic matter, making it a ubiquitous environmental contaminant found in tobacco smoke, grilled foods, and vehicle exhaust.[2][3] Its potent carcinogenic activity has been known for centuries, dating back to observations of scrotal cancer in chimney sweeps exposed to soot.[1] The International Agency for Research on Cancer (IARC) classifies BaP as a Group 1 carcinogen , meaning it is carcinogenic to humans.[4][5][6]
This compound is a partially saturated four-ring PAH with the chemical formula C₁₆H₁₄.[7][8] Unlike the fully aromatic structure of BaP, it contains a hydrogenated ring. Information regarding its sources, environmental prevalence, and biological effects is sparse in publicly available scientific literature.[7][9][10] Crucially, it has not been evaluated by the IARC or other major regulatory bodies for its carcinogenic potential.[11]
Mechanistic Insights into Carcinogenicity
The capacity of a PAH to cause cancer is intrinsically linked to its biotransformation into reactive metabolites that can damage cellular macromolecules, most importantly, DNA.
Benzo[a]pyrene: A Well-Defined Path to Carcinogenesis
BaP itself is a procarcinogen; it requires metabolic activation to exert its genotoxic effects.[1] This multi-step process is a cornerstone of our understanding of chemical carcinogenesis and is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[12][13]
The three principal pathways of BaP activation are the diol epoxide pathway, the radical-cation pathway, and the ortho-quinone pathway.[12][13]
-
The Diol Epoxide Pathway: This is considered the primary mechanism for BaP's potent carcinogenicity.[12][13]
-
Initial Oxidation: BaP is first oxidized by CYP enzymes, predominantly CYP1A1 and CYP1B1, to form BaP-7,8-epoxide.[1][14][15]
-
Hydrolysis: Epoxide hydrolase converts the epoxide into (-)-benzo[a]pyrene-7,8-dihydrodiol.[1]
-
Second Oxidation: This dihydrodiol is then re-oxidized by CYP enzymes to form the ultimate carcinogen, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).[1][12]
-
-
DNA Adduct Formation: The highly electrophilic BPDE readily attacks nucleophilic sites on DNA, primarily the N² position of guanine, forming a stable covalent bond.[1][14] This bulky BPDE-DNA adduct distorts the DNA helix, interfering with replication and transcription.[1][16] If not repaired, this damage can lead to permanent mutations, such as G-to-T transversions, in critical genes like the TP53 tumor suppressor gene, initiating the process of carcinogenesis.[1][13]
-
Other Pathways: The formation of radical cations via one-electron oxidation and ortho-quinones (like BaP-7,8-quinone) that can form DNA adducts or generate reactive oxygen species (ROS) represent alternative, complementary mechanisms of BaP-induced DNA damage.[12][15]
This compound: An Uncharacterized Profile
There is a significant lack of experimental data regarding the metabolic fate and potential for bioactivation of this compound. Based on fundamental principles of toxicology for PAHs, it is plausible that this compound would also undergo metabolism by CYP enzymes. However, the presence of a saturated ring could significantly alter its interaction with these enzymes compared to a fully aromatic substrate like BaP.
Causality Behind Experimental Choices: To determine its carcinogenic potential, the first logical step would be to investigate its metabolism in vitro using liver microsomes (a source of CYP enzymes). This would identify potential metabolites and determine if reactive intermediates, analogous to BaP's epoxides, are formed. Without this foundational data, any discussion of its carcinogenic mechanism remains purely speculative.
Comparative Experimental Data
The disparity in the available data is the most critical finding of this comparative analysis. BaP has been the subject of thousands of studies, while this compound appears largely uninvestigated.
| Parameter | Benzo[a]pyrene (BaP) | This compound |
| IARC Classification | Group 1 (Carcinogenic to humans)[4][5] | Not Classified[11] |
| Mutagenicity (Ames Test) | Positive, particularly with metabolic activation (S9)[17][18][19] | No Data Available |
| In Vivo Carcinogenicity | Sufficient evidence in numerous animal models (skin, lung, etc.)[13] | No Data Available |
| DNA Adduct Formation | Well-characterized (BPDE-N²-dG adduct) in vitro and in vivo[20][21] | No Data Available |
| Toxic Equivalency Factor (TEF) | 1.0 (Reference Compound)[22][23] | Not Established |
Mutagenicity: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a cornerstone of genetic toxicology.[24][25] It assesses a chemical's ability to induce mutations in specific strains of Salmonella typhimurium that have lost the ability to synthesize the amino acid histidine. A positive result indicates that the chemical is a mutagen, which is a strong predictor of carcinogenic potential.[24]
Numerous studies have demonstrated that BaP is a potent mutagen in the Ames test, but typically only in the presence of a mammalian metabolic activation system (e.g., rat liver S9 fraction).[17][19] This requirement for the S9 mix corroborates the mechanistic understanding that BaP must be converted to its reactive diol epoxide to become genotoxic.
No published Ames test data for this compound could be identified for this guide. Performing this assay would be a critical first screen of its mutagenic potential.
In Vivo Carcinogenicity and Toxic Equivalency
BaP has consistently produced tumors in multiple species through various routes of exposure.[13] This extensive database has led to the development of the Toxic Equivalency Factor (TEF) approach for risk assessment of PAH mixtures.[26] In this system, the carcinogenic potency of other PAHs is expressed relative to BaP, which is assigned a TEF of 1.0.[22][23] For example, Benzo(k)fluoranthene has a TEF of 0.1, indicating it is considered one-tenth as potent as BaP.[23] Without any in vivo carcinogenicity data, a TEF for this compound cannot be derived.
Experimental Protocols: A Self-Validating System
To address the data gap for this compound, the following standardized protocol for the Ames test serves as a self-validating system for an initial mutagenicity screen.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To determine the potential of a test article to induce reverse mutations at the histidine locus in Salmonella typhimurium strains, both with and without an exogenous metabolic activation system (S9).
Methodology:
-
Strain Selection: Utilize a standard set of tester strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).
-
Metabolic Activation: Prepare a metabolically active S9 fraction from the livers of rats induced with a CYP-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). The S9 fraction is combined with a cofactor solution (e.g., NADP+, glucose-6-phosphate) to create the S9 mix.
-
Dose Formulation: Dissolve the test article (this compound) in a suitable, non-mutagenic solvent (e.g., DMSO). Prepare a series of at least five dilutions to test a range of concentrations.
-
Pre-incubation Assay:
-
In sterile test tubes, combine 0.1 mL of an overnight culture of the tester strain, 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions), and 0.1 mL of the test article dilution.
-
Include negative (solvent) and positive controls. For TA98 with S9, a common positive control is BaP. For TA100 without S9, sodium azide is often used.
-
Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin, which is required for a few cell divisions to allow for mutation expression) to each tube, vortex briefly, and pour the contents onto the surface of minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring and Analysis:
-
Count the number of revertant colonies (his+) on each plate.
-
Assess the background lawn for signs of cytotoxicity from the test article.
-
A positive response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the solvent control count.
-
Trustworthiness: This protocol is a self-validating system. The concurrent use of negative and positive controls is essential. The negative control establishes the baseline spontaneous reversion rate, while the positive control confirms the sensitivity of the tester strains and the metabolic competency of the S9 mix. A valid experiment requires a low spontaneous reversion rate in the negative controls and a robust, significant increase in revertants for the positive controls.
Conclusion and Future Directions
This comparative guide establishes a clear dichotomy. Benzo[a]pyrene is a potent, Group 1 human carcinogen with well-understood mechanisms of metabolic activation, DNA adduct formation, and mutagenicity.[5][13] The extensive body of experimental data provides a solid foundation for its risk assessment and regulatory classification.
In contrast, This compound represents a significant data gap. Its carcinogenic potential is currently unknown. While its classification as a PAH suggests a potential for hazardous properties, the partial saturation of its structure makes direct extrapolation from fully aromatic PAHs like BaP scientifically unsound.
Future Research Imperatives:
-
Metabolism Studies: In vitro experiments using human and rodent liver microsomes are required to identify the metabolites of this compound and to determine if reactive intermediates are formed.
-
Genotoxicity Screening: A battery of in vitro genotoxicity assays, starting with the Ames test as described, is essential to screen for mutagenic and clastogenic potential.
-
DNA Adduct Analysis: If reactive metabolites are identified, studies using techniques like ³²P-postlabelling or mass spectrometry should be conducted to determine if the compound forms DNA adducts in vitro and in vivo.[12]
-
In Vivo Bioassays: Should the in vitro data indicate a genotoxic potential, long-term carcinogenicity studies in rodent models would be necessary for a definitive assessment of its carcinogenic risk.
Until such studies are performed, the carcinogenic potential of this compound relative to Benzo[a]pyrene cannot be determined, and it should be handled with appropriate caution as a compound of unknown toxicological profile.
References
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- 13. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
- 16. DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative study in the Ames test of benzo[a]pyrene and 2-aminoanthracene metabolic activation using rat hepatic S9 and hepatocytes following in vivo or in vitro induction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Benzo(a)pyrene-equivalent Carcinogenicity and Mutagenicity of Residential Indoor versus Outdoor Polycyclic Aromatic Hydrocarbons Exposing Young Children in New York City - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of 1,2,3,10b-Tetrahydrofluoranthene Measurements: Ensuring Analytical Accuracy and Comparability
This guide provides a comprehensive framework for establishing and conducting an inter-laboratory comparison for the measurement of 1,2,3,10b-Tetrahydrofluoranthene (THFL). Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies required for a robust and self-validating study. By fostering scientific integrity and logical design, this guide aims to enhance the reliability and comparability of THFL measurements across different analytical laboratories.
Introduction: The Need for Standardized THFL Measurement
This compound (THFL) is a polycyclic aromatic hydrocarbon (PAH) derivative that is of growing interest in environmental and toxicological research. As with many emerging compounds of interest, the ability to accurately and consistently quantify THFL across different laboratories is paramount for reliable risk assessment and regulatory compliance. Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance in analytical science. They provide an objective means to assess the performance of individual laboratories, identify potential analytical biases, and ultimately, improve the overall quality of data within the scientific community.
This guide will delve into the critical aspects of designing and implementing such a study for THFL, drawing upon established principles from the analysis of structurally related PAHs.
Chemical Profile: this compound
A foundational understanding of the analyte is critical for the development of a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄ | [1][2][3][4] |
| Molecular Weight | 206.28 g/mol | [1][2][3] |
| CAS Number | 20279-21-4 | [1][2][3] |
| Appearance | White to light yellow/green powder or crystal | |
| Synonyms | 1,2,3,4-Tetrahydrofluoranthene | [1][3][4] |
Below is a representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Designing the Inter-laboratory Comparison Study
A well-designed inter-laboratory study is crucial for generating meaningful and actionable results. The following workflow outlines the key stages of the process.
References
A Comparative Guide to Accuracy and Precision in 1,2,3,10b-Tetrahydrofluoranthene Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental monitoring, toxicological assessment, and pharmaceutical development, the precise and accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is of paramount importance. 1,2,3,10b-Tetrahydrofluoranthene, a lesser-known but environmentally relevant PAH derivative, presents unique analytical challenges. This guide offers a detailed comparison of the two most prevalent analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection. As a senior application scientist, my aim is to provide not just protocols, but a deep-seated understanding of the causality behind experimental choices to empower you in selecting and implementing the most suitable methodology for your research.
The Analytical Dichotomy: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of this compound is not arbitrary; it is dictated by the specific requirements of the study, including the sample matrix, desired sensitivity, and the need for structural confirmation. GC-MS is often lauded for its exceptional sensitivity and the definitive identification provided by mass spectral data.[1][2] Conversely, HPLC is a robust technique, particularly advantageous for higher molecular weight PAHs and can be less susceptible to certain matrix interferences.[2][3]
Core Principles and Their Implications
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated analytes are then ionized and fragmented, and the resulting mass-to-charge ratios are detected. This provides a "fingerprint" for each compound, allowing for highly specific identification and quantification.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically achieved using UV-visible or fluorescence detectors. Fluorescence detection, in particular, offers high sensitivity and selectivity for fluorescent compounds like many PAHs.
Quantitative Performance: A Comparative Analysis
While specific method validation data for this compound is not extensively published, we can infer its performance based on comprehensive validation studies for structurally similar PAHs. The following table summarizes typical performance characteristics for the analysis of PAHs using GC-MS and HPLC-FLD. It is expected that a validated method for this compound would yield results within these ranges.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Accuracy (Recovery) | 70-120% | 75-115% |
| Precision (RSD) | < 15% | < 10% |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.001 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/mL | 0.003 - 0.3 ng/mL |
Data synthesized from multiple sources on PAH analysis.[3][4][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative of established methodologies for PAH analysis and can be adapted and validated for the specific quantification of this compound.
Protocol 1: Quantitative Analysis by GC-MS
This method is based on established EPA methodologies for the analysis of semivolatile organic compounds.[6][7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To isolate this compound from the sample matrix and concentrate it for analysis.
-
Procedure:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water.
-
Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 10 mL of a 50:50 methanol/water solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., deuterated PAH) prior to analysis.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for this compound (m/z 206, 178, 165).
-
3. Data Analysis
-
Quantify this compound by comparing the peak area of its primary ion to that of the internal standard, using a calibration curve generated from certified reference standards.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Protocol 2: Quantitative Analysis by HPLC-FLD
This protocol is adapted from standard methods for PAH analysis in environmental samples.[1]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Objective: To extract this compound from the sample matrix.
-
Procedure:
-
To a 100 mL aqueous sample in a separatory funnel, add 30 mL of dichloromethane.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and concentrate to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
2. HPLC-FLD Analysis
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient: 60% A to 100% A over 20 minutes, hold at 100% A for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector Wavelengths: Excitation and emission wavelengths should be optimized for this compound. Based on similar PAHs, a starting point could be an excitation wavelength around 250 nm and an emission wavelength around 370 nm. A wavelength program may be necessary to optimize for multiple PAHs if analyzed concurrently.
-
3. Data Analysis
-
Quantify this compound by comparing its peak area to a calibration curve prepared from certified reference standards.
Caption: Principle of reverse-phase HPLC separation for this compound.
Trustworthiness Through Self-Validating Systems
For both protocols, a robust quality control (QC) system is essential to ensure the trustworthiness of the generated data. This includes:
-
Method Blanks: Analyzed with each batch of samples to check for contamination.
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the method.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample spiked with a known concentration of the analyte to evaluate the effect of the sample matrix on the analytical results.
-
Internal Standards: Added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.
-
Certified Reference Materials (CRMs): When available, analysis of a CRM provides an independent verification of method accuracy. The National Institute of Standards and Technology (NIST) provides data for this compound which can be used for spectral library confirmation.[8]
Conclusion: Selecting the Optimal Method
The choice between GC-MS and HPLC for the quantitative analysis of this compound is a nuanced decision that depends on the specific analytical goals.
-
GC-MS is the preferred method when definitive identification is required, or when a wide range of volatile and semi-volatile compounds are being screened. Its high sensitivity in SIM mode makes it ideal for trace-level analysis.[2]
-
HPLC with Fluorescence Detection is an excellent choice for its high sensitivity for fluorescent PAHs, its robustness, and its superior performance for higher molecular weight, less volatile compounds.[3] It can also be a more cost-effective option in terms of instrumentation and consumables.
Ultimately, the most critical step is the rigorous validation of the chosen method for the specific sample matrix to ensure that the generated data is accurate, precise, and defensible.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 3. "Interlaboratory comparison of HPLC-fluorescence detection and GC/MS: A" by Linda D. Gratz, Susan T. Bagley et al. [digitalcommons.mtu.edu]
- 4. benchchem.com [benchchem.com]
- 5. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. epa.gov [epa.gov]
- 8. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
A Senior Application Scientist's Guide: Choosing Between GC and HPLC for 1,2,3,10b-Tetrahydrofluoranthene Analysis
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is paramount. 1,2,3,10b-Tetrahydrofluoranthene, a partially saturated four-ring PAH, presents unique analytical challenges due to its physicochemical properties. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for its analysis is not merely a matter of preference but a critical decision that impacts data quality, sensitivity, and sample throughput. This guide provides an in-depth comparison of these two powerful analytical techniques, grounded in established methodologies and experimental data, to empower you in making an informed decision for your specific analytical needs.
The Analyte in Focus: this compound
This compound (CAS: 20279-21-4, Molecular Formula: C₁₆H₁₄, Molecular Weight: 206.28 g/mol ) is a non-planar PAH. Its semi-volatile nature and moderate polarity place it in an analytical gray area where both GC and HPLC can be viable options. Understanding its properties is the first step in selecting the optimal analytical approach.
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. The fundamental principle of GC lies in the partitioning of an analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For a compound like this compound, its volatility allows for efficient vaporization and transport through the GC system.
Why Choose GC? The Causality Behind the Choice
The primary driver for selecting GC for this compound analysis is its exceptional resolving power, especially when coupled with a mass spectrometer (MS). Capillary GC columns, with their long lengths and thin films of stationary phase, can separate complex mixtures of PAHs, including isomers, with high efficiency.
Expert Insight: The choice of detector is critical. While a Flame Ionization Detector (FID) offers good sensitivity for hydrocarbons, a Mass Spectrometer (MS) provides unparalleled selectivity and structural information, which is crucial for unambiguous identification in complex matrices. A triple quadrupole (MS/MS) system can further enhance selectivity and sensitivity, particularly in trace analysis, by utilizing multiple reaction monitoring (MRM) to filter out background noise.[1][2]
Self-Validating GC-MS Protocol for this compound
This protocol is based on the principles outlined in EPA Method 8270 for the analysis of semi-volatile organic compounds.[3]
1. Sample Preparation (Solid Matrix - e.g., Soil, Sediment):
-
Extraction: Weigh 10-30 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate to remove moisture. Extract using an accelerated solvent extractor (ASE) or Soxhlet apparatus with a 1:1 mixture of acetone and hexane.
-
Cleanup: Pass the extract through a silica gel or Florisil column to remove polar interferences.
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Injector: Splitless mode at 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 310 °C at 8 °C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For this compound, characteristic ions would be monitored (e.g., m/z 206, 178, 165 based on its mass spectrum).[4]
3. Quality Control:
-
Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples.
-
Monitor the recovery of surrogate standards (e.g., deuterated PAHs) in each sample.
High-Performance Liquid Chromatography (HPLC): Harnessing Polarity and Fluorescence
HPLC is a powerful technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For PAHs, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Why Choose HPLC? The Rationale for Liquid Phase Separation
HPLC is particularly advantageous for the analysis of less volatile and more polar PAHs. While this compound is amenable to GC, HPLC offers a complementary approach, especially when dealing with thermally labile compounds or when derivatization is not desirable.
Expert Insight: The choice of detector is a key consideration for HPLC analysis of PAHs. A Diode Array Detector (DAD) or UV-Vis detector can provide useful information, but a Fluorescence Detector (FLD) offers significantly higher sensitivity and selectivity for many PAHs, including those with a fluorophore in their structure.[5][6] The aromatic nature of this compound suggests it will exhibit fluorescence, making HPLC-FLD a highly attractive option.
Self-Validating HPLC-FLD Protocol for this compound
This protocol is adapted from the principles of EPA Method 8310 for the analysis of polynuclear aromatic hydrocarbons by HPLC.[7][8]
1. Sample Preparation (Aqueous Matrix - e.g., Water):
-
Extraction: For a 1 L water sample, perform liquid-liquid extraction with dichloromethane at a neutral pH. Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be employed for cleaner extracts and reduced solvent consumption.
-
Solvent Exchange: Evaporate the extract and redissolve in acetonitrile.
-
Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter before injection.
2. HPLC-FLD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX Eclipse PAH, 4.6 x 150 mm, 5 µm or a Phenyl-Hexyl column for alternative selectivity.[9][10][11]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start at 60% B, hold for 1 minute.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detector: Agilent 1260 Infinity II FLD or equivalent.
-
Excitation/Emission Wavelengths: These would be optimized for this compound. Based on similar PAHs, excitation would likely be in the 250-280 nm range and emission in the 350-450 nm range. Wavelength programming can be used to optimize detection for different PAHs in a single run.
3. Quality Control:
-
Incorporate a method blank, LCS, and MS/MSD with each analytical batch.
-
Use a calibration curve with a minimum of five concentration levels.
Visualizing the Analytical Workflows
Caption: Generalized workflows for GC-MS and HPLC-FLD analysis of this compound.
Head-to-Head Comparison: GC vs. HPLC for this compound
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Volatile and semi-volatile compounds. | Non-volatile, semi-volatile, and thermally labile compounds. |
| Selectivity | Very high, especially with MS detection (SIM/MRM). | High, particularly with fluorescence detection.[6] |
| Sensitivity | Excellent, with detection limits in the low pg to fg range with MS.[4] | Excellent with fluorescence detection (low pg range).[6] |
| Resolution | High, capable of separating complex isomeric mixtures. | Good, can be enhanced with specialized columns (e.g., Phenyl-Hexyl).[10][11] |
| Speed | Run times are typically longer (20-40 minutes).[4] | Run times can be faster (15-30 minutes).[4] |
| Sample Matrix | Less tolerant to complex, non-volatile matrices. Extensive cleanup is often required. | More robust for complex matrices. |
| Cost | GC-FID is relatively inexpensive. GC-MS and especially GC-MS/MS have higher capital and operational costs. | HPLC-UV/DAD is moderately priced. HPLC-FLD is more expensive but offers superior performance for PAHs. |
| Confirmatory Power | High, MS provides structural information for positive identification. | Moderate, based on retention time and spectral properties (UV/Fluorescence). |
Deciding on the Optimal Technique: A Logic-Based Approach
The choice between GC and HPLC for the analysis of this compound is contingent on the specific goals of the analysis.
Caption: Decision tree for selecting between GC and HPLC for this compound analysis.
Conclusion and Recommendations
Both GC and HPLC are powerful and suitable techniques for the analysis of this compound. The final decision should be guided by the specific requirements of the study.
-
For routine monitoring and high-throughput screening, especially in aqueous matrices, HPLC-FLD is an excellent choice. Its speed, sensitivity, and selectivity for fluorescent PAHs make it a robust and efficient method.
-
For complex matrices, trace-level quantification, and the need for unambiguous identification and isomeric separation, GC-MS (and particularly GC-MS/MS) is the superior technique. The confirmatory power of mass spectrometry is invaluable in research and regulatory settings where data defensibility is critical.
Ultimately, the most effective analytical strategy may involve the use of both techniques for complementary information and for confirmation of results, embodying a truly comprehensive and authoritative approach to the analysis of this compound.
References
- 1. 1,2,3,4-Tetramethoxybenzene [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. vurup.sk [vurup.sk]
- 7. mdpi.com [mdpi.com]
- 8. Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]
- 11. en.chemia.ug.edu.pl [en.chemia.ug.edu.pl]
The Pursuit of Analytical Certainty: A Comparative Guide to the Use of Certified Reference Materials for 1,2,3,10b-Tetrahydrofluoranthene Analysis
In the landscape of analytical chemistry, particularly within the realms of environmental science, toxicology, and drug development, the accuracy and reliability of quantitative measurements are paramount. The demand for high-quality data underpins critical decisions, from regulatory compliance to advancing scientific understanding. This guide delves into the crucial role of Certified Reference Materials (CRMs) in achieving this analytical certainty, with a specific focus on the analysis of 1,2,3,10b-Tetrahydrofluoranthene, a polycyclic aromatic hydrocarbon (PAH).
The Cornerstone of Quality: Understanding Certified Reference Materials
A Certified Reference Material is a highly characterized and homogeneous material with one or more certified property values, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[1][2] CRMs are fundamental to:
-
Method Validation: Ensuring an analytical method is fit for its intended purpose.[3]
-
Instrument Calibration: Establishing the accuracy of analytical instrumentation.[3]
-
Quality Control: Monitoring the ongoing performance of analytical measurements.
-
Establishing Metrological Traceability: Linking measurement results to a recognized national or international standard.[1][3]
The production and certification of CRMs are governed by stringent international standards, most notably ISO 17034, which outlines the requirements for the competence of reference material producers.[4] This rigorous process ensures the reliability and comparability of data generated by different laboratories worldwide.
In the context of PAH analysis, national metrology institutes like the National Institute of Standards and Technology (NIST) in the United States provide a range of Standard Reference Materials (SRMs) for various PAHs in different matrices.[2][4][5][6] These SRMs are invaluable tools for validating analytical methods and ensuring the accuracy of environmental and safety testing.
The Analyte in Focus: this compound
This compound (CAS No. 20279-21-4) is a polycyclic aromatic hydrocarbon with a molecular weight of 206.29 g/mol and the chemical formula C₁₆H₁₄.[6][7][8][9][10] It is primarily utilized in research and development within organic chemistry and materials science.[6] While not one of the 16 EPA priority pollutant PAHs, its detection and quantification in various matrices can be of significant interest in specific research contexts.
The challenge for analysts is the current lack of a commercially available CRM specifically for this compound. Researchers must therefore rely on commercially available analytical standards, which typically provide a purity value but lack the comprehensive certification of a CRM.
A Comparative Framework: Certified vs. Non-Certified Reference Materials
The following table compares the key characteristics of a hypothetical, yet typical, commercially available analytical standard of this compound with a well-established CRM for a structurally similar PAH, such as one from the NIST SRM 1647f suite of priority pollutant PAHs.[11]
| Feature | Certified Reference Material (e.g., NIST SRM 1647f) | Analytical Standard (this compound) |
| Identity Confirmation | Confirmed by multiple analytical techniques. | Typically confirmed by one or two techniques (e.g., NMR, GC-MS). |
| Certified Concentration | Provided with a specified uncertainty budget. | Purity is stated (e.g., >98%), but a certified concentration in solution is not provided. |
| Uncertainty | A comprehensive uncertainty budget is provided, accounting for all sources of error. | Uncertainty is typically limited to the precision of the purity assessment. |
| Metrological Traceability | Traceable to the International System of Units (SI) through an unbroken chain of comparisons.[3] | Traceability to SI units is generally not established or documented. |
| Certificate of Analysis | A comprehensive document detailing certified values, uncertainties, traceability, and homogeneity and stability data. | A product data sheet with purity and basic physical properties. |
| Intended Use | Method validation, instrument calibration, and establishing traceability.[3][4] | Primarily for qualitative identification and as a calibrant in less stringent quantitative applications. |
Experimental Protocol: GC-MS Analysis of this compound
This section outlines a detailed, step-by-step methodology for the analysis of this compound in a hypothetical soil matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for PAH analysis.[12][13][14][15]
1. Sample Preparation: Ultrasonic Extraction
-
Rationale: Ultrasonic extraction is a widely used technique for the extraction of semi-volatile organic compounds from solid matrices due to its efficiency and relatively short extraction times.
-
Procedure:
-
Weigh 10 g of the homogenized soil sample into a beaker.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated PAH like Chrysene-d12). The choice of internal standard should be a compound that is not expected to be present in the sample and has similar chemical properties to the analyte.
-
Add 30 mL of a 1:1 mixture of acetone and hexane.
-
Place the beaker in an ultrasonic bath and extract for 15 minutes.
-
Allow the solid material to settle and carefully decant the solvent extract into a clean flask.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts and concentrate to approximately 1 mL using a gentle stream of nitrogen.
-
2. Clean-up: Solid Phase Extraction (SPE)
-
Rationale: A clean-up step is essential to remove interfering compounds from the sample matrix, which can improve chromatographic performance and reduce instrument contamination.
-
Procedure:
-
Condition a silica gel SPE cartridge with 5 mL of hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the PAHs with 10 mL of a 1:1 mixture of hexane and dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
3. GC-MS Analysis
-
Rationale: GC-MS provides excellent separation and selective detection of PAHs, allowing for both identification and quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 250 °C at 10 °C/min.
-
Ramp to 300 °C at 5 °C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification. For this compound (m/z 206.29), characteristic ions would be selected for monitoring.
-
4. Calibration and Quantification
-
Using an Analytical Standard: Prepare a series of calibration standards of this compound in a clean solvent at concentrations bracketing the expected sample concentrations. Add the internal standard to each calibration standard. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Using a CRM (of a related PAH for method validation): A CRM of a similar PAH can be used to validate the accuracy and recovery of the analytical method.[12] The certified concentration of the CRM is used as the true value to assess the performance of the entire analytical procedure.
Visualizing the Workflow and Traceability
The following diagrams illustrate the experimental workflow and the concept of metrological traceability.
Performance Comparison: A Hypothetical Case Study
To illustrate the practical implications of using a CRM versus a non-certified standard, consider the following hypothetical data for the analysis of a soil sample fortified with this compound.
Scenario 1: Using a Non-Certified Analytical Standard for Calibration
-
The analytical standard has a stated purity of 98.5%. The uncertainty of this purity value is not provided.
-
The calibration curve is prepared by dissolving a weighed amount of the standard in a known volume of solvent.
-
The measured concentration of this compound in the fortified soil sample is 9.5 mg/kg.
-
The recovery of the extraction method is determined to be 95%.
Scenario 2: Using a CRM of a Structurally Similar PAH for Method Validation
-
A CRM of a similar PAH (e.g., fluoranthene) is analyzed using the same method. The certified concentration is 10.0 ± 0.2 mg/kg.
-
The measured concentration of the CRM analyte is 9.2 mg/kg.
-
This indicates a method bias of -8%.
Interpretation of Results
In Scenario 1, the analyst can report a concentration of 9.5 mg/kg. However, the uncertainty of this result is difficult to estimate robustly because the uncertainty of the calibrant's purity is unknown, and there is no independent verification of the method's accuracy.
In Scenario 2, the analysis of the CRM reveals a systematic negative bias in the analytical method. This information is critical for correcting the measured result for this compound. Applying the correction factor (1/0.92) to the result from Scenario 1 would yield a more accurate concentration of approximately 10.3 mg/kg.
This hypothetical example demonstrates how a CRM, even for a different but related compound, provides invaluable information about the performance of the analytical method, leading to more accurate and reliable results.
Conclusion: Navigating the Path to Quality Data
The absence of a specific Certified Reference Material for this compound presents a challenge for analytical scientists. However, by understanding the principles of metrological traceability and employing a robust analytical methodology, high-quality data can still be achieved.
This guide advocates for a two-pronged approach:
-
Rigorous Method Validation: Utilize a well-characterized CRM of a structurally similar PAH to thoroughly validate the entire analytical procedure, from extraction to detection. This will provide a clear understanding of the method's bias and uncertainty.
-
Informed Use of Analytical Standards: When using a non-certified analytical standard for calibration, it is crucial to acknowledge the limitations in terms of traceability and uncertainty. The purity of the standard should be verified if possible, and the overall uncertainty of the measurement should be estimated conservatively.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Measurements and Standards for Contaminants in Environmental Samples | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a certified reference material for the determination of polycyclic aromatic hydrocarbons (PAHs) in rubber toy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LGC AXIO Proficiency Testing 2023 - Water & Environmental S⦠[online.flippingbook.com]
- 10. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Labyrinth: A Senior Scientist's Guide to the Proper Disposal of 1,2,3,10b-Tetrahydrofluoranthene
The First Principle: Understanding the Hazard Profile
1,2,3,10b-Tetrahydrofluoranthene belongs to the broader class of polycyclic aromatic hydrocarbons (PAHs). As a class, PAHs are noted for their potential toxicity, with some being identified as carcinogens, mutagens, and teratogens. Therefore, in the absence of specific data for this compound, it is imperative to handle it with the utmost care, assuming a significant hazard profile.
The U.S. Environmental Protection Agency (EPA) regulates many PAHs as hazardous wastes under the Resource Conservation and Recovery Act (RCRA)[1]. This classification mandates a stringent, cradle-to-grave management approach for their disposal.
Core Safety & Handling Protocols
Prior to any handling or disposal procedure, a thorough risk assessment is paramount. The following table summarizes the essential personal protective equipment (PPE) and engineering controls based on general guidance for PAHs.
| Protective Measure | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin absorption, a common route of exposure for PAHs. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against accidental splashes. |
| Skin and Body Protection | A fully buttoned laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any potential aerosols or vapors. |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins with immediate waste segregation and culminates in compliant removal by a licensed hazardous waste contractor.
Step 1: Waste Identification and Segregation
Immediately upon generation, all waste containing this compound must be classified as hazardous waste. This includes:
-
Unused or expired neat compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Solvent rinses from contaminated glassware.
-
Spill cleanup materials.
This waste must be segregated from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.
Step 2: Waste Containment and Labeling
For Solid Waste (Neat Compound, Contaminated Consumables):
-
Collect in a dedicated, leak-proof, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
For Liquid Waste (Solvent Rinses):
-
Collect in a dedicated, leak-proof, and sealable solvent waste container. Ensure the container material is compatible with the solvent used.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate percentages.
Step 3: Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and then absorb it. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Containerize: Place all contaminated absorbent materials and any contaminated soil or surfaces into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed environmental waste management company. The most common and effective disposal method for PAHs is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the organic compound.
Visualizing the Disposal Decision Pathway
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposition.
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Context and Best Practices
The Occupational Safety and Health Administration (OSHA) has established Permissible Exposure Limits (PELs) for some PAHs, which underscores the importance of minimizing exposure in the laboratory setting. While a specific PEL for this compound is not available, adhering to the general principles of minimizing exposure is a critical aspect of laboratory safety.
It is the responsibility of the Principal Investigator and the institution's Environmental Health and Safety (EHS) department to ensure that all disposal procedures are in compliance with local, state, and federal regulations. Regular training for all laboratory personnel on hazardous waste management is not just a recommendation; it is a necessity for maintaining a safe and compliant research environment.
References
A Senior Application Scientist's Guide to Handling 1,2,3,10b-Tetrahydrofluoranthene
Understanding the Risks: The Nature of 1,2,3,10b-Tetrahydrofluoranthene
This compound is a solid, crystalline substance that can appear as a white to light yellow or green powder.[3] While specific toxicological data is limited, it belongs to the broader class of polycyclic aromatic hydrocarbons (PAHs). PAHs are known for their potential carcinogenic, mutagenic, and teratogenic properties.[4] Therefore, it is crucial to handle this compound with the utmost care to minimize exposure.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [1][2][5] |
| Molecular Weight | 206.28 g/mol | [2][5] |
| Appearance | White to light yellow to green powder/crystal | [3] |
| Melting Point | 74.0 to 77.0 °C | |
| Boiling Point | 205 °C at 12 mmHg | [3] |
The primary routes of exposure to PAHs are inhalation, skin contact, and ingestion. Due to its solid, powdered form, there is a significant risk of generating airborne dust during handling, which can be easily inhaled. Skin contact with the powder can lead to absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves | Nitrile provides good resistance to a wide range of chemicals. Double-gloving is recommended to prevent exposure in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles | Protects the eyes from airborne dust particles and potential splashes of any solutions containing the compound. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Essential for preventing the inhalation of fine dust particles, especially when handling the solid compound outside of a fume hood.[6] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
Safe Handling Protocols: A Step-by-Step Approach
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.
Workflow for Safe Handling:
Caption: A streamlined workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure the fume hood has adequate airflow.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) before bringing the compound into the hood.
-
Don your full personal protective equipment (PPE) as outlined in the table above.
-
-
Handling and Weighing:
-
Perform all manipulations of the solid compound within the chemical fume hood to contain any dust.
-
When weighing, use anti-static weighing paper to prevent the powder from scattering due to static electricity.
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a clean, designated spatula to transfer the desired amount of the compound.
-
Close the container tightly immediately after use.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the weighed powder to the solvent slowly and carefully to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other reagents in your experiment.
-
-
Post-Handling Decontamination:
-
Thoroughly wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.
-
Carefully remove your PPE, starting with the outer gloves, then the lab coat, followed by the inner gloves, and finally your safety goggles and respirator.
-
Wash your hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weighing paper, contaminated paper towels, gloves) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[7]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.
-
Spill:
-
For a small spill within a fume hood, carefully wipe it up with absorbent pads. Decontaminate the area as described above.
-
For a larger spill or a spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
- 1. Fluoranthene, 1,2,3,10b-tetrahydro- | CymitQuimica [cymitquimica.com]
- 2. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]
- 3. 20279-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
